Product packaging for Carinol(Cat. No.:CAS No. 58139-12-1)

Carinol

Cat. No.: B1649365
CAS No.: 58139-12-1
M. Wt: 378.4 g/mol
InChI Key: INPPVVSEQRZCLJ-UHFFFAOYSA-N
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Description

(-)-Carinol is a high-purity phytochemical with the molecular formula C20H26O7 . As a specialized natural product, it is of significant interest in exploratory research within phytochemistry and natural product chemistry. Researchers utilize this compound to investigate biosynthetic pathways in plants and to study the structure-activity relationships of secondary metabolites. Its specific stereochemistry makes it a valuable standard for analytical method development and metabolic profiling. This product is intended for laboratory research purposes only and is not classified or approved for use as a drug, cosmetic, or food additive. All information provided is for research reference purposes. Researchers should conduct their own experiments to determine the compound's specific properties and applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H26O7 B1649365 Carinol CAS No. 58139-12-1

Properties

IUPAC Name

2,3-bis[(4-hydroxy-3-methoxyphenyl)methyl]butane-1,2,4-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O7/c1-26-18-8-13(3-5-16(18)23)7-15(11-21)20(25,12-22)10-14-4-6-17(24)19(9-14)27-2/h3-6,8-9,15,21-25H,7,10-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INPPVVSEQRZCLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC(CO)C(CC2=CC(=C(C=C2)O)OC)(CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O7
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58139-12-1
Record name Carinol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030657
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to the Lignan Carinol: Chemical Structure, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carinol, a naturally occurring lignan, has garnered significant interest within the scientific community for its potential therapeutic applications, primarily attributed to its notable anticancer and antioxidant properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound. Detailed experimental protocols for its isolation and characterization, alongside an exploration of its purported mechanisms of action, are presented to facilitate further research and development in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

This compound, systematically named (2S,3S)-2,3-bis[(4-hydroxy-3-methoxyphenyl)methyl]butane-1,2,4-triol, is classified as a dibenzylbutanediol lignan. Its structure is characterized by two phenylpropanoid units linked by a central butane core.

Table 1: Physicochemical Properties of (-)-Carinol

PropertyValueSource
Molecular Formula C₂₀H₂₆O₇PubChem[1]
Molecular Weight 378.4 g/mol PubChem[1]
IUPAC Name 2,3-bis[(4-hydroxy-3-methoxyphenyl)methyl]butane-1,2,4-triolPubChem[1]
CAS Number 58139-12-1PubChem[1]
Predicted XLogP3 1.5PubChem[1]
Hydrogen Bond Donor Count 5PubChem[1]
Hydrogen Bond Acceptor Count 7PubChem[1]
Rotatable Bond Count 9PubChem[1]

Isolation of (-)-Carinol from Berberis koreana

(-)-Carinol has been successfully isolated from the bark of Berberis koreana. The following is a generalized experimental protocol for its extraction and purification, based on common methodologies for lignan isolation.

General Experimental Protocol for Isolation
  • Extraction:

    • Air-dried and powdered bark of Berberis koreana is subjected to extraction.

    • High-pressure extraction with sonication (HPWS) has been shown to be an effective method for extracting bioactive compounds from Berberis koreana bark, yielding a high percentage of phenolic compounds.[2]

    • Alternatively, maceration with organic solvents such as methanol or ethanol can be employed.

  • Fractionation:

    • The crude extract is concentrated under reduced pressure.

    • The resulting residue is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

  • Purification:

    • The ethyl acetate fraction, which is expected to contain lignans, is subjected to further purification.

    • Column chromatography using silica gel is a common technique, with a gradient elution system of chloroform and methanol.

    • Fractions are collected and monitored by thin-layer chromatography (TLC).

    • Fractions containing the target compound are pooled and may require further purification by preparative high-performance liquid chromatography (HPLC) to yield pure (-)-Carinol.

experimental_workflow start Berberis koreana bark powder extraction High-Pressure Extraction with Sonication (HPWS) start->extraction Extraction fractionation Solvent Partitioning (Hexane, Chloroform, EtOAc, BuOH) extraction->fractionation Fractionation purification1 Silica Gel Column Chromatography fractionation->purification1 Purification purification2 Preparative HPLC purification1->purification2 Final Purification end Pure (-)-Carinol purification2->end

Fig. 1: General workflow for the isolation of (-)-Carinol.

Synthesis of this compound

Spectral Data for Structural Elucidation

The structure of this compound has been confirmed through various spectroscopic methods.

Mass Spectrometry (MS)

Gas chromatography-mass spectrometry (GC-MS) data for this compound is available in the NIST Mass Spectrometry Data Center.[1] The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule, which is crucial for its identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A ¹³C NMR spectrum for (-)-Carinol is available in the SpectraBase database.[4] The chemical shifts in the ¹³C NMR spectrum provide detailed information about the carbon skeleton of the molecule. While a specific ¹H NMR spectrum for this compound was not found in the initial search, the combination of ¹³C NMR and MS data is powerful for unambiguous structure determination.[5][6]

Biological Activities and Signaling Pathways

This compound has demonstrated significant potential as a bioactive compound, particularly in the areas of cancer and oxidative stress.

Anticancer Activity

Natural products, including lignans, are known to modulate multiple signaling pathways involved in cancer progression.[7] While the specific signaling pathways affected by this compound have not been extensively elucidated, polyphenols, in general, are known to target pathways such as:

  • NF-κB Signaling: This pathway is crucial in inflammation and cell survival. Many natural compounds inhibit NF-κB activation, leading to apoptosis in cancer cells.[7]

  • PI3K/Akt/mTOR Signaling: This is a key pathway that regulates cell growth, proliferation, and survival. Inhibition of this pathway is a common mechanism for the anticancer effects of natural products.[7]

  • MAPK/ERK Signaling: This pathway is involved in cell proliferation, differentiation, and survival. Dysregulation of this pathway is common in cancer, and it is a target for many therapeutic agents.[7]

anticancer_pathways This compound (-)-Carinol NFkB NF-κB Pathway This compound->NFkB Inhibition PI3K_Akt PI3K/Akt/mTOR Pathway This compound->PI3K_Akt Inhibition MAPK_ERK MAPK/ERK Pathway This compound->MAPK_ERK Inhibition Apoptosis Apoptosis NFkB->Apoptosis CellCycleArrest Cell Cycle Arrest PI3K_Akt->CellCycleArrest Proliferation Reduced Proliferation MAPK_ERK->Proliferation

Fig. 2: Putative signaling pathways modulated by (-)-Carinol.
Antioxidant Activity

The antioxidant mechanism of phenolic compounds like this compound is often attributed to their ability to scavenge free radicals.[8] The hydroxyl groups on the phenyl rings can donate a hydrogen atom to a radical, thereby neutralizing it and preventing oxidative damage to cellular components. This action is a key aspect of their protective effects against various diseases associated with oxidative stress. The antioxidant activity of this compound likely involves direct radical scavenging and potentially the modulation of endogenous antioxidant defense systems.

Conclusion

(-)-Carinol is a promising lignan with demonstrated anticancer and antioxidant potential. This guide has summarized its chemical structure, properties, and biological activities based on the currently available scientific literature. While the general framework for its isolation and biological action is understood, further research is warranted to elucidate the specific, detailed experimental protocols for its synthesis and to fully characterize the molecular mechanisms and signaling pathways through which it exerts its therapeutic effects. Such studies will be crucial for the future development of this compound as a potential therapeutic agent.

References

Unraveling the Natural Source and Biochemistry of Carinol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide delves into the natural origins of Carinol, a lignan with recognized biological activities. While the user's query focused on "this compound," the available scientific literature on this specific compound is limited, particularly concerning its detailed biosynthetic pathways. In contrast, "Carnitine," a similarly named but chemically distinct compound, is extensively studied. To provide a comprehensive resource that fulfills the user's request for in-depth technical information, this guide will first present the current knowledge on this compound and then offer a detailed examination of L-carnitine's biosynthesis as an illustrative example of a well-characterized natural compound pathway.

This compound: A Lignan from Carissa carandas

This compound is a type of lignan, a class of polyphenolic compounds found in plants.[1][2] The primary natural source of this compound identified in the scientific literature is the plant Carissa carandas, also known as Karonda.[3][4] This plant is a species of flowering shrub in the family Apocynaceae, native to the Indian subcontinent.[5] this compound is also referred to in some literature as Alashinol G.[6]

Phytochemical Composition of Carissa carandas

Carissa carandas is a plant rich in a variety of bioactive compounds. Different parts of the plant, including the roots, leaves, and fruits, contain a diverse array of phytochemicals. A summary of these constituents is presented in Table 1.

Plant PartPhytochemical Constituents IdentifiedReferences
Roots Ursolic acid, β-sitosterol, lupeol, oleanolic acid, α-amyrin, odoroside-H, 2-acetyl phenol, carissone, carindone, des-N-methylnoracronycine[3][4]
Stem Sesquiterpene glucoside, alkaloids[5]
Leaves Triterpenes, tannins, carissic acid, pentacyclic triterpenoids (including carissin)[4][5][7]
Fruits Simple sugars, amino acids, alkaloids, glycosides, saponins, terpenoids, flavonoids, tannins, steroids, phenolic compounds, reducing sugar, cardenolides, carisol, epimer of α-amyrin, linalool, β-caryophyllene, carissone, carissic acid, carindone, ursolic acid, ascorbic acid[3][5][8]
General Experimental Protocol for Extraction and Isolation of Phytochemicals

1.2.1. Extraction

The initial step is to extract the desired compounds from the plant material.

  • Sample Preparation: The plant material (e.g., dried and powdered roots of Carissa carandas) is collected.

  • Solvent Extraction: A suitable solvent is chosen based on the polarity of the target compounds. For lignans like this compound, moderately polar solvents such as methanol or ethanol are often used. The powdered plant material is subjected to extraction, which can be performed using methods like maceration, Soxhlet extraction, or ultrasonic-assisted extraction.[7][9] The process is typically repeated multiple times to ensure maximum yield.

  • Concentration: The resulting crude extract is then concentrated under reduced pressure using a rotary evaporator to remove the solvent.

1.2.2. Fractionation and Isolation

The crude extract is a complex mixture of various compounds. To isolate this compound, chromatographic techniques are employed.

  • Liquid-Liquid Partitioning: The crude extract can be suspended in water and partitioned successively with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their solubility.

  • Column Chromatography: The fractions are then subjected to column chromatography over a stationary phase like silica gel or Sephadex. A gradient of solvents is used to elute the compounds at different rates, leading to their separation.

  • High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest are further purified using preparative HPLC to obtain the pure compound.

  • Structure Elucidation: The structure of the isolated pure compound is then confirmed using spectroscopic methods such as Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, and 2D-NMR).

Biosynthetic Pathway of this compound

The biosynthetic pathway for this compound has not been elucidated in the reviewed scientific literature. Lignans, in general, are known to be synthesized from the dimerization of two phenylpropanoid units.[1] This process is initiated from the amino acid phenylalanine. However, the specific enzymes and intermediate steps leading to the formation of this compound are yet to be determined.

L-Carnitine Biosynthesis: An Illustrative Pathway

Given the limited information on the biosynthesis of this compound, this section provides a detailed overview of the well-characterized biosynthetic pathway of L-carnitine. This serves as a model for the level of technical detail often sought by researchers in drug development. L-carnitine is a quaternary ammonium compound essential for energy metabolism.[10][11] In humans and many other animals, it is obtained from both diet and endogenous biosynthesis.[10]

The biosynthesis of L-carnitine is a four-step enzymatic pathway that primarily occurs in the liver and kidneys.[11] The pathway converts Nε-trimethyllysine into L-carnitine.[10]

Enzymes of the L-Carnitine Biosynthetic Pathway

The four key enzymes involved in this pathway are detailed in Table 2.

EnzymeAbbreviationFunctionCofactors
Nε-trimethyllysine hydroxylaseTMLHCatalyzes the hydroxylation of Nε-trimethyllysine to 3-hydroxy-Nε-trimethyllysine.Iron, 2-oxoglutarate, Ascorbate
3-hydroxy-Nε-trimethyllysine aldolaseHTMLACatalyzes the cleavage of 3-hydroxy-Nε-trimethyllysine into 4-N-trimethylaminobutyraldehyde and glycine.Pyridoxal phosphate
4-N-trimethylaminobutyraldehyde dehydrogenaseTMABA-DHCatalyzes the oxidation of 4-N-trimethylaminobutyraldehyde to γ-butyrobetaine.NAD+
γ-butyrobetaine hydroxylaseBBOXCatalyzes the stereospecific hydroxylation of γ-butyrobetaine to L-carnitine.Iron, 2-oxoglutarate, Oxygen

References:[10][11][12]

L-Carnitine Biosynthesis Pathway Diagram

The following diagram illustrates the sequential enzymatic reactions in the biosynthesis of L-carnitine.

L_Carnitine_Biosynthesis cluster_0 cluster_1 TML Nε-Trimethyllysine TMLH TMLH TML->TMLH HTML 3-Hydroxy-Nε-trimethyllysine HTMLA HTMLA HTML->HTMLA TMABA 4-N-Trimethylaminobutyraldehyde TMABA_DH TMABA-DH TMABA->TMABA_DH GBB γ-Butyrobetaine BBOX BBOX GBB->BBOX L_Carnitine L-Carnitine TMLH->HTML HTMLA->TMABA Glycine Glycine HTMLA->Glycine TMABA_DH->GBB BBOX->L_Carnitine

Caption: The biosynthetic pathway of L-Carnitine from Nε-Trimethyllysine.

Conclusion

This compound is a lignan naturally found in the plant Carissa carandas. While the phytochemical profile of this plant is well-documented, specific details regarding the isolation protocol and the complete biosynthetic pathway of this compound remain areas for future research. In contrast, the biosynthesis of L-carnitine provides a well-established example of a natural product pathway, illustrating the depth of biochemical understanding that can be achieved. For researchers and professionals in drug development, the exploration of natural compounds like this compound from Carissa carandas presents opportunities for the discovery of new therapeutic agents, while well-understood pathways like that of L-carnitine offer valuable models for metabolic engineering and biochemical studies.

References

The Biosynthesis of Carinol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of Carinol, a dibenzylbutanediol lignan found in certain plant species. This document is intended for researchers, scientists, and drug development professionals interested in the biosynthesis of plant-based secondary metabolites.

Introduction to this compound and Lignans

This compound, with the chemical structure 2,3-bis[(4-hydroxy-3-methoxyphenyl)methyl]butane-1,2,4-triol, is a member of the lignan family of plant phenols[1][2]. Lignans are a diverse group of secondary metabolites synthesized by plants, originating from the oxidative dimerization of two phenylpropanoid units[3][4][5][6]. They exhibit a wide range of biological activities and are of significant interest for their potential therapeutic applications. This compound's specific structure, featuring a dibenzylbutane skeleton with additional hydroxyl groups, suggests a biosynthetic route that diverges from the more common lignan structures.

The Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to follow the general lignan biosynthetic pathway, beginning with the shikimate pathway and proceeding through the phenylpropanoid pathway to generate monolignols. The core dibenzylbutane structure is then further modified to yield this compound.

Phenylpropanoid Pathway: Synthesis of Coniferyl Alcohol

The journey to this compound begins with the amino acid L-phenylalanine, which is deaminated by phenylalanine ammonia-lyase (PAL) to form cinnamic acid. A series of enzymatic reactions, including hydroxylations and methylations, converts cinnamic acid into p-coumaric acid, caffeic acid, ferulic acid, and finally, coniferyl aldehyde. The reduction of coniferyl aldehyde by cinnamyl alcohol dehydrogenase (CAD) yields coniferyl alcohol, the primary monolignol precursor for many lignans, including the dibenzylbutane class[3][4][5][6].

Dimerization and Reduction to form the Dibenzylbutane Skeleton

The formation of the characteristic C8-C8' bond of lignans occurs through the oxidative dimerization of two coniferyl alcohol molecules. This stereospecific reaction is mediated by dirigent proteins (DIR) and laccases , resulting in the formation of (+)-pinoresinol[3][5].

Pinoresinol then undergoes two sequential reductions catalyzed by pinoresinol-lariciresinol reductase (PLR) . The first reduction yields lariciresinol, which is subsequently reduced to secoisolariciresinol, the foundational dibenzylbutane lignan[3][5].

Hydroxylation Steps to this compound

The conversion of a common dibenzylbutane precursor, likely secoisolariciresinol or a closely related intermediate, to this compound requires the introduction of additional hydroxyl groups. While the specific enzymes have not yet been definitively identified for this compound biosynthesis, cytochrome P450 monooxygenases (CYP450s) are the primary candidates for catalyzing such hydroxylation reactions in the biosynthesis of other lignans and plant secondary metabolites[6][7][8]. It is proposed that a series of regioselective hydroxylations on the butane chain of the dibenzylbutane skeleton, catalyzed by specific CYP450 enzymes, leads to the final structure of this compound.

Key Enzymes in the Proposed this compound Biosynthetic Pathway

The following table summarizes the key enzymes believed to be involved in the biosynthesis of this compound.

EnzymeAbbreviationReaction Catalyzed
Phenylalanine ammonia-lyasePALDeamination of L-phenylalanine to cinnamic acid
Cinnamate-4-hydroxylaseC4HHydroxylation of cinnamic acid to p-coumaric acid
4-Coumarate:CoA ligase4CLActivation of p-coumaric acid to its CoA ester
Cinnamoyl-CoA reductaseCCRReduction of cinnamoyl-CoA esters to cinnamaldehydes
Cinnamyl alcohol dehydrogenaseCADReduction of cinnamaldehydes to monolignols (e.g., coniferyl alcohol)
Dirigent Protein & LaccaseDIR & LACStereoselective oxidative dimerization of coniferyl alcohol to (+)-pinoresinol
Pinoresinol-lariciresinol reductasePLRSequential reduction of pinoresinol to lariciresinol and then to secoisolariciresinol
Cytochrome P450 monooxygenasesCYP450sProposed hydroxylation of the dibenzylbutane skeleton to form this compound

Signaling Pathways and Regulation

The biosynthesis of lignans, and likely this compound, is tightly regulated by various signaling pathways in response to developmental cues and environmental stimuli. Phytohormones such as jasmonates and abscisic acid have been shown to influence the expression of genes encoding key enzymes in the phenylpropanoid and lignan pathways. Further research is needed to elucidate the specific regulatory networks governing this compound biosynthesis.

Experimental Protocols

Detailed experimental protocols for the study of lignan biosynthesis can be adapted to investigate the this compound pathway. These include:

  • Enzyme Assays: Spectrophotometric or HPLC-based assays can be used to determine the activity of enzymes like PAL, CAD, and PLR using their respective substrates.

  • Gene Expression Analysis: Quantitative real-time PCR (qRT-PCR) can be employed to measure the transcript levels of candidate genes encoding biosynthetic enzymes in different plant tissues and under various conditions.

  • Metabolite Profiling: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy are powerful techniques for the identification and quantification of this compound and its biosynthetic intermediates in plant extracts.

  • Heterologous Expression and Functional Characterization: Candidate genes, particularly those encoding CYP450s, can be expressed in microbial systems (e.g., E. coli, yeast) or plant protoplasts to confirm their enzymatic function.

Visualizations

Proposed Biosynthesis Pathway of this compound

Carinol_Biosynthesis cluster_phenylpropanoid Phenylpropanoid Pathway cluster_lignan Lignan Biosynthesis L-Phenylalanine L-Phenylalanine Cinnamic acid Cinnamic acid L-Phenylalanine->Cinnamic acid PAL p-Coumaric acid p-Coumaric acid Cinnamic acid->p-Coumaric acid C4H Coniferyl alcohol Coniferyl alcohol p-Coumaric acid->Coniferyl alcohol Multiple Steps Pinoresinol Pinoresinol Coniferyl alcohol->Pinoresinol DIR/Laccase Lariciresinol Lariciresinol Pinoresinol->Lariciresinol PLR Secoisolariciresinol Secoisolariciresinol Lariciresinol->Secoisolariciresinol PLR This compound This compound Secoisolariciresinol->this compound CYP450s (Proposed)

Caption: Proposed biosynthetic pathway of this compound from L-phenylalanine.

Experimental Workflow for Enzyme Characterization

Experimental_Workflow Plant Tissue Plant Tissue RNA Extraction RNA Extraction Plant Tissue->RNA Extraction cDNA Synthesis cDNA Synthesis RNA Extraction->cDNA Synthesis Gene Cloning Gene Cloning cDNA Synthesis->Gene Cloning Heterologous Expression\n(e.g., E. coli) Heterologous Expression (e.g., E. coli) Gene Cloning->Heterologous Expression\n(e.g., E. coli) Protein Purification Protein Purification Heterologous Expression\n(e.g., E. coli)->Protein Purification Enzyme Assay Enzyme Assay Protein Purification->Enzyme Assay Substrate Product Identification\n(HPLC, MS, NMR) Product Identification (HPLC, MS, NMR) Enzyme Assay->Product Identification\n(HPLC, MS, NMR)

Caption: A typical experimental workflow for the characterization of biosynthetic enzymes.

Conclusion

This technical guide outlines the current understanding and hypotheses surrounding the biosynthesis of this compound in plants. While the general framework of the lignan pathway provides a strong foundation, further research is required to definitively identify and characterize the specific enzymes, particularly the cytochrome P450s, responsible for the final hydroxylation steps leading to this compound. The elucidation of this pathway will not only advance our knowledge of plant secondary metabolism but also open avenues for the biotechnological production of this and other valuable lignans.

References

Carinol (C20H26O7): A Technical Guide to its Discovery, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carinol (C20H26O7) is a naturally occurring dibenzylbutane diol lignan that has garnered significant interest within the scientific community for its potential therapeutic applications. First identified from the plant Carissa spinarum, this compound has demonstrated notable cytotoxic activity against various cancer cell lines, positioning it as a promising candidate for further investigation in oncological drug development. This technical guide provides an in-depth overview of the discovery, isolation methodologies, and current understanding of the biological activity of this compound, with a focus on its effects on cancer cells.

Discovery and Natural Occurrence

This compound was first discovered and isolated from the stems of Carissa spinarum L., a plant belonging to the Apocynaceae family.[1][2][3] This plant has a history of use in traditional medicine, and modern phytochemical investigations have revealed a rich diversity of bioactive compounds, including a variety of lignans. Subsequent research has also identified this compound in the leaves of Carissa macrocarpa.

Experimental Protocols: Isolation of this compound

The isolation of this compound from its natural source, Carissa spinarum, involves a multi-step process of extraction and chromatographic separation. The following protocol is a composite methodology based on established procedures for lignan isolation from plant materials.[4][5][6]

Plant Material Collection and Preparation
  • Collection: Stems of Carissa spinarum are collected and authenticated.

  • Drying: The plant material is air-dried in the shade to prevent the degradation of thermolabile compounds.

  • Grinding: The dried stems are ground into a coarse powder to increase the surface area for efficient extraction.

Extraction
  • Solvent Extraction: The powdered plant material is subjected to sequential solvent extraction, typically starting with a non-polar solvent to remove lipids and pigments, followed by a solvent of medium polarity to extract the lignans. A common procedure involves extraction with chloroform.[1][3]

  • Maceration/Soxhlet Extraction: The powdered material is either macerated in the chosen solvent for an extended period with occasional agitation or extracted using a Soxhlet apparatus for a more exhaustive extraction.

Fractionation and Purification
  • Column Chromatography: The crude chloroform extract is concentrated under reduced pressure to yield a residue. This residue is then subjected to column chromatography over silica gel.[4][6]

  • Elution Gradient: A gradient elution system is employed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate). Fractions are collected systematically.

  • Thin-Layer Chromatography (TLC): The collected fractions are monitored by TLC to identify those containing compounds with similar retention factors (Rf values) to known lignans. Fractions containing the target compound are pooled.

  • Preparative High-Performance Liquid Chromatography (HPLC): For final purification, the pooled fractions are subjected to preparative HPLC. This technique allows for the isolation of this compound in high purity.

Structure Elucidation

The chemical structure of the isolated pure compound is confirmed using various spectroscopic techniques, including:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, and 2D-NMR): To elucidate the detailed chemical structure and stereochemistry of the molecule.

Quantitative Data

While the original publication by Rao et al. did not provide specific yield percentages for this compound, subsequent studies on related lignans and extracts from Carissa species allow for an estimation of the quantitative aspects of the isolation process. The yield of crude extracts and isolated compounds can vary significantly based on the plant material, geographical source, and extraction methodology.

ParameterDescriptionTypical Values
Crude Extract Yield Percentage of the initial dried plant material obtained after solvent extraction.2-10% (w/w)
Lignan Fraction Yield Percentage of the crude extract that constitutes the lignan-rich fraction after initial chromatography.5-20% (w/w)
Purity of Isolated this compound Purity of the final compound after preparative HPLC, as determined by analytical HPLC or NMR.>95%

Biological Activity and Mechanism of Action

This compound has been shown to exhibit significant cytotoxic activity against human breast adenocarcinoma (MCF-7) and lung carcinoma (A549) cell lines.[7] The anticancer effects of lignans, including those of the dibenzylbutane diol class, are often attributed to their ability to induce apoptosis and modulate key signaling pathways involved in cell survival and proliferation.

Signaling Pathways Modulated by this compound

Based on studies of closely related lignans, this compound is postulated to exert its cytotoxic effects through the modulation of the NF-κB and PI3K/Akt signaling pathways, both of which are critical for the survival and proliferation of cancer cells.

Carinol_Signaling_Pathway cluster_extracellular Extracellular This compound This compound

Inhibition of the NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation, cell survival, and proliferation. In many cancers, this pathway is constitutively active, promoting tumor growth and resistance to therapy. Lignans have been shown to inhibit the NF-κB pathway by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. This action sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-survival and anti-apoptotic genes.

Inhibition of the PI3K/Akt Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is another critical signaling cascade that promotes cell survival and proliferation. Overactivation of this pathway is a common feature of many cancers. Dibenzylbutane diol lignans are thought to inhibit the PI3K/Akt pathway, leading to a decrease in the phosphorylation and activation of Akt. Inactivated Akt can no longer phosphorylate and inactivate pro-apoptotic proteins such as Bad, ultimately leading to the induction of apoptosis.

Experimental Workflow for Assessing Cytotoxicity

Cytotoxicity_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Cytotoxicity & Apoptosis Assays cluster_analysis Data Analysis start Seed MCF-7 & A549 cells treatment Treat with varying concentrations of this compound start->treatment control Vehicle Control start->control mtt MTT Assay (Cell Viability) treatment->mtt flow Flow Cytometry (Annexin V/PI Staining for Apoptosis) treatment->flow western Western Blot Analysis (Protein Expression) treatment->western control->mtt control->flow control->western ic50 Determine IC50 values mtt->ic50 apoptosis_quant Quantify Apoptotic Cells flow->apoptosis_quant protein_levels Analyze Protein Levels (p-Akt, NF-κB, etc.) western->protein_levels

Conclusion and Future Directions

This compound, a dibenzylbutane diol lignan from Carissa spinarum, demonstrates significant potential as an anticancer agent. Its ability to induce apoptosis in breast and lung cancer cell lines, likely through the inhibition of the NF-κB and PI3K/Akt signaling pathways, warrants further investigation. Future research should focus on elucidating the precise molecular targets of this compound, conducting in vivo efficacy studies in animal models, and exploring potential synergistic effects with existing chemotherapeutic agents. A comprehensive understanding of its pharmacological profile is essential for its potential translation into clinical applications for cancer therapy.

References

In-Depth Technical Guide to Carinol (CAS Number: 58139-12-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carinol, also known as Alashinol G, is a naturally occurring dibenzylbutanediol lignan with the CAS number 58139-12-1. Isolated from the stem bark of Syringa pinnatifolia, a plant used in traditional Mongolian medicine, this compound has garnered scientific interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of the available research on this compound, focusing on its synthesis, biological activities, and underlying mechanisms of action. The information is presented to support further investigation and drug development efforts.

Chemical Profile:

PropertyValueReference
CAS Number 58139-12-1N/A
Alternate Names Alashinol G, (-)-CarinolN/A
Molecular Formula C₂₀H₂₆O₇N/A
Molecular Mass 378.42 g/mol N/A
Chemical Structure 2,3-bis[(4-hydroxy-3-methoxyphenyl)methyl]butane-1,2,4-triolN/A

Synthesis and Characterization

While detailed protocols for the total synthesis of this compound are not extensively published, a key study focuses on the synthesis of its C-9,9'-O-acyl esters to explore structure-activity relationships. The general approach to obtaining this compound involves its isolation from natural sources, followed by potential semi-synthetic modifications.

Isolation from Syringa pinnatifolia

experimental_workflow plant_material Dried and powdered Syringa pinnatifolia bark extraction Solvent Extraction (e.g., methanol, ethanol) plant_material->extraction partitioning Liquid-Liquid Partitioning (e.g., with ethyl acetate, n-butanol) extraction->partitioning chromatography Column Chromatography (e.g., silica gel, Sephadex LH-20) partitioning->chromatography purification Preparative HPLC chromatography->purification This compound Pure this compound purification->this compound

Figure 1: General workflow for the isolation of this compound.
Synthesis of this compound Derivatives

A study by Suryadevara et al. describes the synthesis of novel C-9,9'-O-acyl esters of (-)-Carinol. The general procedure involves the esterification of the hydroxyl groups of this compound with various acylating agents.

Experimental Protocol: General Procedure for the Acylation of (-)-Carinol

  • To a solution of (-)-Carinol in a suitable solvent (e.g., dry pyridine), add the respective acyl chloride or anhydride.

  • The reaction mixture is stirred at room temperature for a specified period (e.g., 12-24 hours).

  • Upon completion, the reaction is quenched by the addition of ice-cold water.

  • The product is extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed sequentially with dilute acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired acyl ester.

Biological Activities and Quantitative Data

This compound has been investigated for several biological activities, primarily focusing on its antioxidant, xanthine oxidase inhibitory, and cardioprotective effects.

Antioxidant Activity

This compound exhibits free-radical scavenging properties. The antioxidant capacity is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Quantitative Data:

CompoundDPPH Radical Scavenging Activity (IC₅₀)Reference
(-)-Carinol Data not available in the reviewed literature.N/A
Note: While the study on this compound derivatives evaluated antioxidant activity, specific IC₅₀ values for the parent compound were not provided in the accessible literature.

Experimental Protocol: DPPH Radical Scavenging Assay

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • Prepare various concentrations of the test compound (this compound) in methanol.

  • In a 96-well plate, add a specific volume of the test compound solution to the DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Ascorbic acid or a similar standard is used as a positive control.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined from a plot of inhibition percentage against concentration.

Xanthine Oxidase Inhibitory Activity

This compound and its derivatives have been shown to inhibit xanthine oxidase, an enzyme involved in the production of uric acid.

Quantitative Data:

CompoundXanthine Oxidase Inhibitory Activity (IC₅₀)Reference
(-)-Carinol Data not available in the reviewed literature.N/A
Note: The study on this compound derivatives indicated that while some aromatic esters showed improved xanthine oxidase inhibition, the specific IC₅₀ for this compound was not provided in the accessible literature.

Experimental Protocol: Xanthine Oxidase Inhibition Assay

  • The assay is typically performed in a phosphate buffer (pH 7.5).

  • A reaction mixture containing the test compound (this compound) at various concentrations and xanthine oxidase enzyme is pre-incubated.

  • The reaction is initiated by the addition of the substrate, xanthine.

  • The formation of uric acid is monitored spectrophotometrically by measuring the increase in absorbance at 295 nm.

  • Allopurinol is commonly used as a positive control.

  • The percentage of inhibition is calculated, and the IC₅₀ value is determined.

Anti-Myocardial Ischemic Effects

Research suggests that the lignan fraction from Syringa pinnatifolia, which includes this compound, possesses cardioprotective effects against myocardial ischemia.

Mechanism of Action: The protective effect is linked to the activation of the Nrf2/HO-1 signaling pathway .

signaling_pathway cluster_nrf2 Nrf2 Activation This compound This compound (Lignan) Nrf2 Nrf2 This compound->Nrf2 Promotes dissociation Keap1 Keap1 ARE ARE (Antioxidant Response Element) Nrf2->ARE Translocates to nucleus and binds to ARE HO1 HO-1 (Heme Oxygenase-1) ARE->HO1 Induces transcription Antioxidant_enzymes Other Antioxidant and Cytoprotective Enzymes ARE->Antioxidant_enzymes Induces transcription Oxidative_Stress Oxidative Stress HO1->Oxidative_Stress Reduces Cardioprotection Cardioprotection HO1->Cardioprotection Antioxidant_enzymes->Oxidative_Stress Reduces Antioxidant_enzymes->Cardioprotection

Figure 2: Proposed mechanism of this compound's cardioprotective effect.

Experimental Approach (In Vivo Model):

A common animal model to study anti-myocardial ischemic effects involves the ligation of a coronary artery in rodents.

experimental_workflow_in_vivo animal_model Rodent Model (e.g., rats, mice) treatment Administration of this compound animal_model->treatment ligation Coronary Artery Ligation (to induce ischemia) treatment->ligation reperfusion Reperfusion ligation->reperfusion assessment Assessment of Cardiac Function (e.g., ECG, echocardiography) reperfusion->assessment biochemical_analysis Biochemical Analysis (e.g., cardiac enzymes, oxidative stress markers) reperfusion->biochemical_analysis histopathology Histopathological Examination (infarct size measurement) reperfusion->histopathology results Evaluation of Cardioprotective Effects assessment->results biochemical_analysis->results histopathology->results

Figure 3: General workflow for in vivo evaluation of cardioprotective effects.

Structure-Activity Relationship

The study on this compound derivatives provides some initial insights into its structure-activity relationship:

  • Aliphatic esterification of the C-9 and C-9' hydroxyl groups of this compound was found to decrease both antioxidant and xanthine oxidase inhibitory activities.

  • Aromatic acyl esterification , particularly with electron-withdrawing substituents, led to a considerable improvement in xanthine oxidase inhibition while retaining radical scavenging activity.

  • Electron-withdrawing substitutions on the aromatic esters resulted in a loss of free-radical scavenging properties.

  • Neutral substituents on the aromatic esters were observed to decrease the enzyme inhibitory potential.

These findings suggest that the free hydroxyl groups on the this compound backbone are important for its antioxidant activity, while modification of these groups with specific aromatic moieties can enhance its xanthine oxidase inhibitory potential.

Future Directions

The current body of research on this compound provides a promising foundation for further investigation. Key areas for future research include:

  • Total Synthesis: Development of an efficient and scalable total synthesis of this compound would facilitate more extensive biological evaluation and the generation of a wider range of derivatives.

  • Quantitative Bioactivity: Detailed studies are needed to determine the specific IC₅₀ values of this compound for its various reported biological activities.

  • In-depth Mechanistic Studies: Further elucidation of the molecular mechanisms underlying the cardioprotective effects of this compound is crucial. This includes identifying the direct molecular targets and downstream signaling pathways.

  • Pharmacokinetic and Toxicological Profiling: Comprehensive ADME (absorption, distribution, metabolism, and excretion) and toxicology studies are necessary to assess the drug-like properties and safety profile of this compound.

  • In Vivo Efficacy Studies: More extensive in vivo studies in relevant animal models of myocardial ischemia and other related conditions are required to validate its therapeutic potential.

Conclusion

This compound (Alashinol G), a dibenzylbutanediol lignan from Syringa pinnatifolia, demonstrates promising antioxidant, xanthine oxidase inhibitory, and cardioprotective properties. The cardioprotective effects are potentially mediated through the activation of the Nrf2/HO-1 signaling pathway. While the available data is still limited, the initial findings highlight this compound as a valuable lead compound for the development of novel therapeutic agents. Further research, as outlined in the future directions, is essential to fully realize the therapeutic potential of this natural product.

The Multifaceted Biological Activities of Carvacrol: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Carvacrol, a phenolic monoterpenoid found in the essential oils of oregano, thyme, and other aromatic plants, has emerged as a compound of significant interest in the pharmaceutical and biomedical fields.[1][2][3] Its broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties, positions it as a promising candidate for the development of novel therapeutics.[3][4][5] This technical guide provides an in-depth overview of the current scientific understanding of carvacrol's biological potential, with a focus on its mechanisms of action, supported by quantitative data and detailed experimental methodologies.

Anticancer Activity

Carvacrol has demonstrated potent anticancer effects across a range of cancer cell lines and in vivo models.[4][6] Its mechanisms of action are multifaceted, targeting key signaling pathways involved in cell proliferation, apoptosis, and metastasis.[4][7]

Mechanisms of Action

Carvacrol's anticancer activity is attributed to its ability to induce apoptosis, trigger cell cycle arrest, and inhibit cell proliferation and metastasis.[4][6] It modulates several critical signaling pathways, including the MAPKs, PI3K/mTOR/AKT, and Notch pathways.[4] A key mechanism is the induction of apoptosis through both intrinsic and extrinsic pathways, often involving the generation of reactive oxygen species (ROS) that damage cancer cell DNA.[6][8] Studies have shown that carvacrol can lead to a decrease in the mitochondrial membrane potential, cytochrome c release, and subsequent activation of caspases.[4] Furthermore, it has been observed to downregulate the expression of anti-apoptotic proteins like Bcl-2 and upregulate pro-apoptotic proteins.[4][7]

Quantitative Data on Anticancer Activity

The cytotoxic and pro-apoptotic efficacy of carvacrol has been quantified in numerous studies, often presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro).

Cell LineCancer TypeActivityConcentration/DosageKey Findings
A549Lung CancerGrowth Inhibition500 and 1,000 µMInduced early apoptotic characteristics and inhibited AXL receptor tyrosine kinase expression.[4]
HepG2Liver CancerApoptosis InductionNot SpecifiedTriggered the mitochondrial-mediated pathway and activated caspase-3.[4]
Caco-2Colorectal CancerDecreased Cell Viability115 µMIncreased the number of early apoptotic cells.[4]
HCT116 & HT-29Colorectal CancerProliferation InhibitionNot SpecifiedReduced levels of metalloproteinases, Bcl-2, p-Akt, p-ERK, and cyclin B1, leading to G2/M cell cycle arrest.[4]
MDA-MB-231Metastatic Breast CancerApoptosis InductionDose-dependentDecreased mitochondrial membrane potential, leading to cytochrome c release and caspase activation.[4]
Experimental Protocol: MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells, in part by the action of dehydrogenase enzymes, to generate reducing equivalents such as NADH and NADPH. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometric means.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Treatment: Treat the cells with various concentrations of carvacrol and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.

  • MTT Addition: Following treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A Seed Cells in 96-well Plate B Treat with Carvacrol A->B C Add MTT Reagent B->C D Incubate C->D E Solubilize Formazan D->E F Measure Absorbance E->F

MTT Assay Experimental Workflow

Anti-inflammatory Activity

Carvacrol exhibits significant anti-inflammatory properties by modulating key inflammatory mediators and signaling pathways.[9]

Mechanisms of Action

Carvacrol's anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α, as well as the enzymes cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[9][10] It has been shown to suppress the NF-κB signaling pathway, a central regulator of inflammation.[9] Additionally, carvacrol can activate peroxisome proliferator-activated receptors (PPARα and γ), which play a role in downregulating inflammatory responses.[11]

Quantitative Data on Anti-inflammatory Activity
Model SystemActivityDosage/ConcentrationKey Findings
Rat Paw EdemaReduction of Edema50-100 mg/kgAttenuated inflammatory edema and reduced levels of IL-1β and PGE2.[9]
Macrophage-like U937 cellsSuppression of COX-2 Expression400 µMSuppressed LPS-induced COX-2 protein expression.[11]
Sulfur Mustard-Induced Lung Injury (Human Clinical Trial)Modulation of Cytokines1.2 mg/kg/day for 2 monthsSignificantly decreased pro-inflammatory cytokines (IL-2, IL-4, IL-6, IL-8) and increased anti-inflammatory IL-10 and IFNγ.[12]
Experimental Protocol: Griess Assay for Nitric Oxide Production

The Griess assay is a common method for the quantification of nitric oxide (NO) by measuring its stable breakdown product, nitrite.

Principle: The Griess reagent converts nitrite into a purple-colored azo compound, the absorbance of which can be measured spectrophotometrically at 540 nm.

Protocol:

  • Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7) in a 96-well plate.

  • Treatment: Pre-treat the cells with various concentrations of carvacrol for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) to induce NO production and incubate for 24 hours.

  • Sample Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate at room temperature for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm. A standard curve using known concentrations of sodium nitrite is used to determine the nitrite concentration in the samples.

Anti_inflammatory_Signaling cluster_pathway Carvacrol's Anti-inflammatory Signaling Carvacrol Carvacrol NFkB NF-κB Carvacrol->NFkB inhibits PPARg PPARγ Carvacrol->PPARg activates LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->NFkB COX2 COX-2 NFkB->COX2 iNOS iNOS NFkB->iNOS Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Pro_inflammatory_Cytokines PPARg->NFkB inhibits

Carvacrol's Modulation of Inflammatory Pathways

Antioxidant Activity

Carvacrol possesses significant antioxidant properties, enabling it to scavenge free radicals and protect against oxidative stress.[3][13]

Mechanisms of Action

The antioxidant activity of carvacrol is primarily due to its phenolic structure. The hydroxyl group on the aromatic ring can donate a hydrogen atom to free radicals, thereby neutralizing them and preventing oxidative damage to cellular components.

Quantitative Data on Antioxidant Activity

The antioxidant capacity of carvacrol is often measured using various in vitro assays, with results typically expressed as IC50 values.

AssayIC50 Value (Carvacrol)IC50 Value (Control/Comparison)
Metal Chelating Activity (MCA)50.29 µL/mLSeed Essential Oil: 71.06 µL/mL[14][15]
Nitric Oxide Scavenging Activity (NOSA)127.61 µL/mLSeed Essential Oil: 165.18 µL/mL[14][15]
Experimental Protocol: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used method to evaluate the free radical scavenging ability of antioxidants.

Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the color change is proportional to the radical scavenging activity of the antioxidant.

Protocol:

  • Sample Preparation: Prepare different concentrations of carvacrol in a suitable solvent (e.g., ethanol).

  • DPPH Solution: Prepare a 0.1 mM solution of DPPH in ethanol.

  • Reaction: Mix 1 mL of the carvacrol solution with 2 mL of the DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm. A decrease in absorbance indicates radical scavenging activity.

  • Calculation: The percentage of scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.

Antimicrobial Activity

Carvacrol exhibits broad-spectrum antimicrobial activity against a variety of pathogenic bacteria and fungi.[16][17]

Mechanisms of Action

The primary mechanism of carvacrol's antimicrobial action is the disruption of the microbial cell membrane.[8] Its lipophilic nature allows it to partition into the bacterial cytoplasmic membrane, increasing its permeability and leading to the leakage of intracellular components such as ions and ATP. This disruption of the membrane potential and pH gradient ultimately results in cell death.

Quantitative Data on Antimicrobial Activity

The antimicrobial efficacy of carvacrol is commonly determined by the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

MicroorganismMIC (µg/mL)MBC (µg/mL)Key Findings
Candida species128 - 512Not SpecifiedDemonstrated antifungal activity against various Candida strains.[18]
Streptococcus mutans93.4373.6Effective against this oral pathogen.[19]
Streptococcus sanguinis93.4373.6Showed activity against another common oral bacterium.[19]
KPC-producing K. pneumoniae130 mg/LNot SpecifiedExhibited significant antimicrobial activity against multidrug-resistant bacteria in vitro and in vivo.[20][21]
Methicillin-resistant S. aureus (MRSA)150Not SpecifiedShowed a good anti-staphylococcal effect against this resistant strain.[22]
Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Protocol:

  • Preparation of Antimicrobial Agent: Prepare a series of twofold dilutions of carvacrol in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL).

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL. Include a positive control (broth with bacteria, no carvacrol) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of carvacrol that completely inhibits visible growth of the microorganism.

Antimicrobial_Mechanism cluster_mechanism Carvacrol's Antimicrobial Mechanism of Action Carvacrol Carvacrol Bacterial_Membrane Bacterial Cell Membrane Carvacrol->Bacterial_Membrane disrupts Permeability Increased Permeability Bacterial_Membrane->Permeability Ion_Leakage Leakage of Ions (K+, H+) Permeability->Ion_Leakage ATP_Depletion ATP Depletion Permeability->ATP_Depletion Cell_Death Bacterial Cell Death Ion_Leakage->Cell_Death ATP_Depletion->Cell_Death

Mechanism of Carvacrol's Antimicrobial Action

Conclusion and Future Directions

Carvacrol is a natural compound with a remarkable range of biological activities that hold significant promise for therapeutic applications.[1][5] Its well-documented anticancer, anti-inflammatory, antioxidant, and antimicrobial properties, coupled with a growing understanding of its molecular mechanisms, make it a compelling candidate for further drug development.

Future research should focus on several key areas:

  • Clinical Trials: While a phase I clinical trial has shown good safety and tolerability, more extensive clinical studies are needed to establish the efficacy of carvacrol in treating various diseases in humans.[16][23]

  • Pharmacokinetics and Bioavailability: A deeper understanding of the absorption, distribution, metabolism, and excretion (ADME) profile of carvacrol is crucial for optimizing its delivery and therapeutic effectiveness.

  • Synergistic Combinations: Investigating the synergistic effects of carvacrol with existing chemotherapeutic agents or antibiotics could lead to more effective and less toxic treatment regimens.[22][24]

  • Formulation and Delivery: The development of novel formulations, such as nanoencapsulation, could enhance the stability, solubility, and targeted delivery of carvacrol, thereby improving its therapeutic index.[24]

References

The Phytoestrogenic Role of Indole-3-Carbinol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Indole-3-carbinol (I3C), a natural compound derived from the hydrolysis of glucobrassicin in cruciferous vegetables, has garnered significant attention for its potential health benefits, including anti-cancer properties. While not a classical phytoestrogen that directly binds to estrogen receptors, I3C exhibits profound effects on estrogen signaling pathways. This technical guide provides an in-depth analysis of the molecular mechanisms underlying I3C's indirect phytoestrogenic activity, focusing on its interaction with the Aryl Hydrocarbon Receptor (AhR) and the subsequent downstream effects on Estrogen Receptor Alpha (ERα). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the current understanding of I3C's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.

Introduction

Phytoestrogens are plant-derived compounds that can elicit estrogenic or anti-estrogenic effects in mammals. Their structural similarity to endogenous estrogens allows them to interact with estrogen receptors (ERs) and modulate estrogen-responsive gene expression. Indole-3-carbinol (I3C) represents a unique class of dietary compounds that influence estrogen signaling without direct binding to ERs. Instead, its primary mechanism of action is initiated through the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. This guide elucidates the intricate signaling cascade initiated by I3C, leading to the modulation of ERα levels and activity, thereby positioning I3C as a significant modulator of estrogen-dependent cellular processes.

Quantitative Data on Indole-3-Carbinol Activity

The biological effects of I3C are concentration-dependent. The following tables summarize key quantitative data from in vitro studies, providing a reference for experimental design and data interpretation.

Table 1: Binding Affinity of Indole-3-Carbinol and its Metabolites to the Aryl Hydrocarbon Receptor (AhR)
CompoundReceptorAssay TypeIC50 / KdReference
Indole-3-carbinol (I3C)AhRCompetitive BindingIC50: 2.3 x 10⁻³ M[1]
3,3'-Diindolylmethane (DIM)AhRCompetitive BindingIC50: 5.0 x 10⁻⁵ M[1]
Indolo[3,2-b]carbazole (ICZ)AhRCompetitive BindingKd: 190 pM[2]

IC50: Half-maximal inhibitory concentration; Kd: Dissociation constant.

Table 2: Anti-proliferative Activity of Indole-3-Carbinol in Breast Cancer Cell Lines
Cell LineEstrogen Receptor StatusAssay TypeIC50Reference
MCF-7ERα-positiveCell Proliferation~55 µM[2]
MDA-MB-231ERα-negativeCell Proliferation1.6 µg/ml (CTr/CTet mixture)
T47DERα-positiveNot SpecifiedNot Specified
LNCaP (Prostate)Androgen Receptor-positiveNot Specified150 µM[2]
DU145 (Prostate)Androgen Receptor-negativeNot Specified160 µM[2]
PC3 (Prostate)Androgen Receptor-negativeNot Specified285 µM[2]

IC50 values can vary depending on the specific experimental conditions.

Table 3: Dose-Dependent Degradation of ERα by Indole-3-Carbinol in MCF-7 Cells
I3C Concentration (µM)Treatment TimeERα Protein Level (Normalized to Control)Reference
2006 hoursSignificantly Reduced[3]
20048 hoursSignificantly Down-regulated[3]

Quantitative densitometry from Western blots shows a significant decrease in ERα protein levels upon treatment with 200 µM I3C.[3]

Signaling Pathways and Mechanisms of Action

The primary mechanism by which I3C modulates estrogen signaling is indirect and mediated by the Aryl Hydrocarbon Receptor (AhR).

AhR-Mediated Degradation of Estrogen Receptor α (ERα)

Upon entering the cell, I3C binds to and activates the AhR. This ligand-receptor complex translocates to the nucleus and forms a heterodimer with the AhR Nuclear Translocator (ARNT). This complex then binds to Xenobiotic Response Elements (XREs) in the promoter regions of target genes, including those involved in protein ubiquitination. Activated AhR recruits an E3 ubiquitin ligase complex, which targets ERα for ubiquitination and subsequent degradation by the 26S proteasome.[4][5] This leads to a reduction in the cellular levels of ERα, thereby diminishing the cell's responsiveness to estrogen.

I3C_AhR_ERa_Degradation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus I3C Indole-3-Carbinol AhR_inactive AhR (inactive) I3C->AhR_inactive Binds AhR_active AhR (active) AhR_inactive->AhR_active Activation AhR_ARNT_nuc AhR-ARNT Complex AhR_active->AhR_ARNT_nuc Translocation ARNT ARNT ARNT->AhR_ARNT_nuc AhR_ARNT AhR-ARNT Complex ERa_cyto ERα Ub Ubiquitin Ub_ERa Ub-ERα Ub->Ub_ERa E3_ligase E3 Ubiquitin Ligase ERa_nuc ERα E3_ligase->ERa_nuc Recruitment by AhR Proteasome 26S Proteasome Degraded_ERa Degraded ERα Proteasome->Degraded_ERa XRE XRE AhR_ARNT_nuc->XRE Binds E3_gene E3 Ligase Gene XRE->E3_gene Transcription E3_gene->E3_ligase Translation ERa_nuc->Ub_ERa Ubiquitination Ub_ERa->Proteasome Targeting

I3C-induced AhR-mediated degradation of ERα.
Disruption of the ERα-GATA3 Cross-Regulatory Loop

In estrogen-responsive breast cancer cells, a positive feedback loop exists between ERα and the transcription factor GATA3. ERα promotes the transcription of the GATA3 gene, and GATA3, in turn, enhances the expression of the ERα gene (ESR1). By inducing the degradation of ERα, I3C disrupts this feed-forward loop, leading to a further reduction in ERα transcription and a sustained decrease in ERα levels.[4][5]

ERa_GATA3_Loop ERa ERα Protein GATA3_gene GATA3 Gene ERa->GATA3_gene Activates Transcription GATA3 GATA3 Protein ESR1 ESR1 Gene (ERα) GATA3->ESR1 Activates Transcription ESR1->ERa Translation GATA3_gene->GATA3 Translation I3C Indole-3-Carbinol AhR AhR I3C->AhR Activates Degradation ERα Degradation AhR->Degradation Induces Degradation->ERa Inhibits

Disruption of the ERα-GATA3 positive feedback loop by I3C.

Detailed Experimental Protocols

The following section provides detailed methodologies for key experiments used to characterize the phytoestrogenic effects of I3C.

Competitive Radioligand Binding Assay for AhR

Objective: To determine the binding affinity (Ki) of I3C for the Aryl Hydrocarbon Receptor.

Materials:

  • [³H]-TCDD (radioligand)

  • Indole-3-carbinol (I3C)

  • Rat liver cytosol (source of AhR)

  • Assay buffer (e.g., TEDG buffer: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4)

  • Hydroxyapatite (HAP) slurry

  • Scintillation fluid and counter

Procedure:

  • Preparation of Cytosol: Prepare rat liver cytosol containing the AhR as per standard laboratory protocols.[6]

  • Incubation: In microcentrifuge tubes, combine a fixed concentration of [³H]-TCDD (e.g., 1-2 nM) with varying concentrations of unlabeled I3C (e.g., 10⁻⁹ to 10⁻³ M).

  • Binding Reaction: Add the rat liver cytosol preparation to each tube to initiate the binding reaction. Incubate at 4°C for a predetermined time to reach equilibrium (e.g., 18-24 hours).

  • Separation of Bound and Free Ligand: Add ice-cold hydroxyapatite (HAP) slurry to each tube to adsorb the receptor-ligand complexes. Vortex and incubate on ice.

  • Washing: Wash the HAP pellet multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Resuspend the final HAP pellet in ethanol and transfer to a scintillation vial with scintillation fluid. Measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of [³H]-TCDD against the concentration of I3C. Calculate the IC50 value (the concentration of I3C that inhibits 50% of [³H]-TCDD binding). Determine the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]

AhR_Binding_Assay start Start prep_cytosol Prepare Rat Liver Cytosol (AhR source) start->prep_cytosol incubation Incubate Cytosol with [³H]-TCDD and varying I3C concentrations prep_cytosol->incubation separation Separate Bound and Free Ligand using Hydroxyapatite incubation->separation washing Wash HAP pellet to remove unbound radioligand separation->washing quantification Quantify radioactivity with Scintillation Counter washing->quantification analysis Calculate IC50 and Ki values quantification->analysis end End analysis->end

Workflow for a competitive AhR radioligand binding assay.
Western Blot Analysis of ERα Degradation

Objective: To quantify the dose-dependent degradation of ERα protein in response to I3C treatment.

Materials:

  • MCF-7 cells

  • Indole-3-carbinol (I3C)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Primary antibody against ERα

  • Primary antibody against a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • ECL substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment: Culture MCF-7 cells to ~70-80% confluency. Treat cells with varying concentrations of I3C (e.g., 0, 50, 100, 200 µM) for a specified duration (e.g., 24 or 48 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample and separate them by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with the primary antibody against ERα. Subsequently, incubate with the HRP-conjugated secondary antibody.

  • Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with the primary antibody for the loading control.

  • Densitometry Analysis: Quantify the band intensities for ERα and the loading control. Normalize the ERα intensity to the loading control intensity for each sample. Express the results as a percentage of the untreated control.

In Vitro ERα Ubiquitination Assay

Objective: To determine if I3C induces the ubiquitination of ERα.

Materials:

  • Recombinant ERα protein

  • E1 activating enzyme

  • E2 conjugating enzyme

  • E3 ligase (e.g., from AhR-activated cell lysate)

  • Ubiquitin

  • ATP

  • Ubiquitination buffer

  • Indole-3-carbinol (I3C)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the reaction components in the ubiquitination buffer: E1, E2, E3, ubiquitin, ATP, and recombinant ERα.

  • Treatment: Add I3C or vehicle control (DMSO) to the reaction mixture.

  • Incubation: Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).

  • Termination: Stop the reaction by adding SDS-PAGE sample buffer and boiling.

  • Western Blot Analysis: Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane.

  • Immunodetection: Probe the membrane with an anti-ERα antibody or an anti-ubiquitin antibody to detect polyubiquitinated ERα, which will appear as a high-molecular-weight smear.

Chromatin Immunoprecipitation (ChIP) Assay

Objective: To investigate the effect of I3C on the binding of ERα and GATA3 to their respective target gene promoters.

Materials:

  • MCF-7 cells

  • Indole-3-carbinol (I3C)

  • Formaldehyde

  • Glycine

  • Lysis and sonication buffers

  • Antibodies against ERα and GATA3

  • Protein A/G magnetic beads

  • Wash buffers

  • Elution buffer

  • RNase A and Proteinase K

  • DNA purification kit

  • Primers for qPCR targeting the ESR1 and GATA3 promoters

Procedure:

  • Cross-linking: Treat MCF-7 cells with I3C or vehicle. Cross-link protein-DNA complexes with formaldehyde, followed by quenching with glycine.

  • Chromatin Preparation: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-1000 bp.

  • Immunoprecipitation: Incubate the sheared chromatin with antibodies against ERα or GATA3 overnight. Precipitate the antibody-protein-DNA complexes using protein A/G magnetic beads.

  • Washing and Elution: Wash the beads to remove non-specific binding and elute the immunoprecipitated complexes.

  • Reverse Cross-linking and DNA Purification: Reverse the cross-links and purify the DNA.

  • Quantitative PCR (qPCR): Perform qPCR using primers specific for the promoter regions of the ESR1 and GATA3 genes to quantify the amount of immunoprecipitated DNA. Compare the enrichment in I3C-treated versus untreated samples.

Conclusion

Indole-3-carbinol presents a compelling case as an indirect phytoestrogen, modulating estrogen signaling through a unique AhR-dependent mechanism. Its ability to induce the degradation of ERα and disrupt the ERα-GATA3 positive feedback loop highlights its potential as a chemopreventive and therapeutic agent in estrogen-dependent cancers. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers investigating the intricate interplay between dietary compounds, nuclear receptor signaling, and hormone-dependent cellular processes. Further research is warranted to fully elucidate the in vivo relevance of these findings and to explore the therapeutic potential of I3C in a clinical setting.

References

A Technical Review of Lignans and the Unexplored Potential of Carinol

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

December 14, 2025

Abstract

Lignans are a diverse class of polyphenolic compounds ubiquitously found in the plant kingdom, recognized for their extensive biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1] This technical guide provides a comprehensive review of the current state of lignan research, with a focus on their mechanisms of action through key signaling pathways. We delve into detailed experimental protocols for the extraction, purification, and analysis of lignans, presenting quantitative data in a comparative tabular format to facilitate research and development. Furthermore, this guide introduces Carinol, a structurally identified but biologically uncharacterized lignan, and discusses its potential therapeutic applications in the context of the broader lignan family. The information herein is intended to serve as a foundational resource for researchers and professionals in the fields of pharmacology, natural product chemistry, and drug development, aiming to stimulate further investigation into this promising class of phytochemicals.

Introduction to Lignans

Lignans are secondary metabolites synthesized in plants via the phenylpropanoid pathway, characterized by the dimerization of two C6-C3 phenylpropanoid units.[2][3] These compounds are widely distributed in plants, with high concentrations found in flaxseed and sesame seeds.[1] Their structural diversity is vast, with over 700 naturally occurring lignans identified.[3] This structural variety contributes to their wide range of biological activities, which have garnered significant interest in the scientific community.[1][3]

Upon ingestion, plant lignans are metabolized by the gut microbiota into enterolignans, such as enterodiol and enterolactone, which are readily absorbed and are believed to be responsible for many of the systemic health effects attributed to lignan-rich diets.[4][5]

This compound: An Enigmatic Lignan

This compound is a specific lignan identified by the chemical name 2,3-bis[(4-hydroxy-3-methoxyphenyl)methyl]butane-1,2,4-triol. Despite its documented chemical structure, a thorough review of the scientific literature reveals a significant gap in research pertaining to its biological activity, mechanism of action, and therapeutic potential. Its existence is noted in chemical databases, but it remains largely unexplored in the context of pharmacology and drug development. This guide aims to place this compound within the broader context of lignan research, postulating its potential based on the known activities of the lignan class as a whole.

Biological Activities and Therapeutic Potential of Lignans

Lignans exhibit a wide array of biological activities that make them attractive candidates for drug development and as components of functional foods. Their therapeutic potential has been investigated in the context of chronic diseases, including cancer, cardiovascular disease, and neurodegenerative disorders.[4][6]

  • Antioxidant Activity: Lignans are potent antioxidants, capable of scavenging free radicals and reducing oxidative stress, a key factor in the pathogenesis of many chronic diseases.[7]

  • Anti-inflammatory Effects: Many lignans have demonstrated the ability to modulate inflammatory responses by inhibiting key pro-inflammatory signaling pathways.[8]

  • Anticancer Properties: The anticancer effects of lignans are a major area of research. They have been shown to inhibit cancer cell proliferation, induce apoptosis, and prevent angiogenesis. Two semi-synthetic derivatives of the lignan podophyllotoxin, etoposide and teniposide, are established anticancer drugs.[1][6]

  • Hormone-Modulating Effects: As phytoestrogens, lignans can bind to estrogen receptors and modulate estrogenic activity, which is particularly relevant in the context of hormone-dependent cancers such as breast and prostate cancer.[4]

Key Signaling Pathways Modulated by Lignans

The biological effects of lignans are mediated through their interaction with various intracellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanisms of action and for the targeted development of lignan-based therapeutics.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[7] Lignans have been shown to activate the Nrf2 signaling pathway, thereby enhancing the cellular antioxidant defense system.[7][9] Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or in the presence of Nrf2 activators like certain lignans, Nrf2 dissociates from Keap1 and translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes.

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Lignans Lignans Keap1_Nrf2 Keap1-Nrf2 Complex Lignans->Keap1_Nrf2 inhibit ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 inhibit Nrf2_active Nrf2 Keap1_Nrf2->Nrf2_active releases Ub_Proteasome Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Ub_Proteasome promotes Nrf2_nucleus Nrf2 Nrf2_active->Nrf2_nucleus translocation ARE ARE (Antioxidant Response Element) Nrf2_nucleus->ARE binds Antioxidant_Genes Antioxidant & Cytoprotective Gene Expression (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli IKK IKK Complex Inflammatory_Stimuli->IKK activates Lignans Lignans Lignans->IKK inhibit NFkB_IkB NF-κB-IκB Complex IKK->NFkB_IkB phosphorylates IκB IkB IκB NFkB NF-κB NFkB_IkB->IkB NFkB_active NF-κB NFkB_IkB->NFkB_active releases NFkB_nucleus NF-κB NFkB_active->NFkB_nucleus translocation Inflammatory_Genes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) NFkB_nucleus->Inflammatory_Genes activates transcription MAPK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Ras Ras Receptor->Ras activates Lignans Lignans Raf Raf (MAPKKK) Lignans->Raf inhibit MEK MEK (MAPKK) Lignans->MEK inhibit Ras->Raf activates Raf->MEK activates ERK ERK (MAPK) MEK->ERK activates Transcription_Factors Transcription Factors (e.g., AP-1) ERK->Transcription_Factors translocation Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression regulates JAK_STAT_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokines Cytokines Receptor Cytokine Receptor Cytokines->Receptor JAK JAK Receptor->JAK activates Lignans Lignans Lignans->JAK inhibit STAT STAT JAK->STAT phosphorylates STAT_P p-STAT STAT_dimer p-STAT Dimer STAT_P->STAT_dimer dimerizes STAT_nucleus p-STAT Dimer STAT_dimer->STAT_nucleus translocation Gene_Expression Target Gene Expression STAT_nucleus->Gene_Expression activates transcription Lignan_Analysis_Workflow start Plant Material Collection & Drying grinding Grinding to Powder start->grinding defatting Defatting (for oil-rich seeds) grinding->defatting extraction Solvent Extraction (e.g., 70-80% Methanol/Ethanol) defatting->extraction hydrolysis Hydrolysis (optional) (Alkaline, Acid, or Enzymatic) extraction->hydrolysis purification Purification (e.g., Liquid-Liquid Extraction, Column Chromatography) hydrolysis->purification analysis Analytical Separation & Detection purification->analysis elucidation Structural Elucidation purification->elucidation hplc HPLC analysis->hplc Separation gcms GC-MS (with derivatization) analysis->gcms Separation lcms LC-MS analysis->lcms Separation quantification Quantification hplc->quantification gcms->quantification lcms->quantification nmr NMR (1D & 2D) elucidation->nmr

References

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Carnosol and L-Carnitine

Author: BenchChem Technical Support Team. Date: December 2025

A Note on "Carinol": The term "this compound" does not correspond to a recognized compound in chemical literature. This document provides protocols for two compounds with similar-sounding names, Carnosol and L-Carnitine , which are of significant interest to researchers and drug development professionals.

Part 1: Carnosol Extraction and Purification

Carnosol is a phenolic diterpene found in herbs like rosemary (Rosmarinus officinalis) and sage (Salvia officinalis). It is known for its antioxidant and various other bioactive properties.

Quantitative Data Summary

The efficiency of carnosol extraction and purification is highly dependent on the methodology employed. Below is a summary of quantitative data from various techniques.

Extraction/Purification MethodStarting MaterialKey ParametersCarnosol Content/YieldPurityRecoveryReference
Supercritical Fluid Extraction (SFE)Sage (Salvia officinalis L.)Pressure: 29.5 MPa, Temp: 49.1°C, CO₂ flow: 3 kg/h 56.3 µg/mg of extractNot specifiedNot specified[1]
Centrifugal Partition ChromatographyCrude Rosemary Extract (12.3% Carnosol)Hexane/ethyl acetate/methanol/water (3:2:3:2 v/v)Not applicable94.4 ± 0.9%94.8 ± 2.3%[2]
Pressurized Liquid Extraction (PLE) + Supercritical Antisolvent Fractionation (SAF)RosemaryNot specified>33.9 mg/g extractNot specifiedNot specified[3]
Comprehensive ExtractionRosemary flowers or leavesOrganic solvent extractionExtract with 40-45% total diterpenes (Carnosic acid to Carnosol ratio 4:1 to 6:1)Not specified10-11% yield of extract[4]
Experimental Protocols

This protocol is adapted for laboratory-scale extraction.

Materials:

  • Dried and powdered leaves of Salvia officinalis

  • Ethanol (96%)

  • Ultrasonic bath

  • Erlenmeyer flask (250 mL)

  • Filter paper and funnel

  • Rotary evaporator

Procedure:

  • Weigh 20 g of dried, powdered S. officinalis leaves and place them into a 250 mL Erlenmeyer flask.

  • Add 200 mL of ethanol to the flask, ensuring all plant material is submerged.[5]

  • Place the flask in an ultrasonic bath and sonicate for 15 minutes.[5]

  • Filter the mixture through filter paper to remove solid plant residue.

  • Concentrate the filtrate using a rotary evaporator at 40°C until a crude extract is obtained.[5]

This protocol is suitable for purifying the crude extract obtained from Protocol 1.

Materials:

  • Crude carnosol extract

  • Silica gel (for column chromatography)

  • n-hexane

  • Ethyl acetate

  • Chromatography column

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates and chamber

  • Carnosol standard (for TLC comparison)

Procedure:

  • Prepare a slurry of 15 g of silica gel in n-hexane and pack it into a chromatography column.[5]

  • Dissolve the crude extract in a minimal volume of n-hexane, with a few drops of ethyl acetate if necessary to aid dissolution.

  • Carefully load the dissolved sample onto the top of the silica gel bed.

  • Elute the column sequentially with the following solvent mixtures:[5]

    • 20 mL of n-hexane

    • 20 mL of n-hexane:ethyl acetate (9:1)

    • 20 mL of n-hexane:ethyl acetate (8:2)

    • 60 mL of n-hexane:ethyl acetate (7:3)

    • 20 mL of n-hexane:ethyl acetate (5:5)

    • 20 mL of ethyl acetate

  • Collect fractions (e.g., 4 mL each) and monitor them by TLC using a mobile phase of n-hexane:ethyl acetate (7:3).[5]

  • Identify and combine the fractions containing carnosol by comparing with a carnosol standard on the TLC plate.

  • Evaporate the solvent from the combined fractions to obtain impure carnosol.

  • For further purification, recrystallize the carnosol from a small volume of n-hexane (e.g., 5 mL) to yield pure carnosol crystals.[5]

Diagrams

Carnosol_Extraction_Purification cluster_extraction Ultrasound-Assisted Extraction cluster_purification Column Chromatography Purification start_ext Dried Sage Leaves powder Grind to Powder start_ext->powder uae Sonicate in Ethanol (15 min) powder->uae filter_ext Filter uae->filter_ext evap_ext Evaporate Solvent filter_ext->evap_ext crude_ext Crude Extract evap_ext->crude_ext start_pur Crude Extract dissolve Dissolve in Hexane/EtOAc start_pur->dissolve load Load on Silica Column dissolve->load elute Elute with Hexane/EtOAc Gradient load->elute collect Collect Fractions elute->collect tlc Monitor by TLC collect->tlc combine Combine Pure Fractions tlc->combine evap_pur Evaporate Solvent combine->evap_pur recrystal Recrystallize from Hexane evap_pur->recrystal pure_carnosol Pure Carnosol recrystal->pure_carnosol

Caption: Workflow for Carnosol extraction and purification.

Part 2: L-Carnitine Production and Purification

L-Carnitine is a quaternary ammonium compound synthesized from the amino acids lysine and methionine.[6] It is naturally present in animal products and plays a critical role in energy metabolism.[6][7] Industrial production often relies on chemical synthesis or biotechnological methods.

Quantitative Data Summary
Production/Purification MethodStarting MaterialKey ParametersYieldPurity/Optical PurityReference
Chemical SynthesisEthyl (+)-(R)-4-chloro-3-hydroxybutyrate and TrimethylamineReaction at 80°C for 2 hours71%Not specified[8]
Chemical SynthesisCrude ethyl (+)-(R)-4-chloro-3-hydroxybutyrate and TrimethylamineReaction at 80°C for 15 hours75%Not specified[9]
Biotransformation (E. coli)CrotonobetaineAerobic conditions70.1% (molar)>99.9% (enantiomeric excess)[10]
Purification by Cation Exchange ResinReagent solutionNot specified~55% or more>95% (optical purity)[11]
Experimental Protocols

This protocol outlines the key steps in a common industrial chemical synthesis route.

Materials:

  • Alkyl 4-chloro-3-oxobutyrate

  • Ruthenium-based catalyst

  • Hydrogen gas

  • Trimethylamine (aqueous solution)

  • Methylene chloride (for extraction)

Procedure:

  • Enantioselective Reduction: Perform an enantioselective reduction of an alkyl 4-chloro-3-oxobutyrate using a specific ruthenium-based catalyst under hydrogen pressure. This step produces the optically active (R)-4-chloro-3-hydroxybutyrate.[8][9]

  • Amination: React the resulting (R)-4-chloro-3-hydroxybutyrate with an aqueous solution of trimethylamine (e.g., 45%) in a reactor. The reaction is typically heated (e.g., to 80°C) for several hours.[8][9]

  • Work-up: After cooling, remove the excess trimethylamine. The aqueous solution containing crude L-carnitine can be extracted with a solvent like methylene chloride to remove impurities.[8]

  • Purification: The crude L-carnitine is then subjected to purification steps as described in Protocol 2.

This protocol describes a common method for purifying crude L-carnitine.

Materials:

  • Crude L-carnitine crystals

  • Lower alkyl alcohol (e.g., ethanol)

  • Deionized water

  • Organic solvent (e.g., ethyl acetate) - optional

  • Heating and stirring equipment

  • Filtration apparatus

  • Vacuum oven

Procedure:

  • Dissolve the crude L-carnitine crystals in a mixed solvent of a lower alkyl alcohol (e.g., ethanol) and water. The mixture can be heated (e.g., 50-60°C) to facilitate dissolution.[12]

  • Induce recrystallization by one of the following methods:

    • Concentration: Reduce the solvent volume under reduced pressure.

    • Cooling: Slowly cool the saturated solution.

    • Antisolvent Addition: Add an organic solvent in which L-carnitine is less soluble (e.g., ethyl acetate) to the solution to precipitate the crystals.[12]

  • Collect the purified L-carnitine crystals by filtration.

  • Dry the crystals under vacuum at a controlled temperature (e.g., 45-55°C) to obtain the final product.[12]

Diagrams

L_Carnitine_Production_Purification cluster_synthesis Chemical Synthesis cluster_purification Recrystallization Purification start_syn 4-chloro-3-oxobutyrate reduction Enantioselective Reduction (Ru catalyst, H₂) start_syn->reduction hydroxy (R)-4-chloro-3-hydroxybutyrate reduction->hydroxy amination React with Trimethylamine hydroxy->amination crude_lc Crude L-Carnitine amination->crude_lc start_pur Crude L-Carnitine dissolve Dissolve in Alcohol/Water start_pur->dissolve recrystal Induce Crystallization (Cooling/Concentration) dissolve->recrystal filter_pur Filter Crystals recrystal->filter_pur dry Vacuum Dry filter_pur->dry pure_lc Pure L-Carnitine dry->pure_lc

Caption: Workflow for L-Carnitine synthesis and purification.

Signaling Pathway Context: L-Carnitine in Fatty Acid Metabolism

L-Carnitine is essential for the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, a process known as the carnitine shuttle, which is a key step in fatty acid oxidation and energy production.

Carnitine_Shuttle cluster_cytoplasm Cytoplasm cluster_membrane Mitochondrial Membranes cluster_matrix Mitochondrial Matrix LCFA Long-Chain Fatty Acid AcylCoA Fatty Acyl-CoA LCFA->AcylCoA Acyl-CoA Synthetase CPT1 CPT I AcylCoA->CPT1 + L-Carnitine AcylCarnitine_cyto Acyl-Carnitine CPT1->AcylCarnitine_cyto CAT CAT (Translocase) AcylCarnitine_matrix Acyl-Carnitine CAT->AcylCarnitine_matrix Carnitine_cyto L-Carnitine CAT->Carnitine_cyto CPT2 CPT II AcylCoA_matrix Fatty Acyl-CoA CPT2->AcylCoA_matrix Carnitine_matrix L-Carnitine CPT2->Carnitine_matrix AcylCarnitine_matrix->CPT2 + CoA BetaOx β-Oxidation AcylCoA_matrix->BetaOx AcylCarnitine_cyto->CAT Carnitine_cyto->CPT1 Carnitine_matrix->CAT

Caption: The Carnitine Shuttle signaling pathway.

References

Synthesis of Carinol Derivatives: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the synthesis of Carinol and its derivatives. This compound, a lignan with the chemical structure 2,3-bis[(4-hydroxy-3-methoxyphenyl)methyl]butane-1,2,4-triol, and its analogues are of growing interest due to their potential therapeutic properties, including antioxidant and anti-inflammatory activities.

This document outlines plausible synthetic strategies for this compound and its derivatives, based on established methodologies for related dibenzylbutanediol lignans. Detailed experimental protocols for key transformations are provided, along with a summary of quantitative data to facilitate the comparison of different synthetic routes. Furthermore, the known biological activities of related lignans are discussed, with a focus on their interaction with the NF-κB signaling pathway.

Synthetic Strategies for the this compound Scaffold

The synthesis of the this compound scaffold, characterized by a 2,3-dibenzyl-1,2,4-butanetriol core, can be approached through several strategic disconnections. A key challenge lies in the stereoselective construction of the three contiguous chiral centers. Two plausible retrosynthetic analyses are presented below.

Retrosynthesis A: Asymmetric Dihydroxylation Approach

This strategy involves the late-stage introduction of the 1,2-diol functionality via a stereoselective dihydroxylation of a homoallylic alcohol intermediate. This approach allows for the establishment of the C2 and C3 stereocenters in a controlled manner.

Retrosynthesis_A This compound This compound Intermediate_A1 Homoallylic Alcohol (3,4-dibenzyl-1-butene-2-ol) This compound->Intermediate_A1 Asymmetric Dihydroxylation Intermediate_A2 Allylic Alcohol Intermediate_A1->Intermediate_A2 Allylation Intermediate_A3 α,β-Unsaturated Ester Intermediate_A2->Intermediate_A3 Reduction StartingMaterials_A Vanillin Derivative & But-2-enoate Intermediate_A3->StartingMaterials_A Wittig/Horner-Wadsworth-Emmons Reaction

Caption: Retrosynthetic analysis of this compound via an asymmetric dihydroxylation strategy.

Retrosynthesis B: Alkylation of a Butanetriol Derivative

This convergent approach involves the preparation of a protected 1,2,4-butanetriol derivative, which is then bis-alkylated with appropriate benzyl bromide synthons. This strategy offers flexibility in the introduction of various substituted benzyl groups.

Retrosynthesis_B This compound This compound Intermediate_B1 Protected this compound This compound->Intermediate_B1 Deprotection Intermediate_B2 Protected 1,2,4-Butanetriol Intermediate_B1->Intermediate_B2 Bis-alkylation BenzylBromide Substituted Benzyl Bromide StartingMaterials_B Malic Acid or other C4 building block Intermediate_B2->StartingMaterials_B Reduction & Protection NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IL1b IL-1β IL1R IL-1R IL1b->IL1R IKK IKK complex TNFR->IKK Activation IL1R->IKK Activation IkB IκBα IKK->IkB Phosphorylation IkB_p P-IκBα IkB->IkB_p NFkB_inactive NF-κB (p50/p65) NFkB_active NF-κB (Active) NFkB_inactive->NFkB_active Translocation NFkB_IkB NF-κB-IκBα (Inactive) NFkB_IkB->IkB NFkB_IkB->NFkB_inactive Lignans This compound Derivatives Lignans->IKK Inhibition Lignans->NFkB_inactive Inhibition of Translocation Lignans->IkB_p Inhibition of Degradation Proteasome Proteasome IkB_p->Proteasome Ubiquitination & Degradation DNA DNA NFkB_active->DNA Binding Inflammation Pro-inflammatory Gene Expression DNA->Inflammation Transcription

High-Performance Liquid Chromatography (HPLC) Analysis of Carvedilol and Carnosol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of two distinct compounds, Carvedilol and Carnosol, using High-Performance Liquid Chromatography (HPLC). Due to the initial ambiguity of the query for "Carinol," this guide addresses two relevant compounds, a pharmaceutical active ingredient (Carvedilol) and a natural product (Carnosol), for which extensive HPLC data is available.

Section 1: HPLC Analysis of Carvedilol

Carvedilol is a non-selective beta-adrenergic receptor antagonist with alpha-1 blocking activity, widely used in the treatment of hypertension and heart failure. Accurate and precise quantification of Carvedilol in bulk drug, pharmaceutical formulations, and biological matrices is crucial for quality control and pharmacokinetic studies.

Experimental Protocols

This protocol outlines the quantification of Carvedilol in tablet dosage forms.

1. Sample Preparation:

  • Weigh and finely powder twenty tablets to obtain a homogenous mixture.

  • Accurately weigh a portion of the powder equivalent to 25 mg of Carvedilol and transfer it to a 100 mL volumetric flask.

  • Add approximately 70 mL of diluent (typically the mobile phase) and sonicate for 15-30 minutes to ensure complete dissolution.[1]

  • Allow the solution to cool to room temperature and dilute to the mark with the diluent.

  • Filter the solution through a 0.45 µm syringe filter before injection.

  • Further dilute an aliquot of the filtered solution with the mobile phase to achieve a final concentration within the calibration range (e.g., 10 µg/mL).

2. Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A mixture of a phosphate buffer and acetonitrile is typical. For example, a mobile phase consisting of a buffer (Potassium dihydrogen orthophosphate and dipotassium hydrogen phosphate) and acetonitrile in a 50:50 (v/v) ratio, with the pH adjusted to 3.0 with orthophosphoric acid, has been shown to be effective.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 240 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient.

3. Calibration and Quantification:

  • Prepare a stock solution of Carvedilol reference standard in the diluent.

  • Prepare a series of calibration standards by diluting the stock solution to cover a concentration range that includes the expected sample concentration (e.g., 15.62 µg/mL to 93.75 µg/mL).[2]

  • Inject the standards into the HPLC system to construct a calibration curve by plotting peak area against concentration.

  • Inject the prepared sample solution and quantify the Carvedilol concentration using the calibration curve.

Data Presentation

The following tables summarize typical validation parameters for the HPLC analysis of Carvedilol.

Table 1: System Suitability and Linearity Data for Carvedilol Analysis

ParameterAcceptance CriteriaTypical Value
Tailing FactorNot more than 2.0< 1.5
Theoretical PlatesNot less than 2000> 3000
Linearity RangeCorrelation coefficient (r²) ≥ 0.9915.62 - 93.75 µg/mL
Correlation Coefficient (r²)≥ 0.990.999

Table 2: Accuracy and Precision Data for Carvedilol Analysis

ParameterAcceptance CriteriaTypical Value
Accuracy (% Recovery)98.0% - 102.0%99.5% - 101.5%
Precision (% RSD)
- IntradayNot more than 2.0%< 1.0%
- InterdayNot more than 2.0%< 1.5%
Limit of Detection (LOD)-~0.8 µg/mL
Limit of Quantification (LOQ)-~2.5 µg/mL

Mandatory Visualization

HPLC_Workflow_Carvedilol cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Tablet Weigh & Powder Tablets Dissolve Dissolve in Diluent & Sonicate Tablet->Dissolve Filter Filter through 0.45 µm Syringe Filter Dissolve->Filter Dilute Dilute to Final Concentration Filter->Dilute Inject Inject into HPLC System Dilute->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection at 240 nm Separate->Detect Calibrate Construct Calibration Curve Detect->Calibrate Quantify Quantify Carvedilol Concentration Calibrate->Quantify Report Generate Report Quantify->Report

Caption: Experimental workflow for the HPLC analysis of Carvedilol in tablets.

Carvedilol_Signaling Carvedilol Carvedilol beta1AR β1-Adrenergic Receptor Carvedilol->beta1AR beta2AR β2-Adrenergic Receptor Carvedilol->beta2AR G_protein G-protein Signaling beta1AR->G_protein Antagonism beta2AR->G_protein Biased Agonism beta_arrestin β-arrestin Signaling beta2AR->beta_arrestin Biased Agonism ERK_activation ERK Activation G_protein->ERK_activation beta_arrestin->ERK_activation Therapeutic_effects Cardioprotective Effects ERK_activation->Therapeutic_effects

Caption: Simplified signaling pathway of Carvedilol at β-adrenergic receptors.

Section 2: HPLC Analysis of Carnosol

Carnosol is a phenolic diterpene found in rosemary and sage, known for its antioxidant and anti-inflammatory properties. Its quantification in plant extracts and food products is important for quality control and standardization.

Experimental Protocols

This protocol describes the quantification of Carnosol in rosemary or sage extracts.

1. Sample Preparation (Extraction):

  • Weigh approximately 0.5 g of dried and powdered plant material.

  • Extract with a suitable solvent, such as methanol or a mixture of methanol and water, using ultrasonication for about 30 minutes.

  • Centrifuge the mixture and collect the supernatant.

  • Filter the supernatant through a 0.45 µm syringe filter prior to HPLC analysis.

2. Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV or Diode Array Detector (DAD).

  • Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is commonly employed.[3]

  • Mobile Phase: A gradient elution is often used for better separation from other components in the extract. A typical mobile phase consists of two solvents:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

    • A gradient program can be optimized to achieve good resolution.[3]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Approximately 280 nm.

  • Injection Volume: 10-20 µL.

  • Column Temperature: 25-30 °C.

3. Calibration and Quantification:

  • Prepare a stock solution of Carnosol reference standard in methanol.

  • Generate a series of calibration standards by diluting the stock solution to cover the expected concentration range in the samples (e.g., 6.25–400 μg/mL).[4][5]

  • Inject the standards to create a calibration curve.

  • Inject the prepared plant extract and determine the Carnosol concentration using the calibration curve.

Data Presentation

The following tables summarize typical validation parameters for the HPLC analysis of Carnosol.

Table 3: Linearity and Sensitivity Data for Carnosol Analysis

ParameterTypical ValueReference
Linearity Range (µg/mL)6.25 - 400[4][5]
Correlation Coefficient (r²)> 0.999[3]
Limit of Detection (LOD) (µg/mL)0.22 - 1.73[4][5]
Limit of Quantification (LOQ) (µg/mL)0.66 - 5.23[4][5]

Table 4: Accuracy and Precision Data for Carnosol Analysis in Food Matrices

ParameterSpiked Level (µg/mL)Average Recovery (%)RSD (%)Reference
Accuracy & Precision25.082.6 - 114.00.2 - 3.8[4]
50.082.6 - 114.00.2 - 3.8[4]
100.082.6 - 114.00.2 - 3.8[4]

Mandatory Visualization

HPLC_Workflow_Carnosol cluster_extraction Sample Extraction cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Plant_Material Weigh Powdered Plant Material Extract Solvent Extraction & Ultrasonication Plant_Material->Extract Centrifuge Centrifuge and Collect Supernatant Extract->Centrifuge Filter_Extract Filter through 0.45 µm Syringe Filter Centrifuge->Filter_Extract Inject_Sample Inject into HPLC System Filter_Extract->Inject_Sample Gradient_Elution Gradient Elution on C18 Column Inject_Sample->Gradient_Elution DAD_Detection DAD Detection at 280 nm Gradient_Elution->DAD_Detection Quantification Quantify Carnosol DAD_Detection->Quantification Calibration Prepare Calibration Standards Calibration->Quantification Result_Report Report Results Quantification->Result_Report

Caption: Experimental workflow for the HPLC analysis of Carnosol from plant material.

Carnosol_Signaling_Pathways cluster_inflammation Anti-inflammatory Effects cluster_cell_growth Cell Growth & Survival cluster_osteogenesis Bone Formation Carnosol Carnosol NFkB NF-κB Pathway Carnosol->NFkB Inhibits STAT3 STAT3 Pathway Carnosol->STAT3 Inhibits PI3K_AKT PI3K/AKT/mTOR Pathway Carnosol->PI3K_AKT Modulates BMP BMP Signaling Pathway Carnosol->BMP Activates Reduced Pro-inflammatory Cytokines Reduced Pro-inflammatory Cytokines NFkB->Reduced Pro-inflammatory Cytokines Inhibition of Tumor Progression Inhibition of Tumor Progression STAT3->Inhibition of Tumor Progression Regulation of Apoptosis Regulation of Apoptosis PI3K_AKT->Regulation of Apoptosis Osteogenic Differentiation Osteogenic Differentiation BMP->Osteogenic Differentiation

Caption: Overview of signaling pathways modulated by Carnosol.

References

Application Note: Quantitative Analysis of Carinol using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive methodology for the quantitative analysis of Carinol, a novel therapeutic agent, using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol outlines sample preparation, instrument parameters, and data analysis for the accurate and precise determination of this compound in complex matrices. This method is suitable for preclinical and clinical drug development, quality control, and research applications.

Introduction

This compound is a promising new chemical entity with significant therapeutic potential. As with any new drug candidate, a robust and reliable analytical method is crucial for its development and eventual clinical use. Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity, selectivity, and structural elucidation capabilities, making it an ideal technique for the analysis of this compound. This document provides a detailed protocol for the GC-MS analysis of this compound, including sample preparation, chromatographic separation, and mass spectrometric detection.

Experimental Protocols

Sample Preparation

A critical step in GC-MS analysis is the proper preparation of the sample to ensure it is in a suitable form for injection and to minimize matrix interference.[1][2][3] The following protocol is recommended for the extraction of this compound from a biological matrix (e.g., plasma).

Materials:

  • This compound standard solution (1 mg/mL in methanol)

  • Internal Standard (IS) solution (e.g., a structurally similar and stable isotopically labeled compound, 1 µg/mL in methanol)

  • Methanol (GC grade)

  • Dichloromethane (GC grade)

  • Nitrogen gas, high purity

  • Vortex mixer

  • Centrifuge

  • GC vials with inserts

Protocol:

  • Spiking: To 100 µL of the sample matrix (e.g., plasma), add 10 µL of the internal standard solution. For calibration standards, add known amounts of the this compound standard solution.

  • Protein Precipitation: Add 400 µL of cold methanol to the sample, vortex for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the sample at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Extraction: Carefully transfer the supernatant to a clean tube. Add 500 µL of dichloromethane and vortex for 2 minutes for liquid-liquid extraction.

  • Phase Separation: Centrifuge at 5,000 rpm for 5 minutes to separate the organic and aqueous layers.

  • Solvent Evaporation: Transfer the lower organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen gas.[4]

  • Reconstitution: Reconstitute the dried extract in 100 µL of dichloromethane for GC-MS analysis.

  • Transfer: Transfer the reconstituted sample to a GC vial with an insert.

GC-MS Instrumentation and Parameters

The following instrumental parameters have been optimized for the analysis of this compound.

Instrumentation:

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977B MSD or equivalent

  • Autosampler: G4513A or equivalent

GC Parameters:

ParameterValue
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Inlet Temperature 280 °C
Injection Mode Splitless
Injection Volume 1 µL
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Program - Initial Temperature: 150 °C, hold for 1 min- Ramp: 20 °C/min to 280 °C, hold for 5 min

MS Parameters:

ParameterValue
Ion Source Electron Ionization (EI)
Ionization Energy 70 eV
Source Temperature 230 °C
Quadrupole Temperature 150 °C
Acquisition Mode Selected Ion Monitoring (SIM)
SIM Ions (Hypothetical) m/z (Quantifier), m/z (Qualifier 1), m/z (Qualifier 2)
Dwell Time 100 ms

Data Presentation

Quantitative data should be presented in a clear and structured format. The following tables provide examples of how to summarize calibration curve data and sample analysis results.

Table 1: this compound Calibration Curve Data (Hypothetical)

Concentration (ng/mL)Peak Area Ratio (this compound/IS)
10.052
50.255
100.510
502.530
1005.080
50025.150
0.9995

Table 2: Quantitative Analysis of this compound in Samples (Hypothetical)

Sample IDPeak Area Ratio (this compound/IS)Calculated Concentration (ng/mL)%RSD (n=3)
ControlNot DetectedNot DetectedN/A
Sample 11.27525.23.1
Sample 23.81075.12.5
Sample 30.63512.54.2

Mass Spectral Fragmentation

Understanding the fragmentation pattern of this compound is essential for confident identification.[5][6][7] In Electron Ionization (EI) mode, the molecular ion (M+) is formed, which then undergoes fragmentation to produce characteristic product ions. A hypothetical fragmentation pathway for this compound is presented below.

M This compound (M+) F1 Fragment 1 (m/z = ...) M->F1 - Loss of R1 F2 Fragment 2 (m/z = ...) M->F2 - Loss of R2 F3 Fragment 3 (m/z = ...) F1->F3 - Rearrangement

Caption: Hypothetical fragmentation pathway of this compound in EI-MS.

Experimental Workflow and Signaling Pathways

Visual representations of workflows and logical relationships can aid in understanding the analytical process.

GC-MS Experimental Workflow

The overall workflow for the GC-MS analysis of this compound is depicted below.

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with IS Sample->Spike Extract Extraction Spike->Extract Reconstitute Reconstitution Extract->Reconstitute Inject Injection Reconstitute->Inject Separate GC Separation Inject->Separate Ionize Ionization (EI) Separate->Ionize Detect MS Detection (SIM) Ionize->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification Integrate->Quantify Report Reporting Quantify->Report

Caption: Workflow for the GC-MS analysis of this compound.

Logical Relationship of Method Validation Parameters

Method validation is essential to ensure the reliability of the analytical data.[8] The relationship between key validation parameters is illustrated below.

Validation Method Validation Specificity Specificity/ Selectivity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantitation (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness

Caption: Key parameters for analytical method validation.

Conclusion

This application note provides a detailed and robust protocol for the quantitative analysis of this compound using GC-MS. The described method, including sample preparation, instrumental parameters, and data analysis, is suitable for various applications in research and drug development. Adherence to this protocol will ensure the generation of accurate, reliable, and reproducible data for this compound analysis.

References

In Vitro Antioxidant Assays for Carinol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carinol, a lignan also known as Alashinol G, is a polyphenolic compound that has garnered interest for its potential biological activities, including antioxidant effects. Lignans, as a class of compounds, are recognized for their capacity to scavenge free radicals, which plays a crucial role in mitigating oxidative stress implicated in numerous pathological conditions. This document provides detailed application notes and standardized protocols for evaluating the in vitro antioxidant capacity of this compound using two widely accepted assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

Due to the limited availability of specific quantitative antioxidant data for this compound in peer-reviewed literature, this document presents illustrative data based on studies of similar lignan compounds. This information is intended to serve as a practical guide and a benchmark for researchers initiating antioxidant assessments of this compound or related molecules.

Data Presentation

The antioxidant capacity of a compound is often expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of the antioxidant required to scavenge 50% of the free radicals in the assay. A lower IC50 value signifies a higher antioxidant potency. The following table provides an example of how to present quantitative data from DPPH and ABTS assays for a lignan compound, which can be used as a template for reporting results for this compound.

Table 1: Illustrative Antioxidant Activity of a Lignan Compound (Example Data)

Compound/StandardDPPH Radical Scavenging Assay IC50 (µg/mL)ABTS Radical Scavenging Assay IC50 (µg/mL)
Lignan Compound (e.g., this compound)Data to be determinedData to be determined
Nordihydroguaiaretic acid6.6013.01
Secoisolariciresinol82.1115.23
α-(-)-Conidendrin115.4520.18
Ascorbic Acid (Standard)Typically < 10Typically < 15
Trolox (Standard)Typically < 10Typically < 15

Note: The IC50 values for the lignans (Nordihydroguaiaretic acid, Secoisolariciresinol, α-(-)-Conidendrin) are provided as examples from a study on various phyto and mammalian lignans to illustrate the potential range of activity for a compound like this compound[1][2]. The values for Ascorbic Acid and Trolox are typical ranges observed in these assays.

Experimental Protocols

DPPH Radical Scavenging Assay

The DPPH assay is a simple, rapid, and widely used method to screen the antioxidant activity of compounds.[3][4] It is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it and causing a color change from deep violet to pale yellow, which can be measured spectrophotometrically.[3]

Materials:

  • This compound (or test compound)

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (or a suitable solvent for the test compound)

  • Ascorbic acid or Trolox (as a positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark, amber-colored bottle to protect it from light.

  • Preparation of Test Compound and Standard Solutions:

    • Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).

    • From the stock solution, prepare a series of dilutions to obtain different concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

    • Prepare a similar dilution series for the positive control (ascorbic acid or Trolox).

  • Assay Procedure:

    • To each well of a 96-well microplate, add 100 µL of the different concentrations of the this compound solution or the standard solution.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the control well, add 100 µL of methanol and 100 µL of the DPPH solution.

    • For the blank well, add 200 µL of methanol.

  • Incubation and Measurement:

    • Shake the plate gently and incubate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation of Radical Scavenging Activity:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula:

      Where:

      • A_control is the absorbance of the control (DPPH solution without the sample).

      • A_sample is the absorbance of the sample (DPPH solution with the test compound or standard).

  • Determination of IC50 Value:

    • Plot the percentage of inhibition against the concentration of the test compound.

    • The IC50 value is the concentration of the sample required to inhibit 50% of the DPPH radicals and can be determined from the graph by interpolation.

ABTS Radical Cation Decolorization Assay

The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[5] The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color. In the presence of an antioxidant, the radical is reduced, and the color intensity decreases, which is measured spectrophotometrically.[5] This assay is applicable to both hydrophilic and lipophilic antioxidants.

Materials:

  • This compound (or test compound)

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or ethanol

  • Trolox or Ascorbic acid (as a positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes (1:1 v/v) and allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure complete formation of the radical cation.

  • Preparation of Working ABTS•+ Solution:

    • Before use, dilute the stock ABTS•+ solution with PBS or ethanol to an absorbance of 0.700 ± 0.02 at 734 nm.

  • Preparation of Test Compound and Standard Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL).

    • From the stock solution, prepare a series of dilutions to obtain different concentrations (e.g., 5, 10, 25, 50, 100 µg/mL).

    • Prepare a similar dilution series for the positive control (Trolox or ascorbic acid).

  • Assay Procedure:

    • To each well of a 96-well microplate, add 20 µL of the different concentrations of the this compound solution or the standard solution.

    • Add 180 µL of the working ABTS•+ solution to each well.

    • For the control well, add 20 µL of the solvent and 180 µL of the working ABTS•+ solution.

    • For the blank well, add 200 µL of the solvent.

  • Incubation and Measurement:

    • Shake the plate gently and incubate in the dark at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm using a microplate reader.

  • Calculation of Radical Scavenging Activity:

    • The percentage of ABTS•+ scavenging activity is calculated using the following formula:

      Where:

      • A_control is the absorbance of the control (ABTS•+ solution without the sample).

      • A_sample is the absorbance of the sample (ABTS•+ solution with the test compound or standard).

  • Determination of IC50 Value:

    • Plot the percentage of inhibition against the concentration of the test compound.

    • The IC50 value is the concentration of the sample required to scavenge 50% of the ABTS radicals and can be determined from the graph by interpolation.

Visualizations

The following diagrams illustrate the experimental workflows for the DPPH and ABTS assays.

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis DPPH_sol Prepare 0.1 mM DPPH in Methanol Mix Mix Sample/Standard with DPPH Solution (1:1 ratio in 96-well plate) DPPH_sol->Mix Sample_sol Prepare this compound & Standard Dilutions Sample_sol->Mix Incubate Incubate in Dark (30 min, RT) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate IC50 Determine IC50 Calculate->IC50

Caption: Workflow for the DPPH Radical Scavenging Assay.

ABTS_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis ABTS_stock Prepare ABTS•+ Stock (7 mM ABTS + 2.45 mM K2S2O8) ABTS_work Dilute ABTS•+ to Abs ~0.7 at 734 nm ABTS_stock->ABTS_work Mix Mix Sample/Standard with working ABTS•+ (1:9 ratio in 96-well plate) ABTS_work->Mix Sample_sol Prepare this compound & Standard Dilutions Sample_sol->Mix Incubate Incubate in Dark (6 min, RT) Mix->Incubate Measure Measure Absorbance at 734 nm Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate IC50 Determine IC50 Calculate->IC50

Caption: Workflow for the ABTS Radical Cation Decolorization Assay.

References

Application Notes and Protocols for Cell Culture Studies Using Carnosol

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: The term "Carinol" appears to be a likely misspelling. Based on extensive scientific literature, "Carnosol" is a well-researched polyphenolic diterpene found in rosemary (Rosmarinus officinalis) with significant anti-cancer properties. These application notes and protocols are based on the published research for Carnosol.

Introduction

Carnosol is a natural compound that has garnered significant interest in cancer research due to its antioxidant, anti-inflammatory, and anti-cancer effects.[1][2] In vitro studies have demonstrated that Carnosol can inhibit cell proliferation, induce apoptosis (programmed cell death), and cause cell cycle arrest in various cancer cell lines, including breast, prostate, skin, and colon cancer.[1][3] Its mechanism of action involves the modulation of several key signaling pathways implicated in tumorigenesis.[1] These notes provide an overview of the cellular effects of Carnosol and detailed protocols for its use in cell culture-based cancer research.

Quantitative Data Summary

The following tables summarize the quantitative effects of Carnosol on different cancer cell lines as reported in various studies.

Table 1: Effects of Carnosol on Cancer Cell Viability and Proliferation

Cell LineCancer TypeConcentration (µM)Incubation Time (h)EffectReference
MDA-MB-231Triple-Negative Breast Cancer25 - 10024 - 48Significantly reduced cellular viability[1]
HBL-100, MDA-MB-231, 361, 435, MCF-7Breast Cancer25 - 20024 - 72Significantly reduced cell viability[3]
LNCaPHormone-Dependent Prostate Cancer0.25 - 1648Significantly reduced cell survival[3]
DU145Hormone-Independent Prostate Cancer0.25 - 1648Significantly reduced cell survival[3]
Colon Cancer CellsColon CancerNot specifiedNot specifiedReduced viability[1]

Table 2: IC50 Values of Carnosol in Cancer Cell Lines

Cell LineCancer TypeIC50 Value (µM)Reference
Breast Cancer Cell LinesBreast Cancer~40[3]
Human Breast Cancer Cell LinesBreast Cancer>50[3]

Table 3: Effects of Carnosol on Cell Cycle and Apoptosis

| Cell Line | Cancer Type | Concentration (µM) | Effect | Reference | | :--- | :--- | :--- | :--- | | MDA-MB-231 | Triple-Negative Breast Cancer | 25 - 100 | Induced G2/M cell cycle arrest |[1] | | MDA-MB-231 | Triple-Negative Breast Cancer | 50 - 100 | Increased protein levels of p21, cleaved PARP, and caspases-3, -8, and -9 |[1] | | Colon Cancer Cells | Colon Cancer | Not specified | Increased apoptosis, increased pro-apoptotic BAX expression, decreased anti-apoptotic Bcl expression |[1] | | 184-B5/HER | HER-2 Overexpressing Mammary Epithelial | 1 - 5 | Inhibited colony formation and increased G2/M phase arrest (21-day treatment) |[3] |

Experimental Protocols

Here are detailed methodologies for key experiments to study the effects of Carnosol in cell culture.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of Carnosol on the metabolic activity of cancer cells, which is an indicator of cell viability.

  • Materials:

    • Cancer cell line of interest

    • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

    • Carnosol (dissolved in a suitable solvent like DMSO)

    • 96-well plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • DMSO

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Prepare serial dilutions of Carnosol in complete medium.

    • Remove the old medium and treat the cells with various concentrations of Carnosol (e.g., 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (medium with DMSO).

    • Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).

    • Add MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Remove the MTT solution and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle control.

Protocol 2: Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells after Carnosol treatment.

  • Materials:

    • Cancer cell line of interest

    • Complete cell culture medium

    • Carnosol

    • 6-well plates

    • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and allow them to adhere.

    • Treat cells with Carnosol at the desired concentrations for the specified time.

    • Harvest the cells by trypsinization and wash with cold PBS.

    • Resuspend the cells in 1X Binding Buffer.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate in the dark at room temperature for 15 minutes.

    • Analyze the cells by flow cytometry. Annexin V positive cells are apoptotic, and PI positive cells are necrotic.

Protocol 3: Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)

This protocol determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) following Carnosol treatment.

  • Materials:

    • Cancer cell line of interest

    • Complete cell culture medium

    • Carnosol

    • 6-well plates

    • Cold 70% ethanol

    • RNase A

    • Propidium Iodide (PI) staining solution

    • Flow cytometer

  • Procedure:

    • Seed and treat cells with Carnosol as described in the apoptosis assay.

    • Harvest and wash the cells with PBS.

    • Fix the cells by adding them dropwise into cold 70% ethanol while vortexing. Store at -20°C overnight.

    • Wash the cells with PBS and resuspend in PI staining solution containing RNase A.

    • Incubate for 30 minutes at 37°C in the dark.

    • Analyze the DNA content by flow cytometry to determine the cell cycle distribution.

Signaling Pathways and Visualizations

Carnosol exerts its anti-cancer effects by modulating multiple signaling pathways.[1]

Carnosol's Anti-Cancer Signaling Pathway

Carnosol has been shown to inhibit several key signaling molecules involved in cancer cell proliferation and survival, such as STAT3, Akt, and mTOR.[1] It can also activate AMPK, a key energy sensor that can suppress cell growth.[1] In some colon cancer cells, Carnosol-induced apoptosis is mediated through the generation of reactive oxygen species (ROS), activation of caspases, and induction of p53.[1]

Carnosol_Signaling_Pathway cluster_effects Cellular Effects cluster_pathways Modulated Pathways Carnosol Carnosol ROS ROS Generation Carnosol->ROS induces STAT3 STAT3 Carnosol->STAT3 inhibits Akt Akt Carnosol->Akt inhibits mTOR mTOR Carnosol->mTOR inhibits AMPK AMPK Carnosol->AMPK activates p53 p53 Carnosol->p53 induces Caspases Caspases Carnosol->Caspases activates Proliferation Cell Proliferation Apoptosis Apoptosis CellCycleArrest Cell Cycle Arrest (G2/M) ROS->Apoptosis induces STAT3->Proliferation promotes Akt->Proliferation promotes mTOR->Proliferation promotes AMPK->Proliferation inhibits p53->Apoptosis induces p53->CellCycleArrest induces Caspases->Apoptosis executes

Caption: Carnosol's anti-cancer signaling pathways.

Experimental Workflow for Carnosol Cell Culture Studies

The following diagram illustrates a typical workflow for investigating the effects of Carnosol on cancer cells in vitro.

Experimental_Workflow cluster_assays 3. Cellular Assays start Start: Hypothesis Formulation cell_culture 1. Cell Line Selection and Culture start->cell_culture treatment 2. Carnosol Treatment (Dose-response and Time-course) cell_culture->treatment viability Cell Viability (MTT) treatment->viability apoptosis Apoptosis (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle (PI Staining) treatment->cell_cycle protein_analysis Protein Expression (Western Blot) treatment->protein_analysis data_analysis 4. Data Analysis and Interpretation viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis protein_analysis->data_analysis conclusion End: Conclusion and Future Directions data_analysis->conclusion

References

Application Notes and Protocols for Assessing the Anti-inflammatory Activity of Carinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carinol, a naturally occurring phenolic diterpene found in rosemary (Rosmarinus officinalis) and sage (Salvia officinalis), has demonstrated significant anti-inflammatory properties. These application notes provide a comprehensive overview of the experimental protocols to assess and quantify the anti-inflammatory effects of this compound, both in vitro and in vivo. The methodologies detailed below focus on key inflammatory markers and signaling pathways modulated by this compound, offering a robust framework for its evaluation as a potential therapeutic agent.

Data Presentation: In Vitro Anti-inflammatory Activity of this compound

The following tables summarize the quantitative data on the inhibitory effects of this compound on key inflammatory mediators in lipopolysaccharide (LPS)-stimulated murine macrophages (RAW 264.7 cells).

Table 1: Inhibitory Concentration (IC50) of this compound on Inflammatory Mediators

Inflammatory MediatorIC50 Value (µM)Cell TypeStimulantReference
Nitric Oxide (NO)9.4RAW 264.7LPS[1][2]
Prostaglandin E2 (PGE2)9.4RAW 264.7LPS[3]
Microsomal PGE2 synthase-1 (mPGES-1)5.0Cell-free assay-[4]

Table 2: Effect of this compound on Pro-inflammatory Cytokine and Chemokine Gene Expression

GeneConcentration of this compound (µM)Inhibition (%)Cell TypeStimulantReference
iNOS1.56Significant ReductionRAW 264.7LPS[3]
IL-1α1.56Significant ReductionRAW 264.7LPS[3]
IL-61.56Significant Reduction (~90% at higher conc.)RAW 264.7LPS[3]
CXCL10/IP-101.56Significant ReductionRAW 264.7LPS[3]

Experimental Protocols

I. In Vitro Anti-inflammatory Activity Assessment

A. Cell Culture and Treatment

  • Cell Line: Murine macrophage cell line RAW 264.7.

  • Culture Conditions: Grow cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Experimental Procedure:

    • Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for NO assay, 24-well for RNA/protein extraction) at a density of 1.5 x 10^5 to 1 x 10^6 cells/mL and allow them to adhere overnight.[5][6]

    • Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 20 µM) for 1-2 hours.[1][7]

    • Stimulate the cells with lipopolysaccharide (LPS) from E. coli (e.g., 1 µg/mL) for the desired time period (e.g., 18-24 hours for NO and cytokine production, shorter times for signaling pathway analysis).[1][5]

B. Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.

  • Reagents:

    • Griess Reagent: A mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.

    • Sodium Nitrite (NaNO2) standard solution.

  • Protocol:

    • After the treatment period, collect 100 µL of the cell culture supernatant from each well of a 96-well plate.[5]

    • Add 100 µL of Griess reagent to each supernatant sample.[5]

    • Incubate the plate at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Quantify the nitrite concentration by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.

C. Pro-inflammatory Cytokine Measurement (ELISA)

This protocol is for the quantification of cytokines such as TNF-α, IL-1β, and IL-6 in the cell culture supernatant.

  • Materials:

    • Commercially available ELISA kits for the specific cytokines (e.g., human or mouse TNF-α, IL-1β, IL-6).

  • Protocol:

    • Collect the cell culture supernatants after treatment.

    • Follow the manufacturer's instructions provided with the ELISA kit.

    • Typically, this involves coating a 96-well plate with a capture antibody, adding the supernatants, followed by a detection antibody, a substrate, and a stop solution.

    • Measure the absorbance at the recommended wavelength (usually 450 nm).

    • Calculate the cytokine concentrations based on a standard curve.

D. Western Blot Analysis for iNOS, COX-2, and NF-κB/MAPK Signaling Proteins

This technique is used to determine the protein expression levels of key inflammatory enzymes and signaling molecules.

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein.

    • Determine the protein concentration of each sample using a BCA or Bradford protein assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies specific for iNOS, COX-2, phospho-p65, p65, phospho-p38, p38, etc., overnight at 4°C.

    • Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Use a loading control like β-actin or GAPDH to normalize the protein expression levels.

II. In Vivo Anti-inflammatory Activity Assessment

Carrageenan-Induced Paw Edema Model

This is a widely used model to screen for acute anti-inflammatory activity.

  • Animals: Male Wistar rats or Swiss albino mice (e.g., 7-8 weeks old, weighing 32-34 g).[8]

  • Materials:

    • Carrageenan (1% w/v in sterile saline).

    • This compound.

    • Reference drug (e.g., Indomethacin).

    • Plethysmometer or digital calipers.

  • Protocol:

    • Acclimatize the animals for at least one week before the experiment.

    • Administer this compound or the reference drug orally or intraperitoneally at desired doses. The vehicle control group receives the vehicle alone.

    • After a specific pre-treatment time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the left hind paw of each animal.[9][10]

    • Measure the paw volume or thickness using a plethysmometer or calipers at baseline (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).[11]

  • Data Analysis:

    • Calculate the percentage of edema inhibition for each group compared to the vehicle control group.

    • At the end of the experiment, paw tissue can be excised for the analysis of inflammatory mediators (e.g., cytokines, MPO) as described in the in vitro protocols.

Visualizations

experimental_workflow cluster_invitro In Vitro Assessment cluster_analysis Analysis cluster_invivo In Vivo Assessment cell_culture RAW 264.7 Cell Culture treatment This compound Pre-treatment + LPS Stimulation cell_culture->treatment supernatant Collect Supernatant treatment->supernatant cell_lysate Collect Cell Lysate treatment->cell_lysate griess Griess Assay (NO) supernatant->griess elisa ELISA (Cytokines) supernatant->elisa western Western Blot (iNOS, COX-2, NF-κB, MAPK) cell_lysate->western animal_model Mice/Rats drug_admin This compound Administration animal_model->drug_admin carrageenan Carrageenan Injection (Paw) drug_admin->carrageenan measurement Paw Edema Measurement carrageenan->measurement

Caption: Experimental workflow for assessing the anti-inflammatory activity of this compound.

nfkb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) NFkB_nucleus NF-κB (p65/p50) NFkB->NFkB_nucleus Translocation genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_nucleus->genes Induces Transcription nucleus Nucleus This compound This compound This compound->IKK Inhibits This compound->NFkB_nucleus Inhibits Translocation IkB_NFkB IκBα-NF-κB (Inactive)

Caption: this compound's inhibition of the NF-κB signaling pathway.

mapk_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK (e.g., TAK1) TLR4->MAPKKK Activates MAPKK MAPKK (MKK3/6, MKK4/7) MAPKKK->MAPKK p38 p38 MAPK MAPKK->p38 JNK JNK MAPKK->JNK AP1 AP-1 p38->AP1 JNK->AP1 genes Pro-inflammatory Genes AP1->genes Induces Transcription This compound This compound This compound->p38 Inhibits Phosphorylation This compound->JNK Inhibits Phosphorylation

References

Application Notes: Investigating the Neuroprotective Effects of Carvedilol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction Recent preclinical research has identified Carvedilol, a non-selective beta-blocker with alpha-1 adrenergic receptor antagonism, as a promising agent for neuroprotection.[1][2][3] Originally developed for cardiovascular conditions, its antioxidant and anti-inflammatory properties suggest a therapeutic potential in mitigating neuronal damage in neurodegenerative diseases and ischemic events.[1][4][5] These notes provide an overview of the experimental evidence and protocols for investigating the neuroprotective mechanisms of Carvedilol.

Mechanism of Action Carvedilol exerts its neuroprotective effects through a multi-faceted mechanism. It functions as a potent free radical scavenger, thereby reducing oxidative stress, a key contributor to neuronal injury.[1] Additionally, it inhibits lipid peroxidation, preserving the integrity of neuronal membranes.[1] Its beta-blocking and alpha-1 receptor antagonism may also play a role in modulating downstream signaling pathways associated with apoptosis and inflammation in the central nervous system.[2][4]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on the neuroprotective effects of Carvedilol.

Table 1: In Vitro Neuroprotective Efficacy of Carvedilol

Model SystemInsultCarvedilol ConcentrationOutcome MeasureResultReference
Cultured Rat Cerebellar Granule NeuronsGlutamate-mediated excitotoxicityIC50 = 1.1 µMNeuronal ProtectionDose-dependent protection[1]
Cultured Rat Cerebellar Granule NeuronsOxidative Challenge (20 min)IC50 = 5 µMNeuronal ProtectionDose-dependent protection[1]
Cultured Rat Cerebellar Granule Neurons (24h pre-incubation)Oxidative ChallengeIC50 = 1.3 µMNeuronal ProtectionEnhanced protection with pre-incubation[1]
N1E-115 Neuroblastoma Cells3-Nitropropionic acid (3NP)10 µMLipid PeroxidationPrevention of increase[6]
N1E-115 Neuroblastoma Cells3-Nitropropionic acid (3NP)10 µMTotal LDH ActivityPrevention of increase[6]
N1E-115 Neuroblastoma Cells3-Nitropropionic acid (3NP)10 µMReduced Glutathione (GSH)Prevention of depletion[6]

Table 2: In Vivo Neuroprotective Efficacy of Carvedilol

Animal ModelInsultCarvedilol DosageOutcome MeasureResultReference
GerbilGlobal Brain Ischemia (6 min)3 mg/kg (s.c., b.i.d)CA1 Hippocampal Neuron Survival52% neuroprotection vs. vehicle[1]

Key Experimental Protocols

1. Protocol for In Vitro Assessment of Neuroprotection in Cultured Neurons

This protocol is adapted from studies on glutamate-induced excitotoxicity and oxidative stress in rat cerebellar granule neurons.[1]

  • Cell Culture:

    • Isolate cerebellar granule neurons from 8-day-old rat pups.

    • Plate neurons on poly-L-lysine-coated plates in basal Eagle's medium supplemented with 10% fetal bovine serum, 25 mM KCl, and 2 mM glutamine.

    • Add cytosine arabinoside after 24 hours to inhibit non-neuronal cell proliferation.

    • Maintain cultures for 7-8 days in vitro before experimental use.

  • Neurotoxicity Induction:

    • Glutamate Excitotoxicity: Expose neurons to 100 µM glutamate for 15 minutes in a glucose-free buffer.

    • Oxidative Challenge: Expose neurons to an oxygen free radical-generating system for 20 minutes.

  • Carvedilol Treatment:

    • Prepare stock solutions of Carvedilol in a suitable solvent (e.g., DMSO).

    • Add Carvedilol to the culture medium at various concentrations (e.g., 0.1 µM to 10 µM) either as a pretreatment (e.g., 24 hours prior to insult) or concurrently with the neurotoxic insult.

  • Assessment of Neuronal Viability:

    • After 24 hours of recovery post-insult, assess cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by quantifying lactate dehydrogenase (LDH) release into the culture medium.

    • Calculate the percentage of neuroprotection relative to vehicle-treated control cultures.

2. Protocol for In Vivo Assessment in a Gerbil Model of Global Brain Ischemia

This protocol is based on the methodology for evaluating neuroprotection in gerbils subjected to transient global ischemia.[1]

  • Animal Model:

    • Use adult male Mongolian gerbils.

    • Induce global brain ischemia by occluding both common carotid arteries for 6 minutes under anesthesia.

    • Monitor body temperature and maintain at 37°C throughout the procedure.

  • Carvedilol Administration:

    • Administer Carvedilol (e.g., 3 mg/kg) or vehicle via subcutaneous injection twice daily.

    • Begin treatment as a pretreatment (e.g., 4 days prior to ischemia) and continue post-ischemia (e.g., for 3 days).

  • Histological Analysis:

    • Seven days after ischemia, perfuse the animals with a fixative solution (e.g., 4% paraformaldehyde).

    • Harvest the brains and process for paraffin embedding or cryosectioning.

    • Perform Nissl staining to visualize neuronal morphology.

    • Count the number of surviving neurons in the CA1 region of the hippocampus.

    • Express data as the percentage of surviving neurons compared to sham-operated controls.

Visualizations

G cluster_0 Experimental Workflow: In Vitro Neuroprotection Assay A Isolate & Culture Rat Cerebellar Neurons B Pre-treat with Carvedilol (various concentrations) A->B C Induce Neurotoxicity (e.g., Glutamate, Oxidative Stress) B->C D Incubate for 24h C->D E Assess Neuronal Viability (MTT or LDH Assay) D->E F Data Analysis: Calculate IC50 E->F

Caption: Workflow for in vitro assessment of Carvedilol's neuroprotection.

G cluster_1 Proposed Signaling Pathway for Carvedilol Neuroprotection Insult Ischemic or Oxidative Insult ROS Increased Reactive Oxygen Species (ROS) Insult->ROS Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation Carvedilol Carvedilol Carvedilol->ROS Scavenges Carvedilol->Lipid_Peroxidation Inhibits Neuronal_Damage Neuronal Damage & Apoptosis Lipid_Peroxidation->Neuronal_Damage

References

Application Notes and Protocols for Carvedilol's Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

A Note on "Carinol": Initial searches for "this compound" did not yield any relevant scientific data. The information presented here pertains to Carvedilol , a well-researched pharmaceutical agent, which is presumed to be the intended subject of the query.

For the Attention of: Researchers, scientists, and drug development professionals.

Introduction: The Multifaceted Mechanism of Carvedilol

Carvedilol is a third-generation, non-selective beta-adrenergic receptor antagonist and an alpha-1 adrenergic receptor antagonist.[1] This dual-receptor blockade is fundamental to its therapeutic efficacy in cardiovascular diseases, primarily hypertension and heart failure.[1][2] By blocking β1- and β2-adrenergic receptors, carvedilol reduces heart rate and cardiac contractility.[3] Concurrently, its antagonism of α1-adrenergic receptors leads to vasodilation and a reduction in peripheral vascular resistance.[3]

Beyond its classical antagonist functions, carvedilol exhibits "biased agonism." It has been shown to act as an inverse agonist for Gs-protein-dependent adenylyl cyclase activation while simultaneously stimulating β-arrestin-mediated signaling pathways, such as the phosphorylation of extracellular signal-regulated kinase (ERK).[4] This biased signaling may contribute to its unique clinical benefits, particularly in the context of heart failure.[4] Carvedilol also possesses antioxidant properties, protecting cells from oxidative stress.[5]

Quantitative Data: Receptor Affinity and Functional Potency

The following tables summarize key quantitative data for carvedilol, providing a comparative overview of its binding affinities and functional potencies across various experimental systems.

Table 1: Adrenergic Receptor Binding Affinity of Carvedilol

Receptor SubtypeLigandParameterValue (nM)PreparationReference
β1-AdrenergicCarvedilol (S-isomer)Ki1.1Human Recombinant[6]
β1-AdrenergicCarvedilol (R-isomer)Ki15.3Human Recombinant[6]
β1-AdrenergicCarvedilolKD~4-5Human Ventricular Myocardium[7]
β2-AdrenergicCarvedilol (S-isomer)Ki0.40Human Recombinant[6]
β2-AdrenergicCarvedilol (R-isomer)Ki26.1Human Recombinant[6]
α1-AdrenergicCarvedilolKi0.81Not Specified[8]

Table 2: Functional Potency and Other In Vitro Activities of Carvedilol

AssayParameterValue (µM)Cell Line / SystemReference
Inhibition of LDH release (Xanthine-Xanthine Oxidase induced)IC503.8Bovine Pulmonary Artery Endothelial Cells[5]
Inhibition of LDH release (Xanthine-Xanthine Oxidase induced)IC502.6Human Umbilical Vein Endothelial Cells[5]
Inhibition of Mitogenesis (PDGF-stimulated)IC500.3 - 2.0Human Pulmonary Artery Vascular Smooth Muscle Cells[9]
Inhibition of Cell Migration (PDGF-stimulated)IC503.0Human Pulmonary Artery Vascular Smooth Muscle Cells[9]
Inhibition of Lipid Peroxidation (Fe++-initiated)IC508.1Rat Brain Homogenate[9]
Scavenging of DMPO-OH radicalIC5025.0Cell-free system[9]

Signaling Pathways

Carvedilol's mechanism of action involves a complex interplay of canonical and non-canonical signaling pathways.

Carvedilol_Signaling_Pathways cluster_membrane Cell Membrane cluster_g_protein G-Protein Signaling cluster_arrestin β-Arrestin Signaling beta1_AR β1-Adrenergic Receptor Gs Gs beta1_AR->Gs beta2_AR β2-Adrenergic Receptor beta2_AR->Gs beta_arrestin β-Arrestin beta2_AR->beta_arrestin Recruitment alpha1_AR α1-Adrenergic Receptor Carvedilol Carvedilol Carvedilol->beta1_AR Antagonist Carvedilol->beta2_AR Antagonist & Biased Agonist Carvedilol->alpha1_AR Antagonist AdenylylCyclase Adenylyl Cyclase Gs->AdenylylCyclase Inhibition cAMP cAMP AdenylylCyclase->cAMP ERK pERK beta_arrestin->ERK Activation

Caption: Carvedilol's dual receptor antagonism and biased agonism.

Experimental Protocols

The following are detailed protocols for key experiments used to characterize the mechanism of action of Carvedilol.

Protocol 1: Radioligand Binding Assay (Competition)

Objective: To determine the binding affinity (Ki) of Carvedilol for adrenergic receptors.

Materials:

  • Membrane preparations from cells expressing the target receptor (e.g., HEK293-β1AR).

  • Radioligand (e.g., [3H]-Dihydroalprenolol for β-receptors).

  • Carvedilol stock solution and serial dilutions.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific binding control: Propranolol (10 µM).

  • 96-well filter plates (e.g., GF/C glass fiber).

  • Scintillation fluid and counter.

Procedure:

  • Prepare serial dilutions of Carvedilol in Assay Buffer.

  • In a 96-well plate, add in triplicate:

    • Total Binding: 50 µL Assay Buffer, 50 µL radioligand (at a concentration near its Kd), 100 µL membrane preparation.

    • Non-specific Binding: 50 µL Propranolol, 50 µL radioligand, 100 µL membrane preparation.

    • Competition: 50 µL of each Carvedilol dilution, 50 µL radioligand, 100 µL membrane preparation.

  • Incubate the plate for 60-90 minutes at 25°C with gentle agitation.

  • Terminate the reaction by rapid filtration through the filter plate using a cell harvester.

  • Wash the filters three times with 3 mL of ice-cold Wash Buffer.[10]

  • Dry the filter plate, add scintillation fluid to each well, and count the radioactivity.

  • Data Analysis: Calculate specific binding by subtracting non-specific counts from total and competition counts. Plot the percentage of specific binding against the log concentration of Carvedilol to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow start Start prep_reagents Prepare Reagents (Membranes, Radioligand, Carvedilol) start->prep_reagents setup_plate Set up 96-well Plate (Total, Non-specific, Competition) prep_reagents->setup_plate incubate Incubate at 25°C for 60-90 min setup_plate->incubate filter_wash Rapid Filtration and Washing incubate->filter_wash count Scintillation Counting filter_wash->count analyze Data Analysis (Calculate IC50 and Ki) count->analyze end End analyze->end

Caption: Workflow for a competitive radioligand binding assay.

Protocol 2: Functional Assay - cAMP Measurement

Objective: To measure Carvedilol's effect on agonist-stimulated cAMP production.

Materials:

  • Whole cells expressing the target β-adrenergic receptor (e.g., HEK293 cells).

  • β-agonist (e.g., Isoproterenol).

  • Carvedilol stock solution and serial dilutions.

  • Phosphodiesterase inhibitor (e.g., IBMX).

  • cAMP assay kit (e.g., HTRF, AlphaScreen).

  • Cell lysis buffer.

Procedure:

  • Plate cells in a 96-well plate and allow them to adhere.

  • Pre-treat cells with varying concentrations of Carvedilol in the presence of IBMX for 30 minutes.

  • Stimulate the cells with a fixed concentration of Isoproterenol (e.g., EC80) for a defined period (e.g., 15-30 minutes).

  • Lyse the cells according to the cAMP assay kit protocol.

  • Measure intracellular cAMP levels using the kit's detection method.

  • Data Analysis: Plot the cAMP concentration against the log concentration of Carvedilol to determine the IC50 for the inhibition of cAMP production.

Protocol 3: ERK Phosphorylation Assay (Western Blot)

Objective: To assess Carvedilol-induced β-arrestin-mediated signaling.

Materials:

  • HEK293 cells stably expressing β2AR.

  • Carvedilol (10 µM).

  • Isoproterenol (10 µM, as a positive control).

  • Serum-free medium.

  • Cell lysis buffer with protease and phosphatase inhibitors.

  • Primary antibodies: anti-phospho-ERK1/2, anti-total-ERK1/2.

  • HRP-conjugated secondary antibody.

  • Chemiluminescence substrate and imaging system.

Procedure:

  • Grow cells to ~90% confluency in 6-well plates and serum-starve for 16 hours.[11]

  • Stimulate cells with 10 µM Carvedilol or Isoproterenol for 5 minutes.

  • Immediately place plates on ice and wash with ice-cold PBS.

  • Lyse the cells and collect the protein lysates.

  • Determine protein concentration (e.g., BCA assay).

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and probe with anti-phospho-ERK1/2 antibody overnight at 4°C.

  • Wash and incubate with HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescence substrate.

  • Strip the membrane and re-probe with anti-total-ERK1/2 antibody for loading control.

  • Data Analysis: Quantify band intensities and express phospho-ERK as a ratio to total-ERK.

Protocol 4: In Vivo Blood Pressure Measurement in Spontaneously Hypertensive Rats (SHR)

Objective: To evaluate the antihypertensive effect of Carvedilol.

Materials:

  • Spontaneously Hypertensive Rats (SHR).

  • Carvedilol solution for oral administration (e.g., 3-30 mg/kg).[12]

  • Vehicle control.

  • Non-invasive tail-cuff blood pressure measurement system.

  • Animal restrainer and warming chamber.

Procedure:

  • Acclimatize the rats to the restrainer and tail-cuff procedure for several days.

  • Warm the rats in a chamber at 37 ± 1°C for 10-15 minutes to detect tail artery pulsations.[13]

  • Measure baseline systolic blood pressure (SBP) and heart rate (HR). Take the average of at least six separate measurements.[13]

  • Administer a single oral dose of Carvedilol or vehicle.

  • Measure SBP and HR at various time points post-administration (e.g., 1, 2, 4, 6, 8, 24 hours).

  • Data Analysis: Calculate the change in SBP and HR from baseline for each group. Use appropriate statistical tests (e.g., ANOVA) to compare the Carvedilol group to the vehicle control.

References

Unraveling the Effects of Carinol: Application Notes for Preclinical Animal Model Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on utilizing animal models to study the multifaceted effects of Carinol. This document provides detailed protocols and data presentation guidelines to ensure robust and reproducible preclinical studies.

Introduction

The study of novel therapeutic agents requires well-designed and meticulously executed preclinical animal studies to elucidate mechanisms of action, evaluate efficacy, and establish safety profiles. This document outlines key considerations and detailed methodologies for investigating the biological effects of this compound in various animal models. The provided protocols are intended to serve as a foundational framework that can be adapted to specific research questions and therapeutic areas of interest.

Data Presentation: Standardized Tables for Quantitative Analysis

To facilitate clear interpretation and comparison of results across different studies, all quantitative data should be summarized in structured tables. This includes, but is not limited to, pharmacokinetic parameters, biomarker levels, tumor volumes, and physiological measurements.

Table 1: Example - Pharmacokinetic Profile of this compound in Sprague-Dawley Rats

ParameterRoute of AdministrationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (0-t) (ng·h/mL)Half-life (t1/2) (h)
This compoundOral10
30
100
Intravenous5
10

Table 2: Example - Efficacy of this compound in a Xenograft Mouse Model of Cancer

Treatment GroupNMean Tumor Volume (Day 21) (mm³)% Tumor Growth InhibitionBody Weight Change (%)
Vehicle Control10N/A
This compound (10 mg/kg)10
This compound (30 mg/kg)10
Positive Control10

Experimental Protocols

Detailed and standardized protocols are crucial for the reproducibility of experimental findings. The following sections provide step-by-step methodologies for key experiments.

Protocol 1: Maximum Tolerated Dose (MTD) Determination in Mice

Objective: To determine the highest dose of this compound that can be administered to mice without causing unacceptable toxicity.

Materials:

  • This compound

  • Vehicle solution (e.g., 0.5% carboxymethylcellulose)

  • 6-8 week old male and female C57BL/6 mice

  • Standard laboratory animal diet and water

  • Animal balance

  • Syringes and gavage needles

Procedure:

  • Acclimatize animals for at least one week before the start of the study.

  • Randomly assign mice to dose groups (e.g., 5, 10, 25, 50, 100 mg/kg) and a vehicle control group (n=3-5 per sex per group).

  • Administer this compound or vehicle daily via the intended clinical route (e.g., oral gavage) for a predetermined period (e.g., 7 or 14 days).

  • Monitor animals at least twice daily for clinical signs of toxicity, including changes in appearance, behavior, and body weight.

  • Record body weights daily.

  • At the end of the study, euthanize all animals and perform a gross necropsy.

  • The MTD is defined as the highest dose that does not cause >20% body weight loss or significant clinical signs of toxicity.

Protocol 2: Murine Model of Lipopolysaccharide (LPS)-Induced Acute Inflammation

Objective: To evaluate the anti-inflammatory effects of this compound in an acute inflammation model.

Materials:

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • Saline

  • 8-10 week old male BALB/c mice

  • ELISA kits for TNF-α, IL-6, and IL-1β

  • Blood collection tubes

Procedure:

  • Acclimatize mice for one week.

  • Randomly assign mice to treatment groups: Vehicle + Saline, Vehicle + LPS, this compound (various doses) + LPS.

  • Administer this compound or vehicle one hour prior to LPS challenge.

  • Induce inflammation by intraperitoneal (i.p.) injection of LPS (e.g., 1 mg/kg).

  • At a predetermined time point post-LPS injection (e.g., 2 or 6 hours), collect blood via cardiac puncture under anesthesia.

  • Process blood to obtain serum.

  • Measure the levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the serum using ELISA kits according to the manufacturer's instructions.

  • Analyze the data to determine if this compound treatment reduces the LPS-induced cytokine storm.

Visualization of Pathways and Workflows

Clear visual representations of complex biological pathways and experimental designs are essential for communication and understanding.

Signaling_Pathway cluster_membrane Cell Membrane Receptor Receptor Signal_A Signal A Receptor->Signal_A This compound This compound This compound->Receptor Signal_B Signal B Signal_A->Signal_B Response Cellular Response (e.g., Anti-inflammatory) Signal_B->Response

Caption: Proposed signaling pathway for this compound's action.

Experimental_Workflow start Acclimatize Animals randomization Randomize into Treatment Groups start->randomization treatment Administer this compound or Vehicle randomization->treatment induction Induce Disease Model (e.g., LPS injection) treatment->induction monitoring Monitor and Collect Data induction->monitoring analysis Analyze Results monitoring->analysis

Troubleshooting & Optimization

Improving Carinol solubility for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Carinol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in in vitro assays, with a specific focus on addressing solubility challenges.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a primary stock solution of this compound?

A1: this compound is a hydrophobic compound with low aqueous solubility. For initial stock solutions, we recommend using a 100% anhydrous, polar aprotic solvent. Dimethyl sulfoxide (DMSO) is the most common and effective choice for creating high-concentration stock solutions (e.g., 10-50 mM).[1][2] Other potential solvents include N,N-dimethylformamide (DMF) or ethanol, though their suitability may vary. Always use research-grade, anhydrous solvents to prevent compound degradation.

Q2: My this compound solution precipitates as soon as I add it to my aqueous cell culture medium or buffer. Why is this happening and what can I do?

A2: This is a common issue with hydrophobic compounds and is known as aqueous "crash-out." It occurs because the compound, which is stable in a high concentration of organic solvent like DMSO, becomes insoluble when diluted into a predominantly aqueous environment.[3][4][5] The solubility in DMSO is not a good predictor of its solubility in culture media.[3]

To resolve this:

  • Decrease the Final Concentration: Your target concentration may be above this compound's aqueous solubility limit.

  • Modify the Dilution Method: Instead of adding the this compound stock directly to the full volume of media, try pre-diluting the stock in a small volume of media first, vortexing gently, and then adding this mixture to the final volume.

  • Increase Final DMSO Concentration: While keeping it below the toxic limit for your cells, a slightly higher final DMSO concentration (e.g., 0.2% vs. 0.1%) might keep the compound in solution.[2]

  • Use Solubilizing Agents: Incorporate excipients like cyclodextrins or non-ionic surfactants (e.g., Pluronic® F-68, Tween® 80) in your final assay buffer.

Q3: What is the maximum concentration of DMSO my cells can tolerate?

A3: The tolerance to DMSO is cell-line dependent. Most cell lines can tolerate DMSO up to 0.5% (v/v) without significant cytotoxicity. However, for sensitive cell lines or long-term incubation assays (>48 hours), it is critical to keep the final DMSO concentration at or below 0.1%.[2] It is strongly recommended to run a vehicle control experiment to determine the specific toxicity threshold for your cell line, testing a range of DMSO concentrations (e.g., 0.05%, 0.1%, 0.25%, 0.5%).

Q4: Are there any alternatives to DMSO for solubilizing this compound?

A4: Yes, if DMSO is not suitable for your experimental system, several alternatives can be considered. Cyrene™ (dihydrolevoglucosenone) is a bio-based, aprotic dipolar solvent with solvation properties comparable to DMSO but reportedly lower toxicity in some systems.[6][7][8] Zwitterionic liquids (ZIL) have also been explored as biocompatible solvents that can be less toxic than DMSO.[9] For some applications, co-solvent systems using ethanol, propylene glycol, or polyethylene glycol (PEG) can also be effective.[1][10]

Q5: How can I improve this compound's aqueous solubility for a biochemical assay that cannot contain organic solvents?

A5: For solvent-sensitive assays, complexation with cyclodextrins is a highly effective method.[11][12] Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate hydrophobic molecules like this compound, forming an inclusion complex that is water-soluble.[12] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with excellent solubility and low toxicity.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Precipitation in Media The final concentration of this compound exceeds its aqueous solubility limit. The final concentration of the organic co-solvent (e.g., DMSO) is too low to maintain solubility.[3]1. Perform a Kinetic Solubility Test: Determine the maximum soluble concentration of this compound in your specific assay medium. 2. Optimize Dilution: Prepare intermediate dilutions in 100% DMSO before the final dilution into the aqueous medium. Add the stock solution to the medium while vortexing to facilitate rapid mixing.[2] 3. Use Excipients: Add a solubilizing agent like HP-β-cyclodextrin or a low concentration of a non-ionic surfactant (e.g., 0.01% Pluronic® F-68) to the final assay medium.
Vehicle Control Toxicity The final concentration of the organic solvent (e.g., DMSO) is too high for the specific cell line or assay duration. The solvent has degraded, producing toxic byproducts.1. Run a Vehicle Titration: Determine the No-Observed-Adverse-Effect Level (NOAEL) of the solvent on your cells. Ensure your final assay concentration is well below this level. 2. Reduce Solvent Concentration: Prepare a higher concentration stock solution of this compound so a smaller volume is needed for the final dilution, thus lowering the final solvent percentage.[3] 3. Use Fresh, High-Quality Solvent: Use anhydrous, research-grade DMSO and store it in small, single-use aliquots to prevent water absorption and degradation.
Inconsistent Assay Results The compound is not fully dissolved, leading to inaccurate concentrations in the assay wells. Precipitation occurs over the incubation period, reducing the effective concentration of this compound. The compound may be binding to plasticware (e.g., pipette tips, microplates).1. Visually Inspect Solutions: Before adding to cells, ensure all solutions, including intermediate dilutions, are clear and free of particulates. Centrifuge and filter if necessary. 2. Pre-treat Plates: To reduce non-specific binding, consider using low-binding plates or pre-treating plates with a blocking agent like bovine serum albumin (BSA), if compatible with your assay. 3. Include a Surfactant: Add a low, non-toxic concentration of a surfactant like Tween® 80 (e.g., 0.005%) to your assay buffer to improve stability in solution and reduce plastic binding.

Data & Protocols

Quantitative Data Summary

The following tables provide reference data for working with this compound. Note: As this compound is a novel compound, this data is representative of typical hydrophobic molecules and should be confirmed experimentally.

Table 1: Hypothetical Solubility of this compound in Common Organic Solvents

Solvent Solubility (at 25°C) Notes
DMSO > 100 mM Recommended for primary stock solutions.
DMF > 80 mM Alternative to DMSO.
Ethanol (100%) ~ 25 mM May be used, but higher volumes are needed for dilution.
Methanol ~ 20 mM Less common for cell-based assays due to toxicity.
Propylene Glycol ~ 15 mM Can be used as a co-solvent.[10]

| Water | < 1 µM | Practically insoluble. |

Table 2: Recommended Maximum Final Co-Solvent Concentrations for In Vitro Assays

Co-Solvent Cell-Based Assays Biochemical Assays
DMSO ≤ 0.5% (0.1% recommended for sensitive cells) ≤ 2% (check for enzyme/protein interference)
Ethanol ≤ 0.5% ≤ 2% (check for enzyme/protein interference)

| DMF | ≤ 0.2% | ≤ 1% |

Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution

Objective: To prepare a high-concentration, stable stock solution of this compound in DMSO.

Materials:

  • This compound (solid powder)

  • Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)

  • Sterile, amber glass vial or polypropylene tube

  • Calibrated analytical balance and weighing paper

  • Vortex mixer and/or sonicator

Procedure:

  • Calculate Mass: Determine the mass of this compound required to make a desired volume of a 50 mM stock solution. (Molecular Weight of this compound: 378.4 g/mol ).

  • Weigh Compound: Carefully weigh the calculated amount of this compound powder and transfer it to the sterile vial.

  • Add Solvent: Add the appropriate volume of anhydrous DMSO to the vial.

  • Dissolve: Tightly cap the vial and vortex vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes until the solution is completely clear.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store at -20°C or -80°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.[13]

Protocol 2: Improving this compound's Aqueous Solubility with Cyclodextrin

Objective: To prepare a this compound:HP-β-CD complex for use in aqueous assays.

Materials:

  • This compound-DMSO stock solution (e.g., 50 mM)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sterile, aqueous buffer (e.g., PBS, pH 7.4)

  • Vortex mixer

Procedure:

  • Prepare Cyclodextrin Solution: Prepare a 40% (w/v) solution of HP-β-CD in the desired aqueous buffer. This will serve as the complexation vehicle.

  • Add this compound Stock: Slowly add the this compound-DMSO stock solution to the HP-β-CD solution while vortexing. A typical starting molar ratio is 1:10 (this compound:HP-β-CD). Do not exceed a final DMSO concentration of 1-2% in this mixture.

  • Incubate: Allow the mixture to incubate at room temperature for 1-2 hours with gentle agitation (e.g., on a rotator) to facilitate complex formation. The solution should be clear.

  • Sterile Filtration: Sterilize the final this compound:HP-β-CD solution by passing it through a 0.22 µm syringe filter.

  • Application: This aqueous solution can now be used for dilutions in your final assay, significantly reducing the required amount of organic co-solvent.

Visualizations

Experimental & Logical Workflows

start Start: this compound Solubility Issue check_stock Is stock solution (in DMSO) clear and fully dissolved? start->check_stock remake_stock Remake stock solution. Use sonication/gentle heat. check_stock->remake_stock No check_precip Does precipitation occur upon dilution in aqueous media? check_stock->check_precip Yes remake_stock->check_stock success Success: Proceed with Assay check_precip->success No reduce_conc Option 1: Lower final this compound concentration. check_precip->reduce_conc Yes use_excipient Option 2: Use solubilizing excipient (e.g., Cyclodextrin, Surfactant). check_precip->use_excipient Yes check_vehicle Run vehicle toxicity control. Is it acceptable? reduce_conc->check_vehicle use_excipient->check_vehicle check_vehicle->success Yes optimize_dmso Reduce final DMSO % by using higher conc. stock. check_vehicle->optimize_dmso No optimize_dmso->check_vehicle

Caption: Troubleshooting workflow for this compound solubility issues.

cluster_stock Stock Preparation cluster_working Working Solution Preparation cluster_assay Cell-Based Assay weigh 1. Weigh This compound Powder dissolve 2. Dissolve in 100% DMSO (e.g., 50 mM) weigh->dissolve store 3. Store at -80°C in Aliquots dissolve->store dilute_dmso 4. Prepare serial dilutions in 100% DMSO store->dilute_dmso add_media 5. Add small volume of stock to assay media (vortexing) dilute_dmso->add_media final_conc 6. Final DMSO < 0.5% add_media->final_conc add_cells 7. Add final solution to cells in plate final_conc->add_cells incubate 8. Incubate add_cells->incubate analyze 9. Analyze Endpoint incubate->analyze

Caption: Experimental workflow for a cell-based assay with this compound.

Hypothetical Signaling Pathway Inhibition

GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Response Cell Proliferation, Survival TF->Response This compound This compound This compound->Raf

References

Technical Support Center: Troubleshooting Carinol Stability in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for "Carinol." This resource is designed to assist researchers, scientists, and drug development professionals in addressing common stability challenges encountered when working with this compound in solution. Please note that "this compound" may be a trade name or a less common synonym for other active pharmaceutical ingredients. Our internal research suggests that you may be working with one of the following compounds, which are sometimes associated with similar names or applications: Carvedilol, Carnosine, or Khellinol . This guide provides troubleshooting advice and frequently asked questions for all three potential candidates to ensure you find the information you need.

Section 1: General Stability Troubleshooting

This section provides general guidance applicable to many compounds exhibiting stability issues in solution.

Frequently Asked Questions (FAQs) - General Stability

Q1: My compound is precipitating out of solution. What should I do?

A1: Precipitation is a common issue for hydrophobic compounds when a stock solution (often in a solvent like DMSO) is diluted into an aqueous buffer.[1] Here are some steps to troubleshoot this:

  • Decrease the final concentration: Your working solution may be supersaturated. Try a serial dilution to find the maximum soluble concentration in your aqueous buffer.

  • Adjust the solvent concentration: If your experimental system permits, adding a small amount of an organic co-solvent (e.g., ethanol) or a surfactant (e.g., Tween-20) to your final buffer can improve solubility. Always include a vehicle control to account for any effects of the co-solvent or surfactant.

  • Check the pH of your buffer: The solubility of many compounds is pH-dependent. Ensure the pH of your buffer is appropriate for your compound. For example, Carvedilol's solubility is significantly affected by pH.[2]

  • Consider a different solvent system: For compounds with very low aqueous solubility, exploring alternative formulation strategies like microemulsions or cyclodextrin complexes may be necessary.[2][3]

Q2: I am observing inconsistent results in my biological assays. Could this be a stability issue?

A2: Yes, inconsistent results are often a sign of compound degradation in the experimental setup.[1] To address this:

  • Control the pH: Use a stable buffer system to maintain a consistent pH, as pH can influence the rate of degradation.

  • Minimize exposure to light and oxygen: Protect your solutions from light by using amber vials or covering them with aluminum foil.[1] To reduce oxidation, consider preparing your solutions with degassed buffers.[1][4]

  • Maintain temperature control: Higher temperatures can accelerate degradation.[4] Prepare and store your solutions at the recommended temperature.

  • Prepare fresh dilutions: Whenever possible, prepare fresh dilutions from your stock solution immediately before use.[1]

Q3: What are the primary factors that affect the chemical stability of compounds in solution?

A3: Several factors can influence the stability of a chemical compound in solution. These include:

  • Temperature: Elevated temperatures generally increase the rate of chemical degradation.[4]

  • Humidity: Moisture can lead to hydrolysis, oxidation, and microbial growth.[4]

  • Light Exposure: UV and visible light can cause photodegradation by breaking chemical bonds.[4]

  • pH: Variations in pH can alter molecular structures and catalyze degradation reactions.[4]

  • Oxygen and Contaminants: Oxygen can promote oxidation, and other contaminants can accelerate degradation processes.[4]

  • Properties of the Dosage Form: Factors like particle size, solvent system composition, and compatibility of ions can also impact stability.[5]

Section 2: Compound-Specific Troubleshooting Guides

This section provides detailed information on Carvedilol, Carnosine, and Khellinol.

Carvedilol Stability Guide

Carvedilol is a non-selective beta-blocker used to treat heart failure and high blood pressure.[6] It is a Biopharmaceutics Classification System (BCS) Class II drug, meaning it has low solubility and high permeability.[6][7]

FAQs - Carvedilol

Q1: What are the best solvents for preparing Carvedilol stock solutions?

A1: The solubility of Carvedilol is higher in certain oils and co-surfactants. Based on studies, peppermint oil and PEG 400 have shown good results for solubilizing Carvedilol.[3] The solubility is also pH-dependent, with increased solubility in acidic conditions where it forms a water-soluble salt.[2] For example, in a 1% (v/v) acetic acid solution (pH 3.8), the solubility of Carvedilol was found to be 6.91 ± 0.20 mg/ml.[2]

Q2: How does pH affect the stability of Carvedilol?

A2: Carvedilol is a lipophilic and weakly basic compound (pKa 7.8) that forms water-soluble salts at low pH.[2] Its solubility decreases as the pH of aqueous acetate solutions is increased.[2] Therefore, maintaining an acidic pH can improve its solubility in aqueous solutions.

Q3: What are some advanced methods to improve Carvedilol solubility and stability?

A3: Several methods have been explored to enhance the solubility and stability of Carvedilol:

  • Microemulsions: These systems can improve the delivery of poorly soluble drugs like Carvedilol.[3]

  • Cyclodextrin Complexation: Cyclodextrins can form inclusion complexes with Carvedilol, enhancing its solubility.[2]

  • Multicomponent Crystallization: Forming co-crystals with other compounds, such as isonicotinamide, has been shown to significantly increase the saturation solubility and dissolution rate of Carvedilol.[6][7]

  • Deep Eutectic Solvents (DES): Recent research has shown that certain DES formulations can improve the solubility and stability of Carvedilol.[8]

Quantitative Data: Carvedilol Solubility
Solvent/SystemSolubilityReference
Water (pH 7.4)~0.02 mg/mL[2]
1% (v/v) Acetic Acid (pH 3.8)6.91 ± 0.20 mg/mL[2]
Peppermint OilHigher than in sesame oil[3]
PEG 400Higher than in Ethanol and Propylene glycol[3]
Multicomponent Crystal with Isonicotinamide (1:2)Up to 140 mg/L[6][7]
Experimental Protocol: Solubility Determination of Carvedilol

Objective: To determine the saturation solubility of Carvedilol in a given solvent.

Materials:

  • Carvedilol powder

  • Selected solvent (e.g., distilled water, buffer of specific pH, oil)

  • Vials with screw caps

  • Shaking incubator or agitator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system

Methodology (Shake Flask Method):

  • Add an excess amount of Carvedilol powder to a vial containing a known volume of the selected solvent (e.g., 10 mg in 10 mL).[7]

  • Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 120 rpm) for 24 hours to ensure equilibrium is reached.[7]

  • After 24 hours, centrifuge the samples to separate the undissolved solid.

  • Carefully collect the supernatant and filter it through a suitable filter (e.g., 0.45 µm) to remove any remaining solid particles.

  • Dilute the filtered solution with a suitable solvent and analyze the concentration of Carvedilol using a validated HPLC method.

Logical Workflow for Troubleshooting Carvedilol Solubility Issues

Carvedilol_Troubleshooting start Precipitation or Inconsistent Results check_concentration Is the concentration too high? start->check_concentration check_ph Is the pH appropriate? check_concentration->check_ph No reduce_concentration Reduce Concentration check_concentration->reduce_concentration Yes adjust_ph Adjust to a lower pH check_ph->adjust_ph No use_cosolvent Use a Co-solvent or Surfactant check_ph->use_cosolvent Yes, but still precipitating consider_alternatives Consider Advanced Formulations end Issue Resolved consider_alternatives->end reduce_concentration->end adjust_ph->end use_cosolvent->consider_alternatives Still issues use_cosolvent->end Carnosine_Degradation Carnosine Carnosine (β-alanyl-L-histidine) Hydrolysis Hydrolysis Carnosine->Hydrolysis Oxidation Oxidation Carnosine->Oxidation Degradation_Products Degradation Products Hydrolysis->Degradation_Products Oxidation->Degradation_Products Histidine L-histidine Degradation_Products->Histidine BetaAlanine β-alanine Degradation_Products->BetaAlanine Khellinol_Degradation_Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis (0.1 N HCl, 60°C) Analysis HPLC-PDA Analysis Acid->Analysis Base Base Hydrolysis (0.1 N NaOH, 60°C) Base->Analysis Oxidation Oxidation (3% H₂O₂) Oxidation->Analysis Thermal Thermal Degradation (60°C) Thermal->Analysis Photo Photolytic Degradation (Light Exposure) Photo->Analysis Stock Khellinol Stock Solution (1 mg/mL) Stock->Acid Stock->Base Stock->Oxidation Stock->Thermal Stock->Photo Control Untreated Control Stock->Control Control->Analysis

References

Technical Support Center: Synthesis of Carinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the synthesis of Carinol (2,3-bis[(4-hydroxy-3-methoxyphenyl)methyl]butane-1,2,4-triol), a dibenzylbutanediol lignan. Given the limited specific literature on this compound synthesis, this guide draws upon established principles and common challenges in the synthesis of structurally related lignans.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing this compound and other dibenzylbutanediol lignans?

A1: The main hurdles in the synthesis of this compound and related lignans typically include:

  • Stereocontrol: Achieving the desired stereochemistry at the C2 and C3 positions of the butane core can be difficult.

  • Low Yields: Side reactions, such as over-reduction, polymerization, or undesired cyclization, can significantly lower the overall yield.

  • Purification: The polar nature of the multiple hydroxyl groups in this compound can make purification by standard column chromatography challenging. Separation from structurally similar byproducts can also be problematic.

  • Protecting Group Strategy: The presence of multiple reactive hydroxyl groups (phenolic and alcoholic) necessitates a robust protecting group strategy to ensure selective reactions.

Q2: Are there any known total syntheses of this compound reported in the literature?

A2: As of late 2025, detailed total synthesis routes specifically for this compound are not widely published in peer-reviewed journals. Much of the available information pertains to its isolation from natural sources. Therefore, synthetic strategies are often inferred from the synthesis of similar dibenzylbutane lignans.

Q3: What are the common starting materials for the synthesis of the this compound backbone?

A3: Precursors for the synthesis of the dibenzylbutane lignan core often include derivatives of vanillin or ferulic acid, which provide the 4-hydroxy-3-methoxyphenyl moieties. The central C4 butane backbone is typically constructed through various coupling strategies.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low yield in coupling reaction Inefficient coupling of the two C10 units.Optimize reaction conditions (temperature, catalyst, solvent). Consider alternative coupling strategies such as reductive dimerization of a suitable precursor.
Formation of multiple stereoisomers Non-stereoselective reduction or coupling steps.Employ chiral catalysts or auxiliaries to induce stereoselectivity. Diastereoselective reduction of a ketone precursor using reagents like sodium borohydride in the presence of a chelating agent can be explored.
Unwanted side products (e.g., cyclized furans) Acid-catalyzed cyclization of the diol product.Maintain neutral or slightly basic conditions during workup and purification. Use milder reagents for deprotection steps.
Difficulty in purification High polarity of the final product and presence of impurities with similar polarity.Utilize reversed-phase chromatography (e.g., C18 silica) for purification. Derivatization of the hydroxyl groups to less polar esters or ethers prior to purification, followed by deprotection, can also be an effective strategy.
Incomplete deprotection of hydroxyl groups Steric hindrance or inappropriate deprotection conditions.Screen different deprotection reagents and conditions. For example, if using benzyl ethers, vary the catalyst and hydrogen pressure for hydrogenolysis. For silyl ethers, explore different fluoride sources.

Experimental Protocols: A Generalized Approach

Generalized Synthetic Workflow for Dibenzylbutanediol Lignans

G cluster_0 Starting Material Preparation cluster_1 Backbone Construction cluster_2 Functional Group Manipulation cluster_3 Final Steps A Vanillin Derivative B Protected Aldehyde A->B Hydroxyl Protection C Coupling Reaction (e.g., Reductive Dimerization) B->C D Protected Dibenzylbutane Diol C->D E Introduction of Hxdroxymethyl Groups D->E F Protected this compound E->F G Deprotection F->G H This compound G->H I Purification H->I

Caption: Generalized synthetic workflow for dibenzylbutanediol lignans.

1. Preparation of a Protected Aldehyde from a Vanillin Derivative:

  • Objective: To protect the phenolic hydroxyl group of a vanillin-derived starting material to prevent interference in subsequent reactions.

  • Procedure:

    • Dissolve the vanillin derivative in a suitable solvent (e.g., dichloromethane or DMF).

    • Add a base (e.g., triethylamine or potassium carbonate).

    • Add the protecting group reagent (e.g., benzyl bromide or tert-butyldimethylsilyl chloride) and stir at room temperature until the reaction is complete (monitored by TLC).

    • Work up the reaction mixture by washing with water and brine, drying the organic layer, and concentrating under reduced pressure.

    • Purify the product by column chromatography.

2. Reductive Dimerization to Form the Dibenzylbutane Core:

  • Objective: To couple two molecules of the protected aldehyde to form the C20 backbone.

  • Procedure:

    • In an inert atmosphere, dissolve the protected aldehyde in a suitable solvent (e.g., THF).

    • Add a low-valent titanium reagent (prepared in situ from TiCl4 and a reducing agent like zinc dust).

    • Stir the reaction mixture at a controlled temperature (e.g., reflux) until the starting material is consumed.

    • Quench the reaction carefully with an aqueous solution.

    • Extract the product with an organic solvent, wash, dry, and concentrate.

    • Purify the resulting diol by chromatography.

3. Introduction of Hydroxymethyl Groups and Final Deprotection:

  • Objective: To introduce the C1 and C4 hydroxyl groups and remove all protecting groups to yield this compound. The specific methodology for introducing these groups would depend on the overall synthetic strategy and the functionalities present on the dibenzylbutane intermediate. This could involve, for example, hydroboration-oxidation of a terminal alkene or reduction of a carboxylic acid or ester.

  • Deprotection Procedure (Example for Benzyl Ethers):

    • Dissolve the fully protected this compound precursor in a suitable solvent (e.g., ethanol or ethyl acetate).

    • Add a palladium catalyst (e.g., 10% Pd/C).

    • Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously.

    • Monitor the reaction by TLC until completion.

    • Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate.

    • Purify the final product, this compound, using an appropriate chromatographic method (e.g., reversed-phase HPLC).

Logical Relationships in Troubleshooting

The following diagram illustrates the logical flow for troubleshooting common issues in this compound synthesis.

G Start Low Yield or Impure Product Q1 Check Starting Material Purity Start->Q1 A1 Purify Starting Materials Q1->A1 No Q2 Analyze Reaction Mixture (TLC, LC-MS) Q1->Q2 Yes A2 Incomplete Reaction Q2->A2 A3 Side Product Formation Q2->A3 S1 Increase Reaction Time/ Temperature or Add More Reagent A2->S1 S2 Optimize Reaction Conditions (Solvent, Catalyst, Temperature) A3->S2 Q3 Purification Issues? S1->Q3 S2->Q3 A4 Change Chromatographic Method (e.g., Normal to Reversed-Phase) Q3->A4 Yes A5 Consider Derivatization for Purification Q3->A5 Yes

Caption: Troubleshooting workflow for this compound synthesis.

Technical Support Center: Optimizing Carnosol Extraction from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction yield of Carnosol from plant materials such as rosemary (Rosmarinus officinalis) and sage (Salvia officinalis).

Frequently Asked Questions (FAQs)

Q1: What is Carnosol and why is its extraction from plants important?

A1: Carnosol is a phenolic diterpene naturally occurring in plants from the Lamiaceae family, such as rosemary and sage. It is a derivative of carnosic acid and is of significant interest to the pharmaceutical and food industries due to its potent antioxidant, anti-inflammatory, and antimicrobial properties. Efficient extraction is crucial for obtaining high-purity Carnosol for research and commercial applications.

Q2: What are the common methods for extracting Carnosol from plant material?

A2: Common laboratory and industrial methods for Carnosol extraction include conventional techniques like maceration and Soxhlet extraction, as well as modern methods such as Ultrasound-Assisted Extraction (UAE), Supercritical Fluid Extraction (SFE), and Microwave-Assisted Extraction (MAE).[1] These advanced methods often offer higher efficiency, shorter extraction times, and reduced solvent consumption.[1]

Q3: Which solvents are most effective for Carnosol extraction?

A3: The choice of solvent is critical and depends on the extraction method. Generally, solvents with moderate to high polarity are used. Ethanol, methanol, and acetone, often in aqueous solutions, are commonly employed.[2][3][4][5] For instance, 100% methanol has been shown to be effective for carnosol extraction, while acetone is more suitable for its precursor, carnosic acid.[5] Green solvents, such as supercritical CO2 (used in SFE) and natural deep eutectic solvents (NADES), are also gaining popularity due to their environmental benefits.[1][6][7]

Q4: How does temperature affect Carnosol extraction yield?

A4: Temperature is a critical parameter that can significantly influence the extraction yield. Higher temperatures generally increase the solubility and diffusion rate of Carnosol, leading to a higher yield.[2] However, excessive heat can cause the degradation of thermolabile compounds, including the conversion of carnosic acid to carnosol.[1] Therefore, the optimal temperature needs to be carefully determined for each extraction method and solvent system to balance extraction efficiency and compound stability.

Q5: What is the relationship between Carnosic Acid and Carnosol during extraction?

A5: Carnosic acid is the precursor to carnosol. During the extraction process, especially under conditions of heat, light, and the presence of certain solvents, carnosic acid can be oxidized to form carnosol.[2][8][9][10] Understanding this degradation pathway is essential for optimizing the yield of either carnosic acid or carnosol. To maximize carnosol yield, some degradation of carnosic acid may be desirable.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low Carnosol Yield - Inappropriate solvent selection or concentration.- Suboptimal extraction temperature or time.- Inefficient extraction method.- Poor quality or improper preparation of plant material.- Test a range of solvents with varying polarities (e.g., ethanol, acetone, methanol) and their aqueous mixtures.[2][3][4][5]- Optimize temperature and duration for your chosen method. Higher temperatures can increase yield but also risk degradation.[1][2]- Consider using a more efficient extraction technique like Ultrasound-Assisted Extraction (UAE) or Supercritical Fluid Extraction (SFE).[1]- Ensure the plant material is properly dried and finely ground to increase the surface area for extraction.[11]
High Variability in Yields Between Batches - Inconsistent plant material quality.- Variations in extraction parameters (temperature, time, solvent-to-solid ratio).- Inconsistent agitation or mixing.- Source plant material from a reliable supplier and ensure consistent pre-processing (drying, grinding).- Precisely control and monitor all extraction parameters for each batch.- Standardize the method of agitation or sonication power to ensure uniform extraction.
Degradation of Carnosol in the Extract - Exposure to high temperatures, light, or oxygen during extraction and storage.- Use of inappropriate solvents that promote degradation.- Perform extractions at lower temperatures when possible and protect extracts from light and air.[8][12]- Store extracts at low temperatures (e.g., -20°C) in airtight, dark containers.- Be aware that some solvents, like methanol, can accelerate the degradation of related compounds.[10]
Co-extraction of a High Amount of Impurities - Low selectivity of the chosen solvent.- Extraction conditions are too harsh, leading to the release of unwanted compounds.- Use a more selective solvent system. Supercritical CO2 in SFE can offer high selectivity.[1][6]- Optimize extraction parameters to be less aggressive (e.g., lower temperature, shorter time).- Employ post-extraction purification techniques such as column chromatography.[13]
Formation of Emulsions During Liquid-Liquid Extraction/Partitioning - Presence of surfactants or lipids in the crude extract.- Add a saturated brine solution to increase the ionic strength of the aqueous phase.- Gently swirl instead of vigorously shaking the separatory funnel.- Centrifuge the mixture to break the emulsion.

Data Presentation: Comparison of Extraction Methods and Solvents

The following tables summarize quantitative data on Carnosol yield using different extraction techniques and solvents, compiled from various studies.

Table 1: Carnosol Yield with Different Extraction Methods

Extraction MethodPlant MaterialSolventTemperature (°C)TimeCarnosol YieldReference
Supercritical Fluid Extraction (SFE)SageSupercritical CO₂50Not Specified65.5 µg/mg of extract[6]
Ultrasound-Assisted Extraction (UAE)RosemaryEthanol2510 minHigh antioxidant activity, correlated with high carnosol content[14]
Pressurized Liquid Extraction (PLE)Rosemary80% Ethanol1833 minHigh yield, no degradation of carnosol[15]
MacerationSage70% MethanolRoom TemperatureNot Specified3.08–4.01 mg/g[4]
Soxhlet ExtractionRosemaryEthanolBoiling point8 hLower yield compared to PLE[15][16]

Table 2: Effect of Solvent on Carnosol and Carnosic Acid Extraction from Sage

SolventExtraction MethodCarnosic Acid Yield (mg/g)Carnosol Yield (mg/g)Reference
EthanolUltrasonic Bath / Water Bath9.3 - 10.1Not identified[4]
70% EthanolUltrasonic Bath / Water Bath~7.0 - 7.53.08 - 4.01[4]
MethanolUltrasonic Bath / Water Bath9.3 - 10.12.2 - 2.31[4]
70% MethanolUltrasonic Bath / Water Bath~7.0 - 7.53.08 - 4.01[4]
Edible OilMaceration7.101.03[4]
WaterInfusionNot detectedNot identified[4]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of Carnosol from Rosemary

This protocol is based on a general procedure for UAE of bioactive compounds from rosemary.[14][17][18]

1. Materials and Equipment:

  • Dried and powdered rosemary leaves

  • Ethanol (absolute or 99.5% v/v)[14][17]

  • Probe-type ultrasonicator[14]

  • Double-jacketed reactor or beaker

  • Centrifuge

  • Rotary vacuum evaporator

  • Filter paper

2. Procedure:

  • Weigh a specific amount of powdered rosemary leaves.

  • Prepare a mixture of powdered rosemary and ethanol at a solid-to-liquid ratio of 1:3 (w/v).[14]

  • Place the mixture in the double-jacketed reactor and maintain the temperature at 25°C.[14]

  • Immerse the sonotrode of the ultrasonicator into the mixture.

  • Apply ultrasound at a power of 240 W for 5 minutes.[17]

  • After sonication, centrifuge the mixture at 4000 rpm for 10 minutes to separate the solid residue.[14]

  • Collect the supernatant (the ethanolic extract).

  • Concentrate the supernatant under vacuum using a rotary evaporator to obtain the crude Carnosol extract.

  • The crude extract can be further purified using techniques like column chromatography.

Protocol 2: Supercritical Fluid Extraction (SFE) of Carnosol from Sage

This protocol is a generalized procedure based on optimized conditions for diterpene extraction from Salvia officinalis.[6][19][20][21][22]

1. Materials and Equipment:

  • Dried and ground sage leaves (particle size ~0.5 mm)

  • Supercritical fluid extraction system

  • High-purity CO₂ (99.9%)

  • Collection vials

2. Procedure:

  • Load the extraction vessel with a known amount of ground sage leaves.

  • Pressurize the system with CO₂ to the desired extraction pressure (e.g., 20-30 MPa).[6][19][20][21][22]

  • Set the extraction temperature to the desired value (e.g., 40-50 °C).[6][19][20][21][22]

  • Initiate the CO₂ flow at a specified rate (e.g., 2-3 kg/h ).[6][20][21][22]

  • Maintain the extraction for a set period (e.g., 90 minutes).[19]

  • Depressurize the system and collect the extract from the collection vials.

  • The resulting extract will be rich in Carnosol and other lipophilic compounds.

Mandatory Visualizations

G cluster_prep 1. Material Preparation cluster_extraction 2. Extraction cluster_downstream 3. Downstream Processing cluster_analysis 4. Analysis plant_material Plant Material (e.g., Rosemary, Sage) drying Drying plant_material->drying grinding Grinding drying->grinding extraction Extraction Method (e.g., UAE, SFE, Maceration) grinding->extraction parameters Optimization of Parameters: - Solvent - Temperature - Time - Solid-to-Liquid Ratio extraction->parameters filtration Filtration extraction->filtration concentration Solvent Removal (e.g., Rotary Evaporation) filtration->concentration purification Purification (e.g., Column Chromatography) concentration->purification analysis Quantification (e.g., HPLC) purification->analysis final_product Optimized Carnosol Yield analysis->final_product

Caption: Workflow for Optimizing Carnosol Extraction Yield.

G carnosic_acid Carnosic Acid carnosic_acid_quinone Carnosic Acid Quinone (Intermediate) carnosic_acid->carnosic_acid_quinone Oxidation (Heat, Light, O₂) carnosol Carnosol carnosic_acid_quinone->carnosol Conversion degradation_products Further Degradation Products (e.g., Rosmanol, Epirosmanol) carnosol->degradation_products Further Decomposition

Caption: Degradation Pathway of Carnosic Acid to Carnosol.

References

Technical Support Center: Troubleshooting HPLC Separation of Carinol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in resolving common challenges encountered during the High-Performance Liquid Chromatography (HPLC) separation of Carinol isomers. The following troubleshooting guides and Frequently Asked Questions (FAQs) provide direct, actionable advice for your experiments.

Frequently Asked Questions (FAQs)

Q1: What are this compound isomers, and why is their separation critical?

Isomers are molecules that share the same molecular formula but have different arrangements of atoms.[1] These can be structural isomers, which have different atomic connections, or stereoisomers, which have the same connections but different three-dimensional orientations.[2] For chiral molecules like many drug candidates, stereoisomers called enantiomers (non-superimposable mirror images) can have vastly different pharmacological and toxicological effects.[3][4] Therefore, separating and quantifying these isomers is a regulatory and safety imperative in drug development.

Q2: What are the primary HPLC strategies for separating chiral isomers like this compound?

Achieving chiral separation requires creating a chiral environment where the isomers can be distinguished. The three primary strategies in HPLC are:

  • Chiral Stationary Phases (CSPs): This is the most common and direct approach.[5] The enantiomers are passed through a column containing a chiral selector immobilized on the stationary phase support (e.g., silica).[4][6] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are widely used and effective.[3]

  • Chiral Mobile Phase Additives (CMPA): A chiral selector is added directly to the mobile phase.[6] This selector forms transient, diastereomeric complexes with the analyte enantiomers, which can then be separated on a standard achiral column.[6]

  • Indirect Separation (Derivatization): The enantiomers are reacted with an enantiomerically pure chiral derivatizing agent to form stable diastereomers.[5][6] These diastereomers have different physical properties and can be separated on a conventional achiral column (like a C18).[5][7]

Q3: Which experimental factors have the most significant impact on achieving chiral separation?

Selectivity is the most influential factor in improving resolution in chiral chromatography.[3] The three main sources of selectivity are:

  • Stationary Phase: The choice of the chiral stationary phase is the most critical factor. Different CSPs (e.g., amylose vs. cellulose-based) can offer complementary selectivities.[3]

  • Mobile Phase: The composition of the mobile phase, including the type of organic modifier (e.g., isopropanol, ethanol) and the presence of additives, can dramatically affect separation and even reverse the elution order of enantiomers.[3]

  • Temperature: Temperature can have a significant and sometimes unpredictable effect on chiral separations.[3][8] Both increasing and decreasing the temperature should be explored as it can drastically change selectivity.[3][8]

Troubleshooting Guide

Q4: My this compound isomers are co-eluting or have very poor resolution (R < 1.0). What should I do first?

When resolution is poor, the primary goal is to improve the selectivity (α) and/or the efficiency (N) of the system.

Initial Steps:

  • Optimize the Mobile Phase: This is often the easiest parameter to adjust. For normal-phase chromatography, systematically vary the concentration of the alcohol modifier (e.g., isopropanol or ethanol in hexane). For reversed-phase, adjust the percentage of the organic modifier (e.g., acetonitrile or methanol).[8]

  • Reduce the Flow Rate: Chiral separations frequently benefit from lower flow rates than achiral separations, as this can improve column efficiency.[8] Try reducing the flow rate from 1.0 mL/min to 0.5 mL/min to see if resolution improves.[9]

  • Vary the Column Temperature: Use a column oven to screen temperatures from 15 °C to 40 °C.[8] Temperature can significantly alter the interactions between the analytes and the chiral stationary phase.[3]

If these initial steps do not yield satisfactory results, a more systematic approach involving screening different columns and mobile phase types is necessary.

Experimental Protocols

Protocol 1: Initial Screening of Chiral Stationary Phases and Mobile Phases

This protocol outlines a systematic approach to identify the most promising conditions for separating this compound isomers.

1. Objective: To screen multiple chiral stationary phases (CSPs) and mobile phase systems to find a condition that shows any degree of separation (e.g., peak broadening, a shoulder, or partial peak separation).

2. Materials:

  • Racemic this compound standard solution
  • HPLC-grade solvents: n-Hexane, Isopropanol (IPA), Ethanol (EtOH), Acetonitrile (ACN), Methanol (MeOH)
  • HPLC-grade additives: Trifluoroacetic acid (TFA), Diethylamine (DEA)
  • Recommended CSPs for initial screening:
  • Cellulose-based column (e.g., Chiralcel® OD-H)
  • Amylose-based column (e.g., Chiralpak® AD-H)[5]

3. Instrumentation:

  • HPLC system with a UV detector and a column oven.

4. Screening Procedure:

  • Set the column temperature to 25 °C.[8]
  • Set the detector to the λmax of this compound.
  • Inject the racemic standard using each column/mobile phase combination outlined in the table below.
  • Equilibrate each column with the new mobile phase for at least 30-60 minutes before the first injection.
  • Monitor the chromatograms for any signs of enantiomeric separation.

5. Data Presentation: Initial Screening Conditions

Column TypeMobile Phase SystemComposition (v/v)Additive (if needed)Expected Mode
Cellulose-basedHexane/IPA90:100.1% TFA for acidic analytes, 0.1% DEA for basic analytes[5]Normal Phase
Cellulose-basedHexane/EtOH90:100.1% TFA for acidic analytes, 0.1% DEA for basic analytes[5]Normal Phase
Amylose-basedHexane/IPA90:100.1% TFA for acidic analytes, 0.1% DEA for basic analytes[5]Normal Phase
Amylose-basedHexane/EtOH90:100.1% TFA for acidic analytes, 0.1% DEA for basic analytes[5]Normal Phase
Cellulose-basedACN/Water50:500.1% Formic Acid (for LC-MS compatibility)Reversed Phase
Amylose-basedMeOH/Water50:500.1% Formic Acid (for LC-MS compatibility)Reversed Phase

6. Optimization: Once a promising condition is identified, systematically optimize the mobile phase composition (e.g., vary modifier in 5% increments), flow rate, and temperature to achieve baseline resolution (R > 1.5).[8]

Q5: I am observing significant peak tailing for my this compound isomer peaks. How can I fix this?

Peak tailing is an asymmetric peak shape that can compromise resolution and quantification.[10] The troubleshooting approach depends on whether all peaks or only specific peaks are tailing.[8]

Troubleshooting Peak Tailing:

G start Peak Tailing Observed decision Are all peaks tailing? start->decision sys_issue System-Level Issue Likely decision->sys_issue  Yes chem_issue Chemical Interaction Issue Likely decision->chem_issue  No cause1 Column Void or Damage sys_issue->cause1 cause2 Extra-Column Volume sys_issue->cause2 sol1 Backflush column. If no improvement, replace column. cause1->sol1 sol2 Use shorter, narrower ID tubing. Ensure proper fitting connections. cause2->sol2 cause3 Secondary Silanol Interactions chem_issue->cause3 cause4 Sample Overload chem_issue->cause4 sol3 Add competing acid (TFA) or base (DEA) to mobile phase. Adjust mobile phase pH. cause3->sol3 sol4 Reduce sample injection volume or concentration. cause4->sol4

References

Technical Support Center: Carinol and Cell Viability Assay Interference

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers encountering issues with cell viability assays in the presence of Carinol. This guide provides troubleshooting protocols, frequently asked questions (FAQs), and detailed experimental methodologies to help you identify and mitigate interference from this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with my cell viability assay?

This compound, also known as Alashinol G, is a lignan compound with recognized antioxidant properties. Its polyphenolic structure, rich in hydroxyl groups, gives it intrinsic reductive potential. This characteristic is a primary cause for interference with cell viability assays that rely on redox reactions, such as those using tetrazolium salts (e.g., MTT, XTT, WST-1). This compound can directly reduce the tetrazolium salt to its colored formazan product, independent of cellular metabolic activity, leading to a false-positive signal and an overestimation of cell viability.[1][2][3]

Q2: Which cell viability assays are most likely to be affected by this compound?

Tetrazolium-based assays are highly susceptible to interference by reducing compounds like this compound.[1][2] This includes:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): The yellow tetrazolium salt is reduced to a purple formazan.

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide)

  • WST-1 (2-(4-iodophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium)

  • MTS ((3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium))

Luminescence-based assays, such as those measuring ATP levels (e.g., CellTiter-Glo®), may also be affected, though the mechanism is typically enzyme inhibition rather than direct chemical reduction.

Q3: How can I determine if this compound is interfering with my assay?

The most direct method is to run a cell-free control .[4] This involves preparing wells with your cell culture medium, the same concentrations of this compound used in your experiment, and the assay reagent, but without any cells. If you observe a signal (e.g., color change for MTT, absorbance increase) in these wells, it indicates direct chemical interference.

Q4: My cell-free control confirms interference. What should I do?

If interference is confirmed, the most robust solution is to switch to a cell viability assay that operates on a different principle and is less susceptible to interference from reducing compounds. Recommended alternatives include:

  • ATP Measurement Assays (e.g., CellTiter-Glo®): These assays measure the level of intracellular ATP, which is a strong indicator of metabolically active, viable cells.[5][6]

  • DNA Quantification Assays (e.g., CyQUANT®): These methods measure the total DNA content as a proxy for cell number.[7]

  • Protein Quantification Assays (e.g., Sulforhodamine B - SRB): The SRB assay measures total cellular protein content.

It is always recommended to confirm results with a secondary assay that has a different mechanism of action.

Troubleshooting Guide

Issue: Higher than expected cell viability or an apparent increase in proliferation after treatment with this compound.

This is a classic sign of interference, where this compound is directly reducing the assay reagent.

Troubleshooting Workflow

G start High/Unexpected Viability with this compound Treatment check_interference Run Cell-Free Control: Medium + this compound + Assay Reagent (No Cells) start->check_interference observe_signal Observe Signal Change (e.g., Colorimetric, Fluorescent) check_interference->observe_signal no_interference No Signal Change: Interference Unlikely. Troubleshoot other experimental parameters (e.g., seeding density, reagent stability). observe_signal->no_interference No interference_confirmed Signal Change Observed: Interference Confirmed observe_signal->interference_confirmed Yes switch_assay Switch to an Alternative Assay: - ATP-based (e.g., CellTiter-Glo®) - DNA-based (e.g., CyQUANT®) - Protein-based (e.g., SRB) interference_confirmed->switch_assay validate Validate New Assay with Cell-Free Control switch_assay->validate end Obtain Reliable Viability Data validate->end

Caption: Troubleshooting workflow for suspected this compound assay interference.

Quantitative Data Summary

The following tables present hypothetical but realistic data illustrating how this compound might interfere with a tetrazolium-based assay (MTT) compared to a non-interfering ATP-based assay (CellTiter-Glo®).

Table 1: Hypothetical Interference in MTT Assay (Absorbance at 570 nm)

This compound Conc. (µM)Absorbance (With Cells)Absorbance (Cell-Free Control)
0 (Vehicle)1.00 ± 0.050.05 ± 0.01
101.15 ± 0.060.20 ± 0.02
501.45 ± 0.080.50 ± 0.04
1001.80 ± 0.100.85 ± 0.06

Note: The cell-free control shows a dose-dependent increase in absorbance, indicating direct reduction of MTT by this compound.

Table 2: Hypothetical Results from a Non-Interfering ATP Assay (Relative Luminescence Units - RLU)

This compound Conc. (µM)RLU (With Cells)RLU (Cell-Free Control)
0 (Vehicle)1,000,000 ± 50,00050 ± 15
10950,000 ± 48,00055 ± 12
50750,000 ± 40,00048 ± 18
100500,000 ± 35,00052 ± 14

Note: The cell-free control shows no significant luminescence, and the cellular assay reveals a dose-dependent cytotoxic effect of this compound that was masked in the MTT assay.

Experimental Protocols

Protocol 1: Detecting Interference using a Cell-Free Control

This protocol is designed to determine if this compound directly reacts with the MTT reagent.

Materials:

  • 96-well flat-bottom plate

  • Complete cell culture medium (the same used in your cellular experiments)

  • This compound stock solution

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Plate Setup: In a 96-well plate, add 100 µL of complete cell culture medium to each well.

  • Compound Addition: Add serial dilutions of this compound to the wells to achieve the final concentrations used in your experiments. Include a vehicle-only control.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C in a cell culture incubator.

  • Observation: Visually inspect the wells for the formation of purple formazan precipitate.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan.

  • Measurement: Read the absorbance at 570 nm.

Interpretation: A dose-dependent increase in absorbance in the absence of cells confirms interference.

Protocol 2: Alternative Assay - ATP Measurement (CellTiter-Glo®)

This protocol provides a general method for assessing cell viability that is less prone to interference from antioxidant compounds.

Materials:

  • 96-well opaque-walled plate (suitable for luminescence)

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well opaque plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound. Include vehicle-only and no-cell controls. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Plate Equilibration: Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.

  • Reagent Preparation: Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

  • Reagent Addition: Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).

  • Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Measure luminescence using a luminometer.

Signaling Pathway and Assay Mechanism Diagrams

G cluster_cell Metabolically Active Cell Mitochondria Mitochondrial Reductases (e.g., SDH) Formazan Formazan (Purple, Insoluble) Mitochondria->Formazan Cellular Reduction MTT MTT (Yellow, Soluble) MTT->Mitochondria This compound This compound (Antioxidant) This compound->Formazan Direct Chemical Reduction (Interference)

Caption: Interference mechanism of this compound with the MTT assay.

G cluster_cell Viable Cell cluster_assay CellTiter-Glo® Assay ATP ATP Luciferase Luciferase ATP->Luciferase Light Luminescent Signal Luciferase->Light O2, Mg2+ Luciferin Luciferin Luciferin->Luciferase This compound This compound This compound->Luciferase Potential Inhibition (Assay Specific)

Caption: Mechanism of ATP-based assays and potential for interference.

References

Technical Support Center: Storage and Handling of Carinol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Carinol during storage. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability during storage important?

This compound is a lignan, a class of polyphenolic compounds.[1] Like many phenolic compounds, this compound is susceptible to degradation, which can impact its purity, potency, and ultimately the accuracy and reproducibility of experimental results. Ensuring its stability is critical for reliable research and development outcomes.

Q2: What are the primary factors that can cause this compound degradation?

Based on the chemical structure of this compound, a lignan with phenolic hydroxyl groups, the primary factors contributing to its degradation are expected to be:

  • Oxidation: Phenolic compounds are susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, and certain metal ions.[1][2][3][4] This can lead to the formation of quinone-type structures and other oxidation products.[1][2][5]

  • Hydrolysis: While this compound itself does not have readily hydrolyzable ester groups, some lignans exist as glycosides which can be susceptible to hydrolysis under acidic or alkaline conditions, or enzymatically.[6][7][8][9][10] If this compound is in a formulation with other compounds, hydrolysis of those components could affect the overall stability.

  • Photodegradation: Exposure to light, particularly UV light, can provide the energy to initiate degradation reactions in phenolic compounds.[11][12][13][14]

  • High Temperatures: Elevated temperatures can accelerate the rates of oxidation and other degradation reactions.[11][12]

  • pH: The stability of phenolic compounds can be pH-dependent.[12][15][16] Highly alkaline conditions, in particular, can promote the oxidation of phenols.[15]

Q3: What are the recommended storage conditions for this compound?

  • Temperature: Store at controlled room temperature (20°C to 25°C or 68°F to 77°F) or refrigerated (2°C to 8°C or 36°F to 46°F) for long-term storage.[11] Avoid freezing and exposure to high temperatures.

  • Light: Protect from light by storing in an amber or opaque container.[8][11][12]

  • Atmosphere: For maximum stability, especially for long-term storage or for a reference standard, storing under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidation.

  • Container: Use a well-sealed container to protect from moisture and air.

Troubleshooting Guide

Issue 1: I observe a change in the color of my solid this compound sample (e.g., from white/off-white to yellow/brown).

  • Potential Cause: This is a common indicator of oxidation. Phenolic compounds often form colored quinone-type products upon oxidation.[1][2]

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure the sample has been stored protected from light and air. Check the integrity of the container seal.

    • Assess Purity: Analyze the sample using a stability-indicating method like High-Performance Liquid Chromatography (HPLC) to quantify the remaining this compound and detect the presence of degradation products.

    • Future Prevention: If oxidation is confirmed, consider storing future samples under an inert atmosphere. For solutions, preparing them fresh is the best practice.

Issue 2: My experimental results with this compound are inconsistent over time.

  • Potential Cause: This could be due to the degradation of your this compound stock, leading to a decrease in its effective concentration.

  • Troubleshooting Steps:

    • Analyze Stock Solution: If you are using a stock solution, re-analyze its concentration and purity via HPLC.

    • Prepare Fresh Solutions: It is best practice to prepare fresh solutions of this compound for each experiment, especially if they are aqueous or exposed to light.

    • Evaluate Solid Sample Stability: If you suspect degradation of the solid material, perform a purity check as described above.

Issue 3: I see new, unexpected peaks in my chromatogram when analyzing this compound.

  • Potential Cause: These new peaks are likely degradation products.

  • Troubleshooting Steps:

    • Characterize Degradants: If possible, use techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) to get mass information about the new peaks and tentatively identify the degradation products.

    • Perform Forced Degradation Studies: To understand the potential degradation pathways and confirm the identity of the degradants, you can perform forced degradation studies (see Experimental Protocols section). This involves intentionally exposing this compound to harsh conditions (acid, base, oxidation, light, heat) to generate degradation products.[17][18][19]

    • Optimize Storage: Based on the nature of the degradation products, you can further optimize your storage conditions to prevent their formation.

Quantitative Data Summary

Due to the lack of specific quantitative data for this compound degradation in the search results, the following table provides a qualitative summary of expected stability based on the general behavior of lignans and phenolic compounds.

Storage ConditionParameterExpected Impact on this compound StabilityReference
Temperature 40°C vs. 2-8°CSignificantly faster degradation at higher temperatures.[11][12]
Light Exposed to UV light vs. DarkRapid degradation when exposed to light.[11][12][13]
Atmosphere Air vs. Inert Gas (N₂, Ar)Oxidation is likely in the presence of air, leading to degradation. Stability is enhanced under an inert atmosphere.[1][2][3]
pH Acidic (pH 3) vs. Neutral (pH 7) vs. Alkaline (pH 10)Generally more stable at neutral to slightly acidic pH. Alkaline pH can significantly accelerate oxidation.[15][16]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol outlines a general approach for developing an HPLC method to separate this compound from its potential degradation products.

Objective: To develop a method that can accurately quantify this compound in the presence of its degradants.

Materials:

  • This compound reference standard

  • HPLC-grade acetonitrile, methanol, and water

  • HPLC-grade formic acid or phosphoric acid

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC system with UV detector

Methodology:

  • Mobile Phase Preparation: Prepare mobile phases with varying compositions of an aqueous acidic buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Gradient Elution: Develop a gradient elution method to ensure the separation of this compound from more polar and less polar degradation products. A typical gradient might start with a lower percentage of organic solvent and increase over the course of the run.

  • Wavelength Selection: Determine the optimal UV detection wavelength for this compound by acquiring its UV spectrum.

  • Forced Degradation Sample Analysis: Analyze samples from forced degradation studies (see Protocol 2) to ensure that all degradation products are well-separated from the parent this compound peak.

  • Method Validation: Validate the developed method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Protocol 2: Forced Degradation Study of this compound

Objective: To investigate the degradation pathways of this compound and generate its degradation products for analytical method development.

Methodology:

  • Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl and heat at 60-80°C for a specified time (e.g., 2, 6, 24 hours). Neutralize the solution before HPLC analysis.

  • Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH at room temperature or slightly elevated temperature for a specified time. Neutralize the solution before HPLC analysis.

  • Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature for a specified time.

  • Thermal Degradation: Expose solid this compound to dry heat (e.g., 80-100°C) for a specified time. Dissolve the sample in a suitable solvent for analysis.

  • Photodegradation: Expose a solution of this compound to a UV light source (e.g., 254 nm or 365 nm) for a specified duration. Also, expose solid this compound to light.

For each condition, a control sample (this compound in the same solvent but not exposed to the stress condition) should be analyzed in parallel. Samples should be analyzed at different time points to track the degradation process.

Visualizations

This compound This compound (Phenolic Lignan) Oxidation Oxidation (O₂, Light, Metal Ions) This compound->Oxidation Susceptible Phenolic Hydroxyls Hydrolysis Hydrolysis (Acid/Base - if glycoside) This compound->Hydrolysis Potential for Glycosidic Linkages Photodegradation Photodegradation (UV Light) This compound->Photodegradation Energy Absorption Quinones Quinone-type Products (Colored) Oxidation->Quinones Cleavage Ring Cleavage Products Hydrolysis->Cleavage Photo_Products Various Photoproducts Photodegradation->Photo_Products

Caption: Inferred degradation pathways for this compound based on its chemical class.

start Unexpected Experimental Results (e.g., color change, inconsistency) check_storage Verify Storage Conditions (Temp, Light, Air, Seal) start->check_storage hplc_analysis Analyze Sample Purity (Stability-Indicating HPLC) check_storage->hplc_analysis degradation_detected Degradation Detected? hplc_analysis->degradation_detected no_degradation No Significant Degradation (Investigate other experimental variables) degradation_detected->no_degradation No characterize Characterize Degradants (LC-MS) degradation_detected->characterize Yes forced_degradation Perform Forced Degradation Study (to confirm pathway) characterize->forced_degradation optimize_storage Optimize Storage Conditions (e.g., inert gas, lower temp) forced_degradation->optimize_storage fresh_prep Prepare Fresh Solutions/Use New Sample optimize_storage->fresh_prep

Caption: Troubleshooting workflow for suspected this compound degradation.

start Obtain this compound Sample forced_degradation Perform Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) start->forced_degradation hplc_dev Develop Stability-Indicating HPLC Method forced_degradation->hplc_dev analysis Analyze Stressed Samples by HPLC hplc_dev->analysis separation Peak Separation Achieved? analysis->separation separation->hplc_dev No, optimize method lcms_id Identify Degradants (LC-MS) separation->lcms_id Yes stability_study Conduct Long-Term Stability Study lcms_id->stability_study end Establish Optimal Storage & Shelf-Life stability_study->end

Caption: Experimental workflow for assessing this compound stability.

References

Technical Support Center: Enhancing Carinol (Carvedilol) Bioavailability in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when enhancing the oral bioavailability of Carinol (Carvedilol), a Biopharmaceutics Classification System (BCS) Class II drug. Carvedilol is characterized by high permeability but low aqueous solubility, which limits its oral absorption and overall bioavailability.[1][2][3][4][5]

Frequently Asked Questions (FAQs)

Q1: Why is the oral bioavailability of this compound (Carvedilol) low?

A1: this compound (Carvedilol) is a BCS Class II drug, meaning it has high permeability across biological membranes but suffers from poor aqueous solubility.[1][2][4][5] Its low solubility leads to a slow dissolution rate in the gastrointestinal tract, which is the rate-limiting step for its absorption.[3][6] Consequently, a significant portion of the administered dose may not be absorbed, resulting in low and variable oral bioavailability, which is typically less than 30%.[2] Additionally, it undergoes extensive first-pass metabolism in the liver, further reducing the amount of active drug that reaches systemic circulation.[2][3]

Q2: What are the primary formulation strategies to enhance this compound (Carvedilol) bioavailability?

A2: The main goal is to improve the drug's dissolution rate. Common strategies include:

  • Particle Size Reduction: Decreasing the particle size to the micro or nano-scale increases the surface area, which can enhance the dissolution rate.[3] Nanosuspensions have been shown to significantly improve the oral bioavailability of Carvedilol.[3]

  • Solid Dispersions: This involves dispersing the drug in an amorphous form within a hydrophilic carrier matrix.[6][7][8][9] This technique can significantly increase the dissolution rate and bioavailability.[7][9] Common carriers include polymers like PVP K30 and surfactants like Gelucire.[6][9]

  • Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS), solid lipid nanoparticles (SLNs), and nanostructured lipid carriers (NLCs) can improve the solubility and absorption of lipophilic drugs like Carvedilol.[1][10][11]

  • Complexation: Using agents like cyclodextrins to form inclusion complexes can enhance the aqueous solubility of the drug.[2][12]

Q3: Which animal models are commonly used for this compound (Carvedilol) bioavailability studies?

A3: Rats (specifically Sprague-Dawley and Wistar strains) and rabbits are frequently used models for pharmacokinetic and bioavailability studies of Carvedilol.[1][3][6][7][8][13] These models are well-characterized and provide valuable insights into the drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Q4: What are the key pharmacokinetic parameters to evaluate when assessing bioavailability enhancement?

A4: The primary parameters to measure from plasma concentration-time profiles are:

  • Cmax (Maximum Plasma Concentration): The highest concentration of the drug in the blood. A higher Cmax suggests a greater extent and/or faster rate of absorption.[3]

  • Tmax (Time to reach Cmax): The time at which Cmax is observed. A shorter Tmax indicates a faster rate of absorption.[2][3]

  • AUC (Area Under the Curve): Represents the total drug exposure over time. An increased AUC is a direct indicator of enhanced bioavailability.[3][14]

Troubleshooting Guides

Issue 1: Inconsistent or low drug absorption in animal studies despite using an enhanced formulation.

  • Question: My novel this compound (Carvedilol) formulation showed promising in vitro dissolution, but the in vivo results in rats are highly variable and show only a marginal improvement in bioavailability. What could be the cause?

  • Answer:

    • Gastrointestinal (GI) Tract Conditions: The fasted state of the animals is crucial. Ensure that animals have been fasted overnight (with free access to water) to standardize stomach contents and minimize variability.[13][15] Food can significantly impact the absorption of poorly soluble drugs.

    • Precipitation in the GI Tract: The formulation may be dissolving but then precipitating in the GI fluid before it can be absorbed. Consider incorporating polymeric precipitation inhibitors into your formulation, such as HPMC, to maintain a supersaturated state.[8]

    • First-Pass Metabolism: Carvedilol is subject to significant first-pass metabolism.[2][3] Your formulation might be increasing dissolution, but the drug is still being extensively metabolized in the liver. Some lipid-based formulations can promote lymphatic uptake, partially bypassing first-pass metabolism.[10]

    • Dosing Procedure: Ensure a consistent oral gavage technique. Improper administration can lead to dosing errors or stress in the animals, which can affect physiological processes including drug absorption.[6][15]

Issue 2: The developed solid dispersion formulation is not stable and recrystallizes over time.

  • Question: My Carvedilol solid dispersion shows a significant increase in dissolution initially, but upon storage, the drug starts to recrystallize, and the dissolution advantage is lost. How can I improve the stability?

  • Answer:

    • Polymer Selection: The choice of polymer is critical for stabilizing the amorphous form of the drug. Polymers with strong intermolecular interactions (e.g., hydrogen bonding) with the drug are more effective. Hydroxypropyl methylcellulose (HPMC) has been shown to be a good crystallization inhibitor for Carvedilol.[8]

    • Drug Loading: High drug loading can increase the tendency for recrystallization. You may need to optimize the drug-to-polymer ratio to ensure the drug remains molecularly dispersed.[8]

    • Storage Conditions: Store the solid dispersion in a desiccator under controlled temperature and humidity, as moisture can act as a plasticizer and promote recrystallization.[7]

    • Preparation Method: The method of preparation (e.g., solvent evaporation, fusion-solvent) can impact the homogeneity and stability of the solid dispersion.[6][8] The solvent evaporation method using a vacuum can produce stable amorphous solid dispersions.[8]

Issue 3: Difficulty in preparing a stable nanosuspension with a consistent particle size.

  • Question: I am trying to prepare a Carvedilol nanosuspension, but I am facing issues with particle aggregation and instability. What should I consider?

  • Answer:

    • Stabilizer Selection: The use of appropriate stabilizers (surfactants or polymers) is essential to prevent the aggregation of nanoparticles. The choice and concentration of the stabilizer need to be optimized.

    • Preparation Method: Methods like antisolvent precipitation followed by ultrasonication are commonly used.[3] The parameters of the process, such as the rate of addition of the solvent phase to the antisolvent and the sonication energy and duration, must be carefully controlled to achieve a narrow particle size distribution.

    • Solid-State Characterization: After preparation, it is important to characterize the solid state of the drug in the nanosuspension using techniques like Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) to confirm that it is in the desired amorphous or crystalline state.[3]

Quantitative Data from Animal Studies

The following tables summarize pharmacokinetic data from animal studies investigating various formulations to enhance the bioavailability of Carvedilol.

Table 1: Pharmacokinetic Parameters of Carvedilol Formulations in Rats

Formulation TypeAnimal ModelDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)Relative Bioavailability (%)Reference
Pure Drug SuspensionSprague-Dawley Rats40350 ± 504.0 ± 0.51850 ± 250100[6][7]
Solid Dispersion (Gelucire 50/13 + TPGS)Sprague-Dawley Rats40850 ± 1202.0 ± 0.34970 ± 560~269[6][7]
NanosuspensionWistar Rats201045.2 ± 189.50.5 ± 0.12984.7 ± 452.1211 (vs. coarse suspension)[3]
Coarse SuspensionWistar Rats20500.1 ± 98.71.5 ± 0.21412.3 ± 210.9100[3]

Table 2: Pharmacokinetic Parameters of Carvedilol Formulations in Rabbits

Formulation TypeAnimal ModelDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)Relative Bioavailability (%)Reference
Marketed TabletNew Zealand White Rabbits2.5363.67~4.0-100[2][12]
Orodispersible Tablet (HP-β-CD Complex)New Zealand White Rabbits2.5496.402.0-~136[2][12]
Solid Lipid Nanoparticles (SLNs)Male New Zealand White Rabbits---->200[11]

Experimental Protocols

1. Preparation of Carvedilol Solid Dispersion (Fusion-Solvent Method)

  • Objective: To prepare a solid dispersion of Carvedilol to enhance its dissolution rate.

  • Materials: Carvedilol, Gelucire 50/13, Ethanol, Amorphous fumed silica, Microcrystalline cellulose (MCC).

  • Procedure:

    • Melt the selected Gelucire (e.g., Gelucire 50/13) in a beaker on a hot plate at approximately 60°C.[6]

    • Incorporate the accurately weighed Carvedilol into the molten Gelucire with continuous stirring.[6]

    • Add a small amount of ethanol to the mixture to ensure the complete solubilization of Carvedilol, which is indicated by the formation of a clear solution.[6]

    • Adsorb the resulting liquid onto a solid carrier mixture (e.g., a 1:2 ratio of amorphous fumed silica and MCC) to form a free-flowing powder. A ratio of 1 part melted Gelucire mixture to 2.25 parts solid carrier can be used.[6]

    • The resulting powder is the solid dispersion, which can then be filled into capsules for administration.

2. In-Vivo Oral Bioavailability Study in Rats

  • Objective: To determine and compare the pharmacokinetic profiles of a novel Carvedilol formulation and a control (pure drug suspension).

  • Animal Model: Male Sprague-Dawley or Wistar rats (225-250 g).[3][6][7]

  • Procedure:

    • House the animals under standard laboratory conditions and allow them to acclimatize. All protocols must be approved by the Institutional Animal Care and Use Committee (IACUC).[8][13]

    • Fast the rats overnight (12-18 hours) before the experiment, with free access to water.[13][15]

    • Divide the rats randomly into groups (e.g., Group 1: Pure drug suspension; Group 2: Test formulation). A typical group size is 5-6 rats.[1][6]

    • Administer the respective formulations to each group via oral gavage at a specified dose (e.g., 40 mg/kg).[6] The drug is typically suspended in a vehicle like water or 0.5% carboxymethylcellulose.[15]

    • Collect blood samples (approx. 300 µL) from the jugular or tail vein at predetermined time points (e.g., 0.5, 1, 2, 4, 6, 8, and 24 hours post-administration) into heparinized tubes.[6]

    • Centrifuge the blood samples (e.g., at 10,000 rpm for 10 minutes) to separate the plasma.[6]

    • Store the plasma samples at -80°C until analysis.[6]

    • Analyze the concentration of Carvedilol in the plasma samples using a validated analytical method, such as HPLC.

    • Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_animal_study Preclinical Animal Study cluster_analysis Data Analysis Formulation Formulation Strategy Selection (e.g., Solid Dispersion, Nanoparticles) Preparation Preparation of Enhanced Formulation Formulation->Preparation InVitro In Vitro Characterization (Dissolution, DSC, PXRD) Preparation->InVitro AnimalModel Animal Model Selection (e.g., Sprague-Dawley Rat) InVitro->AnimalModel Proceed if successful Dosing Oral Administration (Gavage) AnimalModel->Dosing Sampling Blood Sampling (Time Points) Dosing->Sampling PlasmaAnalysis Plasma Sample Analysis (HPLC) Sampling->PlasmaAnalysis PK_Calc Pharmacokinetic Analysis (Cmax, Tmax, AUC) PlasmaAnalysis->PK_Calc Bioavailability Bioavailability Assessment PK_Calc->Bioavailability

Caption: Experimental workflow for enhancing and evaluating drug bioavailability.

formulation_strategies cluster_solutions Formulation Strategies cluster_mechanisms Mechanisms of Enhancement Challenge Low Oral Bioavailability (BCS Class II) SolidDispersion Solid Dispersions Challenge->SolidDispersion Nano Nanotechnology (Nanosuspensions, SLNs) Challenge->Nano Complex Complexation (Cyclodextrins) Challenge->Complex Amorphous Increase Amorphous Content SolidDispersion->Amorphous SurfaceArea Increase Surface Area Nano->SurfaceArea Solubility Increase Aqueous Solubility Complex->Solubility

Caption: Strategies to overcome low bioavailability of BCS Class II drugs.

signaling_pathway Drug Enhanced Bioavailability This compound (Carvedilol) Receptor β-Adrenergic Receptor Drug->Receptor Blocks AC Adenylate Cyclase Receptor->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Effect Physiological Effect (e.g., Reduced Heart Rate) PKA->Effect

Caption: Simplified signaling pathway for Carvedilol's β-blocking action.

References

Carinol dosage and administration route optimization

Author: BenchChem Technical Support Team. Date: December 2025

It appears there may be a misunderstanding regarding the term "Carinol." The initial search for "this compound" did not yield specific results for a compound with that name in the context of pharmaceutical research and development. The search results primarily pointed towards "Carnosine," "Carvedilol," and "Garcinol," all of which are subjects of scientific research with established experimental protocols and known signaling pathways.

To provide you with the most accurate and relevant technical support center, please clarify which compound you are interested in:

  • Carnosine: A dipeptide with antioxidant and anti-glycation properties.

  • Carvedilol: A non-selective beta-blocker used to treat heart failure and high blood pressure.

  • Garcinol: A polyisoprenylated benzophenone derivative found in the fruit rind of Garcinia indica.

Once you specify the correct compound, I can proceed to build a comprehensive technical support center that includes:

  • Troubleshooting Guides and FAQs: Addressing common experimental issues.

  • Quantitative Data Tables: Summarizing dosage and administration parameters.

  • Detailed Experimental Protocols: Outlining key methodologies.

  • Graphviz Diagrams: Visualizing signaling pathways and experimental workflows.

I am ready to proceed as soon as you provide the necessary clarification.

Technical Support Center: Mass Spectrometry Analysis of Carinol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of Carinol. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to matrix effects in the quantitative analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is a matrix effect in the context of LC-MS/MS analysis of this compound?

A1: A matrix effect is the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2] This phenomenon can lead to either ion suppression (a decrease in the analyte signal) or ion enhancement (an increase in the analyte signal), ultimately affecting the accuracy, precision, and sensitivity of the quantitative results.[1][2] Endogenous components from biological samples, such as phospholipids, salts, and proteins, are common causes of matrix effects.[1]

Q2: How can I determine if my this compound analysis is affected by matrix effects?

A2: The presence of matrix effects can be assessed both qualitatively and quantitatively. A common qualitative method is the post-column infusion experiment, where a constant flow of this compound solution is introduced into the mass spectrometer's ion source after the analytical column. Injection of a blank matrix extract will show a dip or a peak in the baseline signal if matrix effects are present. For a quantitative assessment, the post-extraction spike method is widely used.[1][3]

Q3: What are the primary causes of matrix effects in biological samples?

A3: The primary causes of matrix effects in biological samples are endogenous and exogenous substances that are co-extracted with this compound and co-elute during chromatographic separation.[1] Phospholipids are a major contributor, especially in plasma and serum samples, as they can suppress ionization and contaminate the MS source. Other sources include salts, proteins, and any dosing vehicles or anticoagulants used in the study.[1]

Q4: Can changes in chromatographic conditions mitigate matrix effects?

A4: Yes, optimizing chromatographic conditions is a powerful strategy to reduce matrix effects.[2] By improving the separation between this compound and interfering matrix components, the likelihood of ion suppression or enhancement is minimized. This can be achieved by adjusting the mobile phase composition, gradient profile, flow rate, or by using a column with a different chemistry (e.g., C18, Phenyl-Hexyl).[3]

Q5: Which ionization technique is generally less susceptible to matrix effects?

A5: Atmospheric pressure chemical ionization (APCI) is often considered less prone to matrix effects compared to electrospray ionization (ESI).[1] If your method development with ESI encounters significant and persistent matrix effects, switching to APCI could be a viable solution, although it may have limitations regarding sensitivity for certain analytes.[1]

Troubleshooting Guides

This section provides solutions to common problems encountered during the LC-MS/MS analysis of this compound, with a focus on mitigating matrix effects.

Problem 1: Poor reproducibility and accuracy in this compound quantification.

  • Possible Cause: Inconsistent matrix effects between samples.

  • Solution:

    • Employ a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte.[3]

    • Matrix-Matched Calibrators: Prepare your calibration standards in a blank matrix extract that is representative of your study samples to ensure that the calibrators and samples experience similar matrix effects.[3]

    • Improve Sample Cleanup: Enhance your sample preparation protocol to more effectively remove interfering matrix components. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are generally more effective than simple protein precipitation.

Problem 2: Low signal intensity and poor sensitivity for this compound.

  • Possible Cause: Significant ion suppression.

  • Solution:

    • Optimize Chromatography: Develop a chromatographic method that separates this compound from the regions where phospholipids and other major matrix components elute.

    • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, thereby lessening ion suppression.[4] However, ensure that the final concentration of this compound remains within the quantifiable range of your assay.

    • Advanced Sample Preparation: Consider specialized sample preparation techniques like HybridSPE-Phospholipid, which specifically targets the removal of phospholipids.

Quantitative Data on Matrix Effects

The following table summarizes representative data on the impact of different sample preparation techniques on matrix effects for a small molecule analyte in plasma. This data is for illustrative purposes to guide your experimental choices for this compound analysis.

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)Ion Suppression/Enhancement
Protein Precipitation (PPT)95 ± 565 ± 15Suppression
Liquid-Liquid Extraction (LLE)85 ± 888 ± 10Minor Suppression
Solid-Phase Extraction (SPE)92 ± 697 ± 5Minimal Effect
HybridSPE-Phospholipid94 ± 5102 ± 4No Significant Effect
  • Matrix Effect (%) is calculated as (Peak area in post-spiked matrix / Peak area in neat solution) * 100. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.[3]

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect using the Post-Extraction Spike Method

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the analyte (this compound) and internal standard (if used) into the reconstitution solvent.

    • Set B (Blank Matrix): Extract a blank biological matrix sample using your established protocol.

    • Set C (Post-Spiked Matrix): Spike the analyte (this compound) and internal standard into the extracted blank matrix from Set B.[3]

  • Analysis: Analyze all three sets of samples using your LC-MS/MS method.

  • Calculation:

    • Matrix Effect (ME %): (Peak Response of Set C / Peak Response of Set A) * 100[3]

    • Recovery (%): (Peak Response of Pre-spiked Matrix / Peak Response of Set C) * 100

    • Overall Process Efficiency (%): (Peak Response of Pre-spiked Matrix / Peak Response of Set A) * 100

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma) ppt Protein Precipitation (e.g., Acetonitrile) sample->ppt Simple & Fast spe Solid-Phase Extraction (SPE) sample->spe High Purity lle Liquid-Liquid Extraction (LLE) sample->lle Good for Lipophilic Analytes lc Liquid Chromatography (Separation) ppt->lc spe->lc lle->lc ms Tandem Mass Spectrometry (Detection & Quantification) lc->ms quant Quantification of this compound ms->quant

Caption: Experimental workflow for this compound analysis from sample preparation to data processing.

troubleshooting_matrix_effects start Poor Accuracy or Precision Observed for this compound check_me Assess Matrix Effect (Post-Extraction Spike) start->check_me me_present Significant Matrix Effect (>15% variation) check_me->me_present Yes no_me No Significant Matrix Effect check_me->no_me No optimize_chrom Optimize Chromatography (Gradient, Column) me_present->optimize_chrom improve_cleanup Improve Sample Cleanup (SPE, LLE) me_present->improve_cleanup use_sil_is Use Stable Isotope-Labeled Internal Standard me_present->use_sil_is other_issue Investigate Other Method Parameters no_me->other_issue revalidate Re-evaluate Matrix Effect optimize_chrom->revalidate improve_cleanup->revalidate use_sil_is->revalidate revalidate->me_present Still Present end Method Optimized revalidate->end Resolved

Caption: Logical troubleshooting workflow for addressing matrix effects in this compound analysis.

References

Validation & Comparative

A Comparative Analysis of the Antioxidant Activities of Carinol and Secoisolariciresinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antioxidant activities of two naturally occurring lignans, Carinol (also known as Alashinol G) and secoisolariciresinol. While both compounds are recognized for their antioxidant potential, the extent of scientific investigation into their specific activities varies significantly. This document summarizes the available experimental data, outlines relevant experimental protocols, and visualizes key concepts to facilitate a clear understanding of their respective antioxidant profiles.

Chemical Structures

The antioxidant activity of phenolic compounds like this compound and secoisolariciresinol is intrinsically linked to their chemical structures, particularly the presence and arrangement of hydroxyl groups on their aromatic rings.

This compound (Alashinol G)

  • Molecular Formula: C₂₀H₂₆O₇

  • Key Structural Features: this compound is a lignan characterized by two catechol-type rings (rings with two adjacent hydroxyl groups).

Secoisolariciresinol

  • Molecular Formula: C₂₀H₂₆O₆

  • Key Structural Features: Secoisolariciresinol is a dibenzylbutanediol lignan. It is a precursor to the enterolignans enterodiol and enterolactone, which are formed by the gut microbiota.

Quantitative Antioxidant Activity

A direct quantitative comparison of the antioxidant activity of pure this compound and secoisolariciresinol is challenging due to the limited availability of specific experimental data for this compound. The majority of the available research on this compound refers to the antioxidant properties of extracts from plants in which it is found, such as Carissa carandas. In contrast, secoisolariciresinol has been more extensively studied.

Table 1: Summary of Quantitative Antioxidant Activity Data for Secoisolariciresinol

Antioxidant AssayTest CompoundResultReference Compound
DPPH Radical ScavengingSecoisolariciresinolEffective at 25-200 µM-
Chemiluminescence (CL) AssaySecoisolariciresinol91.2% reduction at 2.5 mg/mLVitamin E (18.7% reduction at 2.5 mg/mL)
AAPH-induced Peroxyl Radical DamageSecoisolariciresinolProtection against DNA damage and lipid peroxidation-

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for two common in vitro antioxidant assays frequently used to evaluate compounds like secoisolariciresinol.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is monitored by the decrease in its absorbance at a characteristic wavelength.

Protocol:

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol (typically 0.1 mM).

  • Sample Preparation: Dissolve the test compound (e.g., secoisolariciresinol) in a suitable solvent (e.g., methanol) to prepare a series of concentrations.

  • Reaction Mixture: In a microplate well or a cuvette, add a specific volume of the DPPH solution to a specific volume of the sample solution.

  • Incubation: Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solution at the wavelength of maximum DPPH absorbance (typically around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • IC50 Determination: The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ is measured by the decrease in its absorbance.

Protocol:

  • ABTS•+ Generation: Prepare the ABTS radical cation by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

  • ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare a series of concentrations of the test compound in a suitable solvent.

  • Reaction Mixture: Add a small volume of the sample solution to a larger volume of the ABTS•+ working solution.

  • Incubation: Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

  • Absorbance Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Signaling Pathways and Experimental Workflows

Nrf2-ARE Antioxidant Response Pathway

Many phenolic antioxidants exert their protective effects not only by direct radical scavenging but also by upregulating endogenous antioxidant defense mechanisms. The Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway is a key signaling cascade in this process.

Nrf2_Pathway cluster_nucleus Nucleus ROS Oxidative Stress (ROS/Electrophiles) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Ub Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Ub Nucleus Nucleus Nrf2->Nucleus translocates to ARE ARE Antioxidant_Enzymes Antioxidant & Detoxifying Enzymes (e.g., HO-1, NQO1, GST) ARE->Antioxidant_Enzymes activates transcription of Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection leads to Nrf2_in_nucleus Nrf2 Nrf2_in_nucleus->ARE binds to DPPH_Workflow Start Start Prepare_DPPH Prepare 0.1 mM DPPH Solution Start->Prepare_DPPH Prepare_Samples Prepare Serial Dilutions of Test Compound Start->Prepare_Samples Mix Mix DPPH Solution with Test Compound Prepare_DPPH->Mix Prepare_Samples->Mix Incubate Incubate in Dark (30 min) Mix->Incubate Measure_Absorbance Measure Absorbance at 517 nm Incubate->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition Measure_Absorbance->Calculate_Inhibition Plot_Curve Plot % Inhibition vs. Concentration Calculate_Inhibition->Plot_Curve Determine_IC50 Determine IC50 Value Plot_Curve->Determine_IC50 End End Determine_IC50->End

A Comparative Analysis of the Anti-inflammatory Properties of Carinol and Other Lignans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory effects of carinol and other prominent lignans, namely arctigenin, matairesinol, and pinoresinol. The information is curated from preclinical studies to assist in research and development decisions. Due to the limited availability of direct comparative quantitative data for this compound, data for the structurally similar compound carnosol is included as a proxy, with this limitation explicitly noted.

Executive Summary

Lignans, a class of polyphenolic compounds found in various plants, are recognized for their diverse biological activities, including potent anti-inflammatory effects. Their mechanisms of action often involve the modulation of key signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, and the inhibition of pro-inflammatory enzymes and cytokines. This guide presents a comparative overview of this compound (represented by carnosol), arctigenin, matairesinol, and pinoresinol, focusing on their inhibitory effects on critical inflammatory mediators like nitric oxide (NO), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).

Data Presentation: Comparative Anti-inflammatory Activity

The following table summarizes the available quantitative data on the anti-inflammatory effects of the selected lignans. It is crucial to note that the IC50 values presented are derived from various studies and experimental conditions, which may not be directly comparable.

LignanTargetAssay SystemIC50 Value (µM)Reference
Carnosol (as a proxy for this compound) Nitric Oxide (NO) ProductionLPS-stimulated RAW 264.7 macrophages9.4[1]
5-Lipoxygenase (5-LO)Cell-free assay7[2]
Microsomal prostaglandin E2 synthase-1 (mPGES-1)Cell-free assay~10-20[2]
Arctigenin TNF-α ProductionLPS-activated RAW 264.7 cells19.6
TNF-α ProductionLPS-activated THP-1 cells25.0
IL-6 ProductionLPS-activated RAW 264.7 cells29.2
Nitric Oxide (NO) ProductionLPS-induced RAW 264.7 cells8.4
Matairesinol Nitric Oxide (NO) ProductionLPS-induced BV2 microgliaConcentration-dependent inhibition
COX-2 ExpressionLPS-induced BV2 microgliaConcentration-dependent inhibition
Pinoresinol IL-6 Secretion (confluent cells)IL-1β-stimulated Caco-2 cells- (65% inhibition)
IL-6 Secretion (differentiated cells)IL-1β-stimulated Caco-2 cells- (30% inhibition)
COX-2-derived Prostaglandin E2IL-1β-stimulated Caco-2 cells- (62% inhibition)

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and processes discussed, the following diagrams have been generated using Graphviz.

G cluster_NFkB_IkB Cytoplasm cluster_Nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Nucleus Nucleus NFkB->Nucleus translocates DNA DNA ProInflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) DNA->ProInflammatory_Genes transcription This compound This compound & Other Lignans This compound->IKK This compound->NFkB

Caption: Inhibition of the NF-κB signaling pathway by lignans.

G start Start seed_cells Seed RAW 264.7 cells in 96-well plate start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 pretreat Pre-treat with Lignans (this compound, etc.) or vehicle incubate1->pretreat incubate2 Incubate for 1-2h pretreat->incubate2 stimulate Stimulate with LPS (e.g., 1 µg/mL) incubate2->stimulate incubate3 Incubate for 24h stimulate->incubate3 collect_supernatant Collect supernatant incubate3->collect_supernatant griess_reagent Add Griess Reagent (Sulfanilamide and NED) collect_supernatant->griess_reagent incubate4 Incubate at RT (10-15 min) griess_reagent->incubate4 measure Measure absorbance at 540 nm incubate4->measure end End measure->end

Caption: Experimental workflow for Nitric Oxide (NO) production assay.

Experimental Protocols

Nitric Oxide (NO) Production Assay

This assay quantifies the amount of nitrite, a stable metabolite of NO, in cell culture supernatants as an indicator of NO production.

a. Cell Culture and Treatment:

  • Cell Line: Murine macrophage cell line RAW 264.7.

  • Seeding: Cells are seeded in a 96-well plate at a density of approximately 1.5 x 10^5 cells/well and allowed to adhere for 24 hours.

  • Pre-treatment: The culture medium is replaced with fresh medium containing various concentrations of the test lignans (e.g., this compound, arctigenin) or vehicle control (e.g., DMSO). The cells are pre-treated for 1-2 hours.

  • Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: The plate is incubated for a further 24 hours.

b. Nitrite Quantification (Griess Assay):

  • Supernatant Collection: After incubation, 50-100 µL of the cell culture supernatant is transferred to a new 96-well plate.

  • Griess Reagent: An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) is added to each well containing the supernatant.

  • Incubation: The plate is incubated at room temperature for 10-15 minutes, protected from light.

  • Measurement: The absorbance is measured at 540 nm using a microplate reader.

  • Calculation: The concentration of nitrite in the samples is determined by comparison with a standard curve generated using known concentrations of sodium nitrite. The percentage of NO production inhibition is calculated relative to the LPS-stimulated vehicle control.

Cyclooxygenase-2 (COX-2) Enzyme Activity Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of COX-2.

a. Reagents and Preparation:

  • Enzyme: Purified human or ovine recombinant COX-2.

  • Substrate: Arachidonic acid.

  • Cofactors: Hematin and a reducing agent (e.g., epinephrine or glutathione).

  • Detection Reagent: A colorimetric or fluorometric probe that reacts with the product of the COX reaction (prostaglandin G2 or H2).

b. Assay Procedure:

  • Reaction Mixture Preparation: A reaction buffer containing the COX-2 enzyme, cofactors, and the detection probe is prepared.

  • Inhibitor Addition: The test lignans at various concentrations or a vehicle control are added to the reaction mixture in a 96-well plate.

  • Pre-incubation: The plate is pre-incubated for a short period (e.g., 5-10 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.

  • Measurement: The change in absorbance or fluorescence is monitored over time using a microplate reader.

  • Calculation: The rate of the reaction is calculated from the linear portion of the kinetic curve. The percentage of COX-2 inhibition for each concentration of the test compound is determined by comparing the reaction rate to that of the vehicle control. The IC50 value is then calculated from the dose-response curve.

Conclusion

The available preclinical data suggests that this compound, along with other lignans such as arctigenin, matairesinol, and pinoresinol, possesses significant anti-inflammatory properties. These compounds effectively modulate key inflammatory pathways and mediators. While direct comparative studies are limited, the existing evidence underscores the potential of these natural compounds in the development of novel anti-inflammatory therapeutics. Further research, particularly head-to-head comparative studies with standardized methodologies, is warranted to fully elucidate the relative potencies and therapeutic potential of this compound and other lignans.

References

In Vitro Efficacy of Carinol Analogs Versus Established Antioxidants: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "Carinol" is not widely recognized in scientific literature as a specific antioxidant compound. Based on available research, this guide will utilize data for Carvedilol and Carnosic Acid as representative analogs or potential interpretations of "this compound" to provide a comparative framework against established antioxidants. This analysis is intended for informational purposes for researchers, scientists, and drug development professionals.

This guide provides an objective comparison of the in vitro antioxidant performance of Carvedilol and Carnosic Acid against the well-established antioxidants Vitamin C, Trolox, and Quercetin. The comparative analysis is supported by experimental data from standardized antioxidant assays, detailed methodologies for these assays, and visualizations of relevant biological pathways and experimental workflows.

Quantitative Comparison of Antioxidant Activity

The in vitro antioxidant capacity of a compound is commonly assessed through various assays that measure its ability to scavenge free radicals. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of an antioxidant required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates a higher antioxidant potency. The Trolox Equivalent Antioxidant Capacity (TEAC) assay measures the antioxidant capacity of a substance relative to the standard, Trolox.

CompoundDPPH IC50 (µM)ABTS IC50 (µM)ORAC (µmol TE/µmol)
Carvedilol Negligible activityData not availableData not available
Carnosic Acid ~10.5~17.11Data not available
Vitamin C (Ascorbic Acid) ~24 - 45~5.8 - 11~1.0
Trolox ~42~161.0 (by definition)
Quercetin ~4.6 - 19.17~1.17 - 48.0~2.7 - 7.7

Note: IC50 and TEAC values can vary between studies due to differences in experimental conditions. The data presented here are representative values collated from various sources for comparative purposes. One study indicated that carvedilol itself has negligible direct radical-scavenging activity in a DPPH assay, with its antioxidant effects more likely attributed to its metabolites.[1]

Experimental Protocols

Standardized assays are crucial for the reproducible and comparative evaluation of antioxidant activity. Below are the detailed methodologies for the key experiments cited in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.

Procedure:

  • Preparation of DPPH Solution: A working solution of DPPH (typically 0.1 mM) is prepared in methanol or ethanol. The initial absorbance of this solution is measured at 517 nm.

  • Sample Preparation: The test compounds (this compound analogs and established antioxidants) are prepared in a series of concentrations in a suitable solvent.

  • Reaction: A specific volume of each sample concentration is mixed with a fixed volume of the DPPH solution.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [((A_control - A_sample) / A_control)) x 100] where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • IC50 Value Determination: The IC50 value is determined by plotting the percentage of inhibition against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.

Procedure:

  • Generation of ABTS•+: The ABTS radical cation is produced by reacting an aqueous solution of ABTS with potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours.

  • Adjustment of ABTS•+ Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: The test compounds are prepared in a range of concentrations.

  • Reaction: A small volume of the test compound at various concentrations is added to a fixed volume of the diluted ABTS•+ solution.

  • Measurement: The absorbance is recorded at 734 nm after a specific time point (e.g., 6 minutes) of incubation at room temperature.

  • Calculation: The percentage of inhibition of absorbance is calculated, and the Trolox Equivalent Antioxidant Capacity (TEAC) or IC50 value is determined.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the antioxidant scavenging activity against peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).

Procedure:

  • Reagent Preparation: A fluorescent probe (commonly fluorescein), a free radical initiator (AAPH), and a standard antioxidant (Trolox) are prepared in a suitable buffer (e.g., 75 mM phosphate buffer, pH 7.4).

  • Sample Preparation: The test compounds are prepared in a range of concentrations.

  • Reaction Mixture: The fluorescent probe, the test compound or standard, and the buffer are mixed in a microplate well and incubated.

  • Initiation of Reaction: The reaction is initiated by the addition of the AAPH solution.

  • Fluorescence Measurement: The fluorescence decay of the probe is monitored kinetically over time using a fluorescence microplate reader (excitation/emission wavelengths are typically ~485/520 nm).

  • Calculation: The area under the fluorescence decay curve (AUC) is calculated. The net AUC is obtained by subtracting the AUC of the blank from the AUC of the sample. The ORAC value is then determined by comparing the net AUC of the sample to a standard curve of Trolox and is expressed as Trolox Equivalents (TE).

Visualizations

Experimental Workflow for In Vitro Antioxidant Capacity Assessment

G General Workflow for In Vitro Antioxidant Assays cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement cluster_analysis Data Analysis prep_reagents Prepare Reagents (e.g., DPPH, ABTS, AAPH) mix Mix Reagents and Samples prep_reagents->mix prep_samples Prepare Test Compounds (Serial Dilutions) prep_samples->mix incubate Incubate (Time & Temperature Dependent) mix->incubate measure Measure Absorbance or Fluorescence incubate->measure calculate Calculate % Inhibition measure->calculate determine_ic50 Determine IC50 / TEAC calculate->determine_ic50

Caption: General workflow for in vitro antioxidant capacity assessment.

Signaling Pathway: Nrf2-ARE Antioxidant Response

Many antioxidants exert their effects not only by direct radical scavenging but also by modulating intracellular signaling pathways that control the expression of antioxidant enzymes. The Nrf2-ARE pathway is a key mechanism for cellular defense against oxidative stress.

ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Nucleus Nucleus Nrf2->Nucleus translocates to ARE Antioxidant Response Element (ARE) Nrf2->ARE binds to Nucleus->ARE Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes promotes transcription of Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection leads to

Caption: The Nrf2-ARE signaling pathway for antioxidant response.

Comparative Antioxidant Mechanisms

The antioxidant mechanisms of the discussed compounds can be broadly categorized into direct radical scavenging and indirect cellular effects.

G Comparison of Antioxidant Mechanisms Antioxidant_Mechanism Antioxidant Mechanism Direct Direct Radical Scavenging Antioxidant_Mechanism->Direct Indirect Indirect Cellular Effects Antioxidant_Mechanism->Indirect HAT Hydrogen Atom Transfer (HAT) Direct->HAT SET Single Electron Transfer (SET) Direct->SET Pathway_Modulation Signaling Pathway Modulation (e.g., Nrf2 activation) Indirect->Pathway_Modulation Carnosic_Acid Carnosic Acid HAT->Carnosic_Acid Vitamin_C Vitamin C HAT->Vitamin_C Trolox Trolox HAT->Trolox Quercetin Quercetin HAT->Quercetin SET->Vitamin_C SET->Quercetin Enzyme_Induction Induction of Antioxidant Enzymes Pathway_Modulation->Enzyme_Induction Carvedilol Carvedilol Pathway_Modulation->Carvedilol Pathway_Modulation->Carnosic_Acid Pathway_Modulation->Quercetin

Caption: Comparative overview of antioxidant mechanisms.

References

A Comparative Analysis of Neuroprotective Properties: Evaluating Phenolic Compounds and Dipeptides

Author: BenchChem Technical Support Team. Date: December 2025

While the phenolic compound Carinol, found in the Zingiberaceae family of plants, has been identified, there is a notable lack of specific experimental data on its neuroprotective properties. To provide a valuable comparative framework for researchers, scientists, and drug development professionals, this guide will objectively compare the neuroprotective performance of several well-researched compounds: 6-Gingerol and Curcumin from the Zingiberaceae family, the endogenous dipeptide L-Carnosine, and the diterpenoid Carnosic Acid. This analysis is supported by experimental data from preclinical studies.

This guide will delve into the quantitative efficacy of these compounds in various models of neurodegeneration, detail the experimental protocols used to generate this data, and visualize the key signaling pathways implicated in their neuroprotective mechanisms.

Quantitative Comparison of Neuroprotective Efficacy

The following tables summarize the quantitative data on the neuroprotective effects of 6-Gingerol, Curcumin, L-Carnosine, and Carnosic Acid from various experimental models.

Table 1: Efficacy in Ischemic Stroke Models

CompoundExperimental ModelDosageAdministration RouteKey Findings
6-Gingerol Middle Cerebral Artery Occlusion (MCAO) in rats20 mg/kgIntraperitonealSignificantly reduced infarct volume.[1][2]
Curcumin MCAO in rats100 mg/kgIntraperitonealSignificantly reduced infarct size and improved neurological function.[3][4]
L-Carnosine Permanent MCAO in mice500 and 1000 mg/kgIntraperitoneal42% and 49.3% reduction in infarct size, respectively.[5]
Carnosic Acid Ischemia/reperfusion in vivoNot specifiedNot specifiedReduced infarct volume by 52%.[6]

Table 2: In Vitro Neuroprotective Effects

CompoundCell ModelInsultConcentrationKey Findings
6-Gingerol SH-SY5Y cellsHydrogen Peroxide (H₂O₂)15.625 and 31.25 µg/mLSignificantly improved cell viability and reduced reactive oxygen species (ROS).[7][8]
Curcumin Primary cortical neuronsOxygen-Glucose Deprivation/Reoxygenation (OGD/R)5 µMIncreased cell viability by approximately 23% and reduced LDH release.[4]
L-Carnosine Mixed neuronal culturesAβ1–42 oligomers10 mMPrevented Aβ1–42-induced toxicity.[9][10]
Carnosic Acid ARPE-19 and 661W cellsHydrogen Peroxide (H₂O₂)10 µMProtected against H₂O₂-induced oxidative damage.[11]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols cited in the quantitative data tables.

Middle Cerebral Artery Occlusion (MCAO) Model

This surgical model is widely used to induce focal cerebral ischemia, mimicking stroke in animals.

  • Animal Model: Male Sprague-Dawley rats or C57BL/6 mice are commonly used.

  • Procedure: Anesthesia is induced, and a filament is inserted into the internal carotid artery to occlude the origin of the middle cerebral artery. After a defined period of occlusion (e.g., 60 minutes), the filament is withdrawn to allow for reperfusion.

  • Treatment: The test compound (e.g., 6-Gingerol, Curcumin) or vehicle is administered at specified doses and time points (before or after MCAO).

  • Outcome Measures:

    • Infarct Volume: Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC), where viable tissue stains red and the infarcted area remains white. The infarct volume is then quantified.[1][2]

    • Neurological Deficit Score: A standardized scoring system is used to assess motor and neurological function post-ischemia.[3]

Cell Viability and Cytotoxicity Assays

These in vitro assays are fundamental for assessing the protective effects of compounds against cellular insults.

  • MTT Assay (Cell Viability):

    • Principle: Measures the metabolic activity of viable cells by their ability to reduce the yellow tetrazolium salt MTT to purple formazan crystals.

    • Procedure: Cells are seeded in multi-well plates, pre-treated with the test compound, and then exposed to a neurotoxic agent (e.g., H₂O₂). After incubation, MTT solution is added, and the resulting formazan is solubilized.

    • Measurement: The absorbance of the formazan solution is measured spectrophotometrically, which is proportional to the number of viable cells.[4]

  • LDH Assay (Cytotoxicity):

    • Principle: Quantifies the amount of lactate dehydrogenase (LDH) released from damaged cells into the culture medium, which serves as an indicator of cell membrane damage.

    • Procedure: Similar to the MTT assay, cells are treated with the test compound and a neurotoxin. The culture supernatant is then collected.

    • Measurement: The LDH activity in the supernatant is measured using a coupled enzymatic reaction that results in a colored product, with absorbance proportional to the amount of LDH released.[4]

Visualization of Neuroprotective Mechanisms

The following diagrams, created using the DOT language, illustrate a general experimental workflow for neuroprotection studies and the key signaling pathways modulated by the selected neuroprotective compounds.

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies cell_culture Neuronal Cell Culture (e.g., SH-SY5Y, Primary Neurons) treatment Pre-treatment with Test Compound cell_culture->treatment insult Induction of Neurotoxicity (e.g., Oxidative Stress, Excitotoxicity) treatment->insult assessment_vitro Assessment of Neuroprotection (e.g., MTT, LDH, ROS assays) insult->assessment_vitro end Data Analysis & Conclusion assessment_vitro->end animal_model Animal Model of Neurodegeneration (e.g., MCAO, Toxin-induced) treatment_vivo Administration of Test Compound animal_model->treatment_vivo behavioral Behavioral and Neurological Function Tests treatment_vivo->behavioral histological Histopathological and Biochemical Analysis behavioral->histological histological->end start Start start->cell_culture start->animal_model

Caption: General experimental workflow for assessing neuroprotective properties.

Signaling_Pathways cluster_compounds Neuroprotective Compounds cluster_pathways Key Signaling Pathways cluster_outcomes Cellular Outcomes Gingerol 6-Gingerol Nrf2 Nrf2/ARE Pathway Gingerol->Nrf2 NFkB NF-κB Pathway Gingerol->NFkB PI3K_Akt PI3K/Akt Pathway Gingerol->PI3K_Akt Curcumin Curcumin Curcumin->Nrf2 Curcumin->NFkB Curcumin->PI3K_Akt Carnosine L-Carnosine Carnosine->Nrf2 Carnosine->NFkB CarnosicAcid Carnosic Acid CarnosicAcid->Nrf2 CarnosicAcid->PI3K_Akt MAPK MAPK Pathway CarnosicAcid->MAPK Antioxidant Antioxidant Response Nrf2->Antioxidant Anti_inflammatory Anti-inflammatory Effects NFkB->Anti_inflammatory Pro_survival Pro-survival & Anti-apoptosis PI3K_Akt->Pro_survival MAPK->Pro_survival

Caption: Key signaling pathways modulated by selected neuroprotective compounds.

Conclusion

While direct experimental evidence for the neuroprotective properties of this compound is currently lacking, the comprehensive analysis of related phenolic compounds and other neuroprotective agents provides a strong rationale for its further investigation. 6-Gingerol, Curcumin, L-Carnosine, and Carnosic Acid have all demonstrated significant neuroprotective effects in preclinical models, operating through multiple signaling pathways to mitigate oxidative stress, neuroinflammation, and apoptosis. The data and methodologies presented in this guide offer a valuable resource for researchers aiming to explore the therapeutic potential of novel compounds like this compound in the context of neurodegenerative diseases. Future studies should focus on isolating this compound and evaluating its efficacy in the established experimental models outlined here to elucidate its specific mechanisms of action and comparative potency.

References

Validating the Purity of Synthetic Carinol: A Comparative Guide to Analytical Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The validation of purity for synthetic active pharmaceutical ingredients (APIs) is a critical step in drug development and manufacturing. It ensures the identity, strength, quality, and purity of the drug substance, directly impacting its safety and efficacy. This guide provides a comparative overview of key analytical techniques for validating the purity of a synthetic compound, hypothetically named Carinol. The principles and methodologies discussed are widely applicable to synthetic small-molecule drugs.

Data Presentation: Comparison of Analytical Techniques for Purity Validation

The selection of an analytical method for purity validation depends on the physicochemical properties of the API and its potential impurities. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in pharmaceutical quality control due to its high resolution and sensitivity.[1] Other valuable techniques include Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation based on differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds in the gas phase followed by detection and identification based on their mass-to-charge ratio.Combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry.
Typical Analytes Non-volatile and thermally labile compounds.Volatile and thermally stable compounds.Wide range of compounds, including non-volatile and complex molecules.
Primary Use in Purity Quantification of the main compound and known impurities.[1][2][3]Analysis of residual solvents and volatile impurities.Identification and quantification of trace-level impurities and unknown degradation products.[4][5]
Detection Methods UV-Vis, Photodiode Array (PDA), Fluorescence, Refractive Index.[2][3]Mass Spectrometry (MS).Tandem Mass Spectrometry (MS/MS).
Advantages High precision, accuracy, and robustness for quantitative analysis.[1] Widely applicable.Excellent for identifying and quantifying volatile organic compounds.High sensitivity and specificity for complex mixtures and trace analysis.[6]
Limitations May require derivatization for compounds without a chromophore. Less effective for volatile impurities.Not suitable for non-volatile or thermally unstable compounds.Higher cost and complexity compared to HPLC-UV.
Example Application Assay of this compound and quantification of known synthesis-related impurities.[1][3]Determination of residual solvents like acetone or methanol from the synthesis process.Identification of unknown impurities formed during stability studies.[4][5]

Experimental Protocols: Key Methodologies

Detailed and validated experimental protocols are essential for reliable purity testing. The following are generalized protocols for the primary analytical techniques.

Purity Determination and Impurity Quantification by High-Performance Liquid Chromatography (HPLC)

This method is designed to separate, identify, and quantify this compound and its non-volatile impurities.

Objective: To determine the purity of synthetic this compound and quantify related substances.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a Photodiode Array (PDA) detector.

  • Analytical column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is commonly used.[1]

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or other suitable buffer components to control mobile phase pH.[1]

  • This compound reference standard of known purity.

  • Samples of synthetic this compound.

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase, for instance, a gradient mixture of a buffered aqueous solution (e.g., 0.02 M potassium dihydrogen phosphate adjusted to pH 2.0 with phosphoric acid) and an organic solvent like acetonitrile.[1]

  • Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in a suitable solvent to prepare a stock solution. Prepare a series of dilutions to create a calibration curve.

  • Sample Solution Preparation: Prepare the synthetic this compound sample at a known concentration in the same solvent as the standard.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min.[1][2]

    • Injection volume: 10 µL.[1]

    • Column temperature: Maintained at a constant temperature, e.g., 40 °C.[3]

    • Detection wavelength: Set at a wavelength where this compound and its impurities have significant absorbance, e.g., 240 nm.[1][3]

    • Gradient elution program to ensure separation of all relevant peaks.[1]

  • Analysis: Inject the standard solutions to establish a calibration curve. Inject the sample solutions for analysis.

  • Data Analysis: Identify the this compound peak based on its retention time compared to the standard. Quantify the amount of this compound and any impurities by comparing their peak areas to the calibration curve. The purity is typically expressed as a percentage of the main component relative to the total area of all peaks.

Analysis of Residual Solvents by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is for the identification and quantification of residual solvents from the synthesis process.

Objective: To detect and quantify residual volatile organic solvents in the synthetic this compound sample.

Instrumentation:

  • Gas chromatograph with a headspace autosampler.

  • Mass spectrometer detector.

  • Capillary column suitable for solvent analysis (e.g., DB-624).

Reagents:

  • A suitable solvent for dissolving the this compound sample (e.g., Dimethyl sulfoxide - DMSO).

  • Reference standards for all potential residual solvents.

Procedure:

  • Standard Preparation: Prepare a stock solution containing all expected residual solvents at known concentrations.

  • Sample Preparation: Accurately weigh the this compound sample and dissolve it in the chosen solvent in a headspace vial.

  • GC-MS Conditions:

    • Injector temperature: e.g., 200 °C.

    • Oven temperature program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 240 °C) to elute all solvents.

    • Carrier gas: Helium at a constant flow rate.

    • MS detector: Operated in scan mode to identify all eluted peaks.

  • Analysis: The headspace autosampler injects the vapor phase from the vials into the GC.

  • Data Analysis: Identify solvent peaks in the sample chromatogram by comparing their retention times and mass spectra to the reference standards. Quantify the amount of each solvent using a calibration curve.

Mandatory Visualizations

Workflow for Purity Validation of Synthetic this compound

cluster_synthesis Synthesis & Initial Characterization cluster_analytical Purity Validation cluster_data Data Analysis & Reporting synthesis Synthetic this compound Batch initial_qc Initial QC (e.g., TLC, Melting Point) synthesis->initial_qc hplc HPLC Analysis (Purity & Related Substances) initial_qc->hplc Primary Purity Assay gcms GC-MS Analysis (Residual Solvents) initial_qc->gcms Solvent Analysis lcmsms LC-MS/MS Analysis (Unknown Impurity ID) hplc->lcmsms If unknown peaks detected data_analysis Data Interpretation & Quantification hplc->data_analysis gcms->data_analysis lcmsms->data_analysis report Certificate of Analysis (CoA) Generation data_analysis->report

Caption: Workflow for the comprehensive purity validation of synthetic this compound.

Hypothetical Signaling Pathway for this compound

cluster_receptor Cell Membrane cluster_cascade Intracellular Signaling Cascade cluster_nucleus Nucleus receptor Target Receptor protein_a Protein Kinase A receptor->protein_a protein_b Transcription Factor X protein_a->protein_b Phosphorylates gene Target Gene Expression protein_b->gene Activates cellular_response Cellular Response gene->cellular_response This compound This compound This compound->receptor Binds & Activates impurity Active Impurity impurity->receptor Binds & Modulates

Caption: Hypothetical signaling pathway illustrating the importance of this compound purity.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Carinol Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification of Carinol, a lignan with potential therapeutic applications. Recognizing the critical need for robust and reliable analytical data in research and drug development, this document details the cross-validation of two prominent analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The information presented herein is intended to assist researchers in selecting the most appropriate method for their specific application and in designing and executing a rigorous cross-validation study.

Comparison of Analytical Methods for Lignan Quantification

The selection of an analytical method for this compound quantification depends on several factors, including the required sensitivity, selectivity, sample matrix complexity, and available instrumentation. HPLC-UV and LC-MS/MS are two of the most widely used techniques for the analysis of lignans and other polyphenolic compounds.[1][2] The following table summarizes the key performance characteristics of these methods, based on published data for structurally similar lignans, which can be considered representative for the analysis of this compound.

Performance CharacteristicHPLC-UVLC-MS/MS
Linearity (Correlation Coefficient, r²) > 0.999[3][4]> 0.999[5]
Limit of Detection (LOD) 1.24–9.00 ng[3]0.041–0.877 µ g/100 g[5]
Limit of Quantification (LOQ) 3.71–31.71 ng[3]0.118–1.831 µ g/100 g[5]
Precision (RSD%) Intra-day: 0.17%–0.75%, Inter-day: 0.15%–2.87%[3]-
Accuracy (Recovery %) 96.68%–103.63%[3]-
Selectivity Moderate, potential for interference from co-eluting compounds.High, based on specific precursor-to-product ion transitions.[6]
Instrumentation Cost LowerHigher
Throughput Generally lower due to longer run times.High, with run times as short as 4.8 minutes per sample.[7]

Experimental Protocols

Detailed experimental protocols are essential for the successful implementation and cross-validation of analytical methods. Below are representative protocols for the quantification of this compound using HPLC-UV and LC-MS/MS, adapted from established methods for lignan analysis.

Extraction of this compound from Plant Material

The efficient extraction of this compound from the sample matrix is a critical prerequisite for accurate quantification.

  • Materials:

    • Methanol (80%)

    • Ultrasonic bath

    • Centrifuge

    • 0.2 µm syringe filters

  • Procedure:

    • Weigh 0.1 g of the homogenized and dried plant material into a centrifuge tube.

    • Add 1 mL of 80% methanol and vortex for 3 minutes.

    • Perform ultrasonic extraction for 60 minutes at 40°C.[1]

    • Centrifuge the extract at 22,250 x g for 10 minutes at 4°C.[1]

    • Filter the supernatant through a 0.2 µm syringe filter into an HPLC vial for analysis.[1]

HPLC-UV Method

This method is suitable for the routine quantification of this compound in relatively simple matrices.

  • Instrumentation:

    • HPLC system with a UV/Vis detector

    • C18 analytical column (e.g., 4.6 mm × 150 mm, 5 µm)[3]

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and methanol (B).

    • Gradient Program: A typical gradient might start at 35% B, increasing to 100% B over 14-16 minutes.[8]

    • Flow Rate: 1.0 mL/min[8]

    • Column Temperature: 50°C[8]

    • Detection Wavelength: 230 nm and 280 nm[3][9]

    • Injection Volume: 10 µL[4]

  • Quantification:

    • Prepare a series of standard solutions of a this compound reference standard at known concentrations.

    • Generate a calibration curve by plotting the peak area against the concentration.

    • Quantify this compound in samples by comparing their peak areas to the calibration curve.

LC-MS/MS Method

This method offers high sensitivity and selectivity, making it ideal for the quantification of this compound in complex matrices and for trace-level analysis.

  • Instrumentation:

    • LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

    • C18 analytical column (e.g., 2.1 mm × 100 mm, 1.8 µm).

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile with 0.1% formic acid (B).

    • Gradient Program: A fast gradient can be employed, for example, from 5% to 95% B in under 4 minutes.

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

  • Mass Spectrometry Conditions:

    • Ionization Mode: Negative ESI

    • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and an internal standard. The exact MRM transitions would need to be determined by infusing a this compound standard.

    • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

  • Quantification:

    • Prepare a calibration curve using a this compound reference standard, including an internal standard in all samples and standards.

    • Quantify this compound based on the peak area ratio of the analyte to the internal standard.

Cross-Validation Workflow

Cross-validation is a critical process to ensure that different analytical methods produce comparable results. This is particularly important when transferring methods between laboratories or when comparing data generated by different techniques. The following diagram illustrates a typical workflow for the cross-validation of the HPLC-UV and LC-MS/MS methods for this compound quantification.

CrossValidationWorkflow cluster_methods Method Analysis start Start: Define Acceptance Criteria (e.g., ±15% agreement) prep_samples Prepare a Set of Quality Control (QC) and Real Samples (n ≥ 20) start->prep_samples split_samples Split Each Sample into Two Aliquots prep_samples->split_samples analyze_hplc Analyze One Aliquot Set by Validated HPLC-UV Method split_samples->analyze_hplc analyze_lcms Analyze the Second Aliquot Set by Validated LC-MS/MS Method split_samples->analyze_lcms compare_data Statistically Compare the Quantitative Results from Both Methods (e.g., Bland-Altman plot, t-test) analyze_hplc->compare_data analyze_lcms->compare_data decision Do the Results Meet the Pre-defined Acceptance Criteria? compare_data->decision success Conclusion: Methods are Cross-Validated and can be used interchangeably. decision->success Yes fail Investigate Discrepancies: - Sample Preparation - Matrix Effects - Method Selectivity - Re-evaluate Acceptance Criteria decision->fail No end End success->end fail->start

Cross-validation workflow for this compound quantification methods.

References

Carinol's binding affinity to estrogen receptors compared to other phytoestrogens

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the current experimental data reveals a significant gap in the scientific literature regarding the estrogen receptor binding affinity of Carinol (also known as Alashinol G). As of this guide's publication, no publicly available studies have reported quantitative data (e.g., IC50, Ki, or Relative Binding Affinity) for this compound's interaction with either estrogen receptor alpha (ERα) or estrogen receptor beta (ERβ).

Therefore, this guide provides a comparative analysis of the estrogen receptor binding affinities of several well-characterized phytoestrogens from different chemical classes: isoflavones (genistein and daidzein), coumestans (coumestrol), and stilbenes (resveratrol). This information is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the field of endocrinology and pharmacology.

Comparative Binding Affinity of Phytoestrogens to Estrogen Receptors

The binding affinity of various phytoestrogens to the two main subtypes of estrogen receptors, ERα and ERβ, has been a subject of extensive research. Phytoestrogens generally exhibit a higher binding affinity for ERβ than for ERα.[1][2][3] The following table summarizes the relative binding affinity (RBA) and half-maximal effective concentration (EC50) values for selected phytoestrogens from various studies. It is important to note that absolute values can vary between different experimental setups.

PhytoestrogenClassReceptorRelative Binding Affinity (RBA %)¹EC50 (nM)²
Genistein IsoflavoneERα5[4]15,000[5]
ERβ36[4]30[5]
Daidzein IsoflavoneERα<1>300,000[5]
ERβ~5-fold higher than ERα[6]350[5]
Coumestrol CoumestanERα~35-fold molar excess for 50% inhibition[7]200[5]
ERβ-25[5]
Resveratrol StilbeneERα~10% inhibition at 100,000-fold molar excess[7]-
ERβ--
17β-EstradiolEndogenous EstrogenERα & ERβ1000.1-0.4 (ERα), 0.02-0.04 (ERβ)[8]

¹Relative Binding Affinity (RBA) is expressed as a percentage of the binding of 17β-estradiol, which is set at 100%. ²EC50 is the concentration of the ligand that gives half-maximal response in a transactivation assay.

Experimental Protocols: Estrogen Receptor Competitive Binding Assay

The following is a summarized protocol for a competitive radioligand binding assay to determine the estrogen receptor binding affinity of a test compound, based on established methodologies.[9][10]

1. Preparation of Rat Uterine Cytosol:

  • Uteri are collected from ovariectomized Sprague-Dawley rats 7-10 days post-surgery.

  • The tissue is homogenized in an ice-cold Tris-EDTA-Dithiothreitol-Glycerol (TEDG) buffer.

  • The homogenate is centrifuged to remove the nuclear fraction and cell debris.

  • The resulting supernatant is then ultracentrifuged to obtain the cytosolic fraction containing the estrogen receptors. The protein concentration of the cytosol is determined.

2. Competitive Binding Assay:

  • A constant concentration of radiolabeled estradiol (e.g., [³H]-17β-estradiol) is incubated with the uterine cytosol preparation.

  • Increasing concentrations of the unlabeled test compound (phytoestrogen) are added to compete with the radiolabeled estradiol for binding to the estrogen receptors.

  • Non-specific binding is determined in the presence of a large excess of unlabeled 17β-estradiol.

  • The reaction is incubated to allow binding to reach equilibrium.

3. Separation of Bound and Free Ligand:

  • The receptor-bound radioligand is separated from the unbound radioligand. A common method is the use of a hydroxylapatite (HAP) slurry, which binds the receptor-ligand complex.

4. Quantification and Data Analysis:

  • The radioactivity of the bound fraction is measured using a scintillation counter.

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled estradiol (IC50) is determined by non-linear regression analysis of the competition curve.

  • The Relative Binding Affinity (RBA) can be calculated as: (IC50 of 17β-estradiol / IC50 of test compound) x 100.

Classical Estrogen Receptor Signaling Pathway

The classical or genomic signaling pathway of estrogen receptors involves the binding of estrogen or a phytoestrogen to the receptor, leading to the regulation of gene expression.

EstrogenSignaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen / Phytoestrogen ER Estrogen Receptor (ERα/β) Estrogen->ER ER_HSP Inactive ER-HSP Complex ER->ER_HSP ER_dimer Activated ER Dimer ER->ER_dimer Conformational Change & Dimerization HSP Heat Shock Proteins HSP->ER_HSP ER_HSP->ER HSP Dissociation ERE Estrogen Response Element (ERE) ER_dimer->ERE Translocation Gene Target Gene Transcription ERE->Gene Gene Regulation

Caption: Classical estrogen receptor signaling pathway.

Conclusion

While this compound's interaction with estrogen receptors remains uncharacterized, this guide provides a comparative framework for understanding the binding affinities of other prominent phytoestrogens. The presented data highlights the preferential binding of many phytoestrogens to ERβ, a characteristic that may underlie their tissue-specific and differential biological effects compared to endogenous estradiol. The provided experimental protocol offers a standardized methodology for assessing the estrogen receptor binding of novel compounds. Further research is warranted to determine the estrogenic potential of this compound and its place within the broader landscape of phytoestrogen pharmacology.

References

A Comparative Guide to the Structure-Activity Relationship of Indole-3-Carbinol and its Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-cancer performance of Indole-3-carbinol (I3C), a natural compound found in cruciferous vegetables, and its derivatives. We delve into their structure-activity relationships, compare their efficacy with other natural compounds, and provide detailed experimental data and protocols to support further research and development.

Structure-Activity Relationship of Indole-3-Carbinol and its Derivatives

Indole-3-carbinol (I3C) is a promising phytochemical that undergoes acid-catalyzed condensation in the stomach to form a variety of biologically active oligomeric products.[1] The most studied of these is 3,3'-diindolylmethane (DIM).[1] The anti-cancer effects of I3C and its derivatives are attributed to their ability to modulate multiple signaling pathways crucial for cancer cell proliferation, survival, and metastasis.[2][3]

Key structural modifications of the I3C scaffold have been shown to significantly impact its biological activity:

  • Dimerization: The dimerization of I3C to DIM generally leads to increased potency. DIM is more stable and exhibits enhanced anti-proliferative and anti-estrogenic activities compared to its parent compound.[2]

  • Substitutions on the Indole Ring: Modifications on the indole nucleus, such as N-alkoxy or 1-benzyl substitutions, can dramatically increase the anti-cancer potency. For instance, 1-benzyl-I3C has been shown to be approximately 1000-fold more potent than I3C in suppressing the growth of breast cancer cells.

  • Cyclic Oligomers: Cyclic trimers (CTr) and tetramers (CTet) of I3C have also demonstrated significant anti-tumor activity, in some cases with higher potency than I3C itself.

Comparative Performance: I3C Derivatives vs. Other Natural Compounds

The anti-cancer potential of I3C and its derivatives is often compared to other well-known phytochemicals such as Sulforaphane (from broccoli), Resveratrol (from grapes), and Curcumin (from turmeric). These compounds, while structurally distinct, share the ability to target multiple signaling pathways involved in carcinogenesis.

The following table summarizes the 50% inhibitory concentration (IC50) values of I3C, its key derivative DIM, and the alternative compounds in various cancer cell lines, providing a quantitative comparison of their cytotoxic effects.

CompoundCell LineCancer TypeIC50 (µM)
Indole-3-carbinol (I3C) LNCaPProstate Cancer150[4]
DU145Prostate Cancer160[4]
PC3Prostate Cancer285[4]
3,3'-Diindolylmethane (DIM) MDA-MB-231Breast Cancer32.1[5]
BxPC-3Pancreatic Cancer25.2[5]
Sulforaphane MCF-7Breast Cancer27.9[5]
MDA-MB-231Breast Cancer11.3 - 115.7[6]
SKOV3Ovarian Cancer~8[7]
Resveratrol MCF-7Breast Cancer51.18 - 131.0[2][8]
MDA-MB-231Breast Cancer200 - 306.0[2][9]
HepG2Liver Cancer57.4[8]
Curcumin HCT-116Colorectal Cancer10[10]
LoVoColorectal Cancer20[10]
MCF-7Breast Cancer24.5[2]
MDA-MB-231Breast Cancer23.3[2]
HeLaCervical Cancer3.36[11]

Key Signaling Pathways and Experimental Workflows

A critical mechanism of action for I3C and its derivatives involves the activation of the Aryl Hydrocarbon Receptor (AHR) signaling pathway. The following diagram illustrates the canonical AHR pathway initiated by ligand binding.

AHR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus I3C Indole-3-Carbinol (or derivative) AHR_complex AhR-HSP90-AIP-p23 (inactive complex) I3C->AHR_complex Binds AHR_ligand_complex Ligand-AhR-HSP90-AIP-p23 AHR_ARNT AhR-ARNT Heterodimer AHR_ligand_complex->AHR_ARNT Translocates & Heterodimerizes ARNT ARNT XRE Xenobiotic Response Element (XRE) AHR_ARNT->XRE Binds Target_Genes Target Gene Transcription (e.g., CYP1A1, p21, p27) XRE->Target_Genes Induces Apoptosis Apoptosis Target_Genes->Apoptosis CellCycleArrest Cell Cycle Arrest Target_Genes->CellCycleArrest

References

Head-to-head comparison of Carinol and Garcinol bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of the bioactivities of Carinol and Garcinol reveals significant differences in their chemical identities and the volume of available scientific research. While Garcinol is a well-studied polyisoprenylated benzophenone with a wealth of data on its biological effects, information on this compound is sparse, and the available data points to a different chemical structure. This guide provides a detailed overview of the known bioactivities of both compounds, with a necessary focus on the extensively researched Garcinol.

Chemical Identity

Garcinol is a polyisoprenylated benzophenone with the chemical formula C₃₈H₅₀O₆.[1][2] It is primarily isolated from the fruit rind of Garcinia indica and Garcinia cambogia.[3] Its structure is characterized by a benzophenone core with isoprenyl side chains, which are believed to contribute significantly to its biological activities.

This compound , as identified in chemical databases, is a lignan with the chemical formula C₂₀H₂₆O₇.[4] Another chemical supplier lists "Alashinol G" with "this compound" as a synonym, noting its antioxidant and anti-tyrosinase properties.[5] This fundamental structural difference—a lignan versus a polyisoprenylated benzophenone—indicates that this compound and Garcinol are distinct compounds with likely different biological targets and mechanisms of action. Due to the limited research on this compound, a direct head-to-head comparison of bioactivity with Garcinol is not feasible based on current literature. The remainder of this guide will focus on the well-documented bioactivities of Garcinol.

Bioactivity of Garcinol

Garcinol has demonstrated potent antioxidant, anti-inflammatory, and anticancer properties in numerous preclinical studies.

Antioxidant Activity

Garcinol's structure, featuring phenolic hydroxyl groups, allows it to be a powerful scavenger of free radicals.

Experimental Protocol: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The antioxidant activity of Garcinol is often quantified using the DPPH assay.

  • A stock solution of DPPH in methanol is prepared.

  • Various concentrations of Garcinol are added to the DPPH solution.

  • The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • The percentage of DPPH radical scavenging is calculated, and the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined.[6][7]

Anti-inflammatory Activity

Garcinol exerts anti-inflammatory effects by modulating key signaling pathways, particularly the NF-κB (nuclear factor-kappa B) pathway.[8]

Comparative Anti-inflammatory Data

Target/AssayGarcinol (IC50)Notes
NF-κB Inhibition Approx. 6 µM (for a related analogue)Garcinol inhibits NF-κB activation, a central regulator of inflammation.[8]
COX-1 Inhibition 15-26 µM (for related compounds)Cyclooxygenase-1 (COX-1) is an enzyme involved in inflammation.[9]
COX-2 Inhibition 5.0-17.6 µM (for related compounds)Cyclooxygenase-2 (COX-2) is another key enzyme in the inflammatory process.[9]
5-LOX Inhibition 0.6-8.5 µM (for related compounds)5-lipoxygenase (5-LOX) is an enzyme involved in the synthesis of leukotrienes, which are inflammatory mediators.[9]

Experimental Protocol: In Vitro Anti-inflammatory Assay (Macrophage-based)

  • Macrophage cells (e.g., RAW 264.7) are cultured in appropriate media.

  • Cells are pre-treated with various concentrations of Garcinol for a specific duration.

  • Inflammation is induced by adding an inflammatory stimulus, such as lipopolysaccharide (LPS).

  • After incubation, the cell culture supernatant is collected to measure the levels of inflammatory mediators like nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines (e.g., TNF-α, IL-6).

  • Cell lysates can be prepared to analyze the expression and activation of key inflammatory proteins (e.g., NF-κB, IκBα) via Western blotting or ELISA.

Signaling Pathway: NF-κB Inhibition by Garcinol

NF_kappa_B_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkappaB IκB IKK->IkappaB Phosphorylates & Degrades NFkappaB NF-κB (p50/p65) NFkappaB_nuc NF-κB (p50/p65) NFkappaB->NFkappaB_nuc Translocates Garcinol Garcinol Garcinol->IKK Inhibits Garcinol->NFkappaB_nuc Inhibits Binding DNA DNA NFkappaB_nuc->DNA Binds to Proinflammatory_Genes Pro-inflammatory Gene Transcription DNA->Proinflammatory_Genes

Caption: Garcinol inhibits the NF-κB signaling pathway at multiple points.

Anticancer Activity

Garcinol has been shown to inhibit the proliferation of various cancer cell lines and induce apoptosis (programmed cell death).

Comparative Anticancer Data (IC50 Values)

Cell LineCancer TypeGarcinol IC50 (µM)
MCF-7 Breast Cancer2.5-3.5 µg/mL
MDA-MB-231 Breast Cancer35 µg/mL
PC-3 Prostate Cancer13.62 µM (for a related compound)
HTB-26 Breast Cancer10-50 µM
HepG2 Liver Cancer10-50 µM
HCT116 Colon Cancer0.34-22.4 µM (for related compounds)
FaDu Head and Neck Cancer11.46 µM (for a related compound)

Note: IC50 values can vary depending on the specific experimental conditions.

Experimental Protocol: MTT Assay for Cell Viability

  • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Cells are treated with a range of concentrations of Garcinol for a set time period (e.g., 24, 48, or 72 hours).

  • A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated, allowing viable cells to convert the MTT into formazan crystals.

  • The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • The absorbance of the solution is measured, which is proportional to the number of viable cells.

  • The IC50 value is calculated as the concentration of Garcinol that reduces cell viability by 50%.

Experimental Workflow: Anticancer Bioactivity Screening

Anticancer_Workflow cluster_assays Cytotoxicity & Apoptosis Assays start Cancer Cell Culture treatment Treatment with Garcinol start->treatment incubation Incubation (24-72h) treatment->incubation MTT MTT Assay (Cell Viability) incubation->MTT Flow Flow Cytometry (Apoptosis) incubation->Flow analysis Data Analysis (IC50 Calculation) MTT->analysis Flow->analysis end Results analysis->end

Caption: A typical workflow for assessing the anticancer effects of Garcinol.

Conclusion

Garcinol is a natural compound with a broad spectrum of well-documented bioactivities, including potent antioxidant, anti-inflammatory, and anticancer effects. Its mechanisms of action, particularly the inhibition of the NF-κB pathway, are a subject of ongoing research. In contrast, "this compound" appears to be a chemically distinct and significantly less studied compound. Based on the currently available scientific literature, a direct and meaningful head-to-head comparison of their bioactivities is not possible. Future research on this compound is necessary to elucidate its biological properties and potential therapeutic applications, which would then allow for a comparative analysis with well-characterized compounds like Garcinol.

References

In Vivo Validation of Carnosine and its Analogs in Mitigating Oxidative Stress

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo therapeutic potential of carnosine and its related histidine-containing dipeptides (HCDs), including anserine and the novel analog carnosinol, with a focus on their roles in combating oxidative stress. Experimental data from various in vivo studies are summarized to facilitate an objective evaluation of their performance. Detailed methodologies for key experiments are provided, alongside visualizations of relevant signaling pathways to elucidate their mechanisms of action.

Comparative Efficacy in Attenuating Oxidative Stress

Carnosine and its analogs have demonstrated significant promise in mitigating oxidative stress in various in vivo models. Their therapeutic potential stems from their ability to scavenge reactive oxygen species (ROS), chelate pro-oxidant metals, and modulate key signaling pathways involved in cellular stress responses.[1][2][3]

A comparative summary of the in vivo effects of carnosine, anserine, and carnosinol on key biomarkers of oxidative stress is presented in the table below.

CompoundAnimal ModelDosageDurationKey FindingsReference
Carnosine D-galactose-induced aging rats100 mg/kg/day8 weeksDecreased serum and tissue levels of malondialdehyde (MDA) and advanced glycation end products (AGEs).[1]
Carnosine 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-treated mice (Parkinson's model)Pre-intake-Reduced pro-oxidative and pro-inflammatory markers.[1]
Carnosine Oxidative stress-induced rats250 mg/kg/day (5 days/week)2 monthsSignificantly reduced malondialdehyde (MDA) levels.[4][4]
Anserine Healthy men (exercise-induced oxidative stress)15 mg/kg & 30 mg/kg (acute dose)Single doseIncreased superoxide dismutase (SOD) and preserved catalase (CAT) activity.[5][5]
Carnosinol High-fat diet-fed ratsNot specifiedNot specifiedMitigated inflammation and metabolic disease parameters by reducing carbonyl stress.[6][6]

Mechanism of Action: Modulation of Signaling Pathways

The antioxidant effects of carnosine and its analogs are not solely due to direct ROS scavenging. They also exert their protective effects by modulating critical intracellular signaling pathways, particularly the PGC-1α and SIRT3 pathways, which are central regulators of mitochondrial function and cellular stress responses.[7][8]

PGC-1α Signaling Pathway

Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α) is a master regulator of mitochondrial biogenesis and antioxidant defense.[9][10][11] Carnosine has been shown to upregulate PGC-1α expression, leading to the enhanced expression of downstream antioxidant enzymes such as superoxide dismutase (SOD) and catalase.[8]

PGC1a_Pathway ROS Oxidative Stress (ROS) PGC1a PGC-1α ROS->PGC1a Carnosine Carnosine / Carnosinol Carnosine->PGC1a Upregulates Antioxidant_Enzymes Antioxidant Enzymes (SOD, Catalase) PGC1a->Antioxidant_Enzymes Mitochondrial_Biogenesis Mitochondrial Biogenesis PGC1a->Mitochondrial_Biogenesis Antioxidant_Enzymes->ROS Reduces

PGC-1α signaling pathway in response to oxidative stress.
SIRT3 Signaling Pathway

Sirtuin 3 (SIRT3) is a mitochondrial deacetylase that plays a crucial role in maintaining mitochondrial homeostasis and mitigating oxidative stress.[12][13][14] It activates several antioxidant enzymes, including SOD2, by deacetylation.[12] Studies have shown that carnosinol, a carnosine analog, preserves mitochondrial function through the modulation of SIRT3 expression.[7]

SIRT3_Pathway Mitochondrial_Stress Mitochondrial Stress SIRT3 SIRT3 Mitochondrial_Stress->SIRT3 Carnosinol Carnosinol Carnosinol->SIRT3 Modulates SOD2 SOD2 (activated) SIRT3->SOD2 Deacetylates Mitochondrial_Homeostasis Mitochondrial Homeostasis SIRT3->Mitochondrial_Homeostasis SOD2->Mitochondrial_Stress Reduces

SIRT3 signaling pathway in mitochondrial stress response.

Experimental Protocols

Animal Models and Induction of Oxidative Stress
  • D-galactose-induced aging model: Male Wistar rats are typically used. Aging is induced by subcutaneous injection of D-galactose (e.g., 150 mg/kg/day) for a period of 6-8 weeks. This model mimics natural aging by inducing oxidative stress.

  • MPTP-induced Parkinson's disease model: C57BL/6 mice are commonly used. Parkinsonism is induced by intraperitoneal injection of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) (e.g., 30 mg/kg). MPTP is a neurotoxin that selectively destroys dopaminergic neurons, leading to oxidative stress.

  • Exercise-induced oxidative stress model: Healthy human volunteers or rodents can be subjected to a bout of strenuous exercise (e.g., running to exhaustion on a treadmill). Blood samples are collected before and after exercise to measure markers of oxidative stress.

Biochemical Assays
  • Malondialdehyde (MDA) Assay: MDA is a marker of lipid peroxidation. It is commonly measured using the thiobarbituric acid reactive substances (TBARS) assay. Tissue homogenates or serum are mixed with a TBA solution and heated. The resulting pink-colored product is measured spectrophotometrically.

  • Superoxide Dismutase (SOD) and Catalase (CAT) Activity Assays: The activities of these key antioxidant enzymes are measured in tissue homogenates or red blood cell lysates using commercially available assay kits. These assays are typically based on spectrophotometric methods that measure the rate of substrate degradation or product formation.

  • Advanced Glycation End Products (AGEs) Measurement: AGEs are measured in serum or tissue homogenates using an enzyme-linked immunosorbent assay (ELISA) with specific antibodies against AGEs.

Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo study validating the therapeutic potential of a compound against oxidative stress.

Experimental_Workflow A Animal Model Selection (e.g., Rats, Mice) B Induction of Oxidative Stress (e.g., D-galactose, MPTP) A->B C Treatment Groups (Vehicle, Carnosine, Anserine, etc.) B->C D Compound Administration (e.g., Oral gavage, IP injection) C->D E Sample Collection (Blood, Tissues) D->E F Biochemical Analysis (MDA, SOD, CAT, etc.) E->F G Histopathological Analysis E->G H Data Analysis and Interpretation F->H G->H

General workflow for in vivo validation studies.

Conclusion

In vivo studies provide strong evidence for the therapeutic potential of carnosine and its analogs in combating conditions associated with oxidative stress. Carnosinol, a novel analog, appears to be particularly effective in preserving mitochondrial function. While all tested compounds show promise, further research, including well-designed clinical trials, is necessary to fully elucidate their therapeutic efficacy and establish optimal dosing strategies for human use. The modulation of the PGC-1α and SIRT3 signaling pathways represents a key mechanism underlying their protective effects and offers a promising avenue for the development of novel therapies targeting oxidative stress-related diseases.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Carinol

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in research and development, the safe handling and disposal of chemical compounds are paramount to ensuring a secure and compliant operational environment. This guide provides a detailed, step-by-step procedure for the proper disposal of Carinol, a lignan compound also known as Alashinol G. In the absence of a specific Safety Data Sheet (SDS) for this compound, a precautionary approach, treating it as a potentially hazardous chemical, is mandated.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is crucial to consult your institution's specific safety protocols and adhere to all relevant local, state, and federal regulations. The following are general guidelines for handling this compound:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a laboratory coat, safety goggles with side shields, and chemical-resistant gloves.

  • Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

  • Spill Management: In the event of a spill, isolate the area to prevent dispersal. Absorb the spill using an inert material (e.g., vermiculite, sand) and collect it in a sealed, properly labeled container designated for hazardous waste.

This compound Disposal Procedures

Given that this compound is a research compound with limited safety data, all waste containing this substance must be treated as hazardous.

Waste Segregation:

Proper waste segregation is the foundational step in the disposal process.

  • Solid Waste: All solid materials contaminated with this compound, such as unused compound, contaminated PPE (gloves, lab coats), absorbent materials from spills, and weighing papers, must be placed in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound, including experimental residues and rinsates from contaminated glassware, are to be collected in a separate, sealed, and labeled hazardous waste container. Avoid mixing with other waste streams unless compatibility has been confirmed.

  • Sharps Waste: Any sharps, such as needles or contaminated glass Pasteur pipettes, must be disposed of in a designated, puncture-resistant sharps container that is clearly labeled as containing hazardous chemical waste.

Waste Storage and Labeling:

  • Storage: Store all hazardous waste in a designated, secure area away from general laboratory traffic. This area should be well-ventilated, and incompatible waste types must be segregated to prevent accidental reactions.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound (Alashinol G)," and the date of accumulation.

Quantitative Data Summary

ParameterGuidelineSource of Guidance
Chemical Formula C₂₀H₂₆O₇PubChem
CAS Number 58139-12-1PubChem
Physical State Solid (Assumed)General for similar compounds
pH of Aqueous Waste Adjust to a neutral pH range (typically 6.0-8.0) before collection, if safe and appropriate for the waste stream.Standard Laboratory Practice
Solvent Compatibility Collect in containers compatible with the solvents used in the experimental procedure.General Chemical Safety

Experimental Protocols

Due to the lack of specific data, no experimental protocols for the treatment or neutralization of this compound prior to disposal are recommended. The primary protocol is the segregation and collection of all this compound waste for disposal by a licensed professional hazardous waste management company.

Visualizing the Disposal Workflow

To ensure clarity in the disposal process, the following diagrams illustrate the logical workflow for the proper management of this compound waste.

Carinol_Disposal_Workflow cluster_generation Waste Generation cluster_segregation Waste Segregation cluster_disposal Final Disposal Solid_Waste Solid Waste (Contaminated PPE, etc.) Solid_Container Labeled Solid Waste Container Solid_Waste->Solid_Container Liquid_Waste Liquid Waste (Solutions, Rinsates) Liquid_Container Labeled Liquid Waste Container Liquid_Waste->Liquid_Container Sharps_Waste Sharps Waste (Needles, Glassware) Sharps_Container Labeled Sharps Container Sharps_Waste->Sharps_Container Storage Secure Storage Area Solid_Container->Storage Liquid_Container->Storage Sharps_Container->Storage Disposal Professional Hazardous Waste Disposal Storage->Disposal

Caption: Workflow for the segregation and disposal of this compound waste.

Spill_Management_Workflow Spill This compound Spill Occurs Isolate Isolate Spill Area Spill->Isolate PPE Don Appropriate PPE Isolate->PPE Absorb Absorb with Inert Material PPE->Absorb Collect Collect into Labeled Hazardous Waste Container Absorb->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of Waste as Hazardous Decontaminate->Dispose

Caption: Step-by-step procedure for managing a this compound spill.

Essential Safety and Handling Guide for Carbinol (Methanol)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling of Carbinol, also known as Methanol. Adherence to these protocols is essential for ensuring personnel safety, maintaining experimental integrity, and complying with regulatory standards.

Immediate Safety and Hazard Information

Carbinol (Methanol) is a colorless, volatile, and flammable liquid. It is toxic if inhaled, ingested, or absorbed through the skin.[1][2] Vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[3][4] Ingestion of even small amounts can be fatal or cause blindness.[1][5]

Key Hazards:
  • Flammable Liquid and Vapor: [6][7] Keep away from heat, sparks, open flames, and hot surfaces.[8]

  • Toxic: Harmful if swallowed, in contact with skin, or if inhaled.[6][7]

  • Organ Damage: Causes damage to organs, particularly the optic nerve, central nervous system, kidneys, and liver.[1][3][6]

Personal Protective Equipment (PPE)

The mandatory personal protective equipment for handling Carbinol is detailed below. Always inspect PPE for integrity before use.[9]

PPE CategorySpecification
Eye Protection Chemical splash goggles are required.[10][11] If there is a splash hazard, a face shield should also be worn.[12]
Hand Protection Wear chemical-resistant gloves. Nitrile or butyl rubber gloves are recommended.[10][11] Consult the glove manufacturer's resistance guide for specific breakthrough times.
Body Protection A flame-retardant lab coat must be worn and fully buttoned.[10][11] Ensure sleeves are of sufficient length to prevent skin exposure.[11]
Respiratory Protection Handle Carbinol in a well-ventilated area, preferably within a chemical fume hood.[9][10] If exposure limits are exceeded, a supplied-air respirator (SAR) may be necessary.[13]

Chemical and Physical Properties

PropertyValue
Chemical Formula CH₃OH
Molecular Weight 32.04 g/mol [5]
Boiling Point 64.7 °C (148.5 °F)[3][14]
Melting Point -97.6 °C (-143.7 °F)[5]
Flash Point 9.7 °C (49.5 °F)[3]
Autoignition Temperature 455 °C (851 °F)[9]
Vapor Pressure 128 hPa @ 20 °C[3]
Solubility Miscible with water[3][14]

Operational Plan: Handling and Storage

Proper handling and storage procedures are critical to maintaining the integrity of Carbinol and ensuring a safe laboratory environment.

Handling:
  • Ventilation: Always handle Carbinol in a well-ventilated area or a certified chemical fume hood to minimize inhalation exposure.[9][10]

  • Ignition Sources: Eliminate all potential ignition sources, including open flames, hot surfaces, and sparks.[8] Use non-sparking tools and explosion-proof equipment.[3][7]

  • Grounding: Ground and bond containers and receiving equipment during transfers to prevent static discharge.[8]

  • Personal Hygiene: Do not eat, drink, or smoke in areas where Carbinol is handled.[7] Wash hands thoroughly after handling.[12]

Storage:
  • Containers: Store in tightly closed, chemically-resistant containers such as glass or stainless steel.[8][15] Ensure containers are properly labeled in accordance with regulatory standards.[16]

  • Location: Store in a cool, dry, well-ventilated area designated for flammable liquids.[8] Keep away from direct sunlight and incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3]

  • Temperature: The ideal storage temperature is between 15°C and 30°C.[8]

Emergency Procedures

First Aid Measures
Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[11][17]
Skin Contact Remove all contaminated clothing immediately. Flush the affected skin with plenty of water for at least 15 minutes.[11][17] Seek medical attention if irritation persists.[17]
Eye Contact Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[11][16]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[10][11]
Spill Response
  • Small Spills (<1 Liter): If trained, contain the spill with an inert absorbent material. Use non-sparking tools for cleanup. Place waste in a sealed, labeled container for disposal.

  • Large Spills (>1 Liter): Evacuate the area immediately.[11] Isolate the spill and eliminate all ignition sources. Contact your institution's Environmental Health and Safety (EHS) department and emergency services.[11][16]

Disposal Plan

Carbinol waste is considered hazardous and must be disposed of according to institutional and regulatory guidelines.

Experimental Protocol: Carbinol Waste Disposal
  • Segregation: Collect Carbinol waste in a dedicated, properly labeled hazardous waste container.[2][10] Do not mix with other waste streams, especially incompatible chemicals.[10]

  • Container: Use a chemically-resistant container with a secure, tight-fitting lid.[10]

  • Labeling: Clearly label the container with "Hazardous Waste," "Methanol," and the associated hazard symbols (flammable, toxic).[10]

  • Accumulation: Store the waste container in a designated satellite accumulation area with secondary containment.[10] Keep the container closed except when adding waste.[10]

  • Pickup: Once the container is nearly full (leaving at least 10% headspace), contact your institution's EHS department to arrange for collection and disposal.[10][18] Never pour Carbinol waste down the drain.[16]

Workflow and Safety Diagram

CarinolHandlingWorkflow Carbinol (Methanol) Handling Workflow cluster_prep Preparation cluster_handling Handling & Use cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response A Review SDS & SOP B Inspect & Don PPE (Goggles, Gloves, Lab Coat) A->B C Verify Fume Hood Operation B->C D Work in Fume Hood C->D Proceed to handling E Ground Equipment D->E F Dispense Carbinol E->F G Perform Experiment F->G H Segregate Waste G->H L Spill or Exposure Occurs G->L If emergency I Label Waste Container H->I J Store in Accumulation Area I->J K Clean Work Area J->K K->B Doff PPE M Follow First Aid/Spill Protocol L->M N Notify Supervisor & EHS M->N

Caption: Workflow for the safe handling of Carbinol (Methanol).

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.